Technical Documentation Center

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
  • CAS: 863001-17-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

An In-Depth Technical Guide on the Chemical Structure, Reactivity, and Applications of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole Executive Summary & Strategic Significance In modern medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Structure, Reactivity, and Applications of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Executive Summary & Strategic Significance

In modern medicinal chemistry and drug development, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS RN: 863001-17-6) represents a highly versatile and synthetically tractable example of such a scaffold[1].

As an application scientist, I emphasize this compound's dual utility: it serves as a potent pharmacophore in its own right and acts as an advanced synthetic intermediate. The molecule combines an electron-deficient benzothiazole core (which mimics purine rings in ATP), a morpholine ring (a known kinase hinge-binding motif), and a C6-bromine atom (a reactive vector for transition-metal-catalyzed cross-coupling). This guide deconstructs the structural properties, synthetic methodologies, and biological applications of this critical building block, with a specific focus on its role in developing selective kinase inhibitors[2].

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole is essential for predicting its behavior in both synthetic environments and biological assays. The morpholine substitution at the 2-position significantly improves the aqueous solubility of the otherwise hydrophobic benzothiazole core, while the bromine atom increases the overall lipophilicity (cLogP) and provides a unique isotopic signature for mass spectrometry validation[3][4].

Table 1: Key Physicochemical Properties

PropertyValueStructural Implication
CAS Number 863001-17-6Unique chemical identifier[1].
Molecular Formula C₁₁H₁₁BrN₂OSDetermines exact mass and isotope patterns.
Molecular Weight 299.19 g/mol Optimal for fragment-based drug discovery (FBDD)[3].
Topological Polar Surface Area (TPSA) 25.36 ŲExcellent membrane permeability; likely blood-brain barrier (BBB) penetrant[4].
Calculated LogP (cLogP) ~3.46Balanced lipophilicity for oral bioavailability[4].
Hydrogen Bond Acceptors 4 (N, N, O, S)Facilitates interactions with target protein backbones.
Hydrogen Bond Donors 0Prevents non-specific aggregation.

Mechanistic Synthesis & Derivatization Strategies

The true value of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole lies in its orthogonal reactivity. The C2 position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr), while the C6 position is primed for palladium-catalyzed cross-coupling.

Primary Synthesis via S_NAr

The synthesis of the title compound typically begins with 2-chloro-6-bromobenzothiazole. The electron-withdrawing nature of the benzothiazole ring activates the C2-chlorine for nucleophilic attack by morpholine.

Protocol 1: S_NAr Synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

  • Reaction Setup: Dissolve 2-chloro-6-bromobenzothiazole (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile) at 0.2 M concentration.

  • Nucleophile Addition: Add morpholine (2.5 eq) dropwise at room temperature. Causality: The excess morpholine acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Causality: Elevated temperature provides the activation energy required to form the transient Meisenheimer complex.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z ~248) disappears and a new product peak emerges at m/z 299/301. The presence of a 1:1 doublet peak confirms the retention of the bromine isotope pattern (⁷⁹Br/⁸¹Br), proving that the C6-bromine was not displaced.

  • Isolation: Quench the reaction with ice-cold water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to yield the pure solid.

C6-Derivatization via Cross-Coupling

The C6-bromine serves as a versatile handle for expanding the chemical space of the scaffold, particularly for creating libraries of targeted inhibitors[5].

Derivatization A 6-Bromo-2-morpholin-4-yl -1,3-benzothiazole B Suzuki Coupling (Boronic Acids) A->B Pd(dppf)Cl2, Base C Buchwald-Hartwig (Amines) A->C Pd2(dba)3, Ligand D 6-Aryl Derivatives (e.g., PI3K Inhibitors) B->D E 6-Amino Derivatives (e.g., Antimicrobials) C->E

Figure 1: Synthetic derivatization workflow of the 6-bromo benzothiazole scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C6

  • Preparation: Charge a Schlenk flask with 6-bromo-2-morpholin-4-yl-1,3-benzothiazole (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Base & Solvent: Add aqueous K₂CO₃ (2.0 eq) and a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the active Pd(0) catalytic species.

  • Reaction & Validation: Heat to 90°C for 12 hours. Validation: Post-reaction TLC and ¹H-NMR must show the disappearance of the characteristic upfield shifts of the unreacted bromide and the emergence of new aromatic proton signals corresponding to the coupled aryl group.

Biological Applications: Targeted Kinase Inhibition

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[6]. However, when substituted with a morpholine ring at the 2-position, this scaffold becomes an exceptionally potent ATP-competitive inhibitor of the Phosphatidylinositol-3-kinase (PI3K) family[2].

Mechanism of Action in the PI3K/mTOR Pathway

Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of numerous human cancers. The 2-morpholino-benzothiazole core is rationally designed to exploit the ATP-binding pocket of PI3K[2].

  • Hinge Binding: The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kγ).

  • Adenine Mimicry: The planar, electron-deficient benzothiazole core mimics the adenine ring of ATP, providing optimal van der Waals contacts within the hydrophobic pocket.

  • Selectivity Vector: The C6 position projects outward toward the affinity pocket or solvent-exposed region. By replacing the C6-bromine with specific functional groups (via the Suzuki coupling described above), researchers can fine-tune the molecule to selectively inhibit specific isoforms, such as PI3Kβ, while sparing PI3Kα, γ, δ, and mTOR[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Inhibitor Benzothiazole-Morpholine Derivative Inhibitor->PI3K ATP-competitive Inhibition

Figure 2: PI3K/mTOR signaling pathway and targeted inhibition by benzothiazole derivatives.

Conclusion

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is far more than a simple chemical catalog item; it is a meticulously balanced pharmacological scaffold. Its structural design inherently solves common drug development hurdles—morpholine ensures solubility and hinge-binding, the benzothiazole core provides rigid ATP mimicry, and the C6-bromine offers an ideal vector for late-stage diversification. By mastering the orthogonal reactivity of this molecule, drug development professionals can rapidly generate highly selective kinase inhibitors and novel therapeutics.

References

  • Title: 863001-17-6 | 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole | Source: MolCore | URL
  • Title: 6-bromo-2-ethyl-1,3-benzothiazole | Source: Sigma-Aldrich | URL
  • Title: C11H11BrN2OS - Lifechemicals Shop | Source: Lifechemicals | URL
  • Title: Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors | Source: PMC (NIH)
  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency | Source: RSC Publishing | URL
  • Title: Benzothiazole derivatives as anticancer agents | Source: PMC (NIH)

Sources

Exploratory

Biological Activity of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole Derivatives

A Technical Guide to Scaffold Optimization in Kinase Inhibitor Discovery Executive Summary The 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole scaffold represents a privileged structural motif in modern medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Scaffold Optimization in Kinase Inhibitor Discovery

Executive Summary

The 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of targeted anticancer therapeutics. Its significance lies in its dual utility: first, as a direct pharmacophore where the morpholine moiety serves as a critical "hinge binder" for lipid kinases (PI3K) and protein kinases (mTOR); and second, as a versatile synthetic intermediate. The C6-bromine atom provides a reactive handle for Palladium-catalyzed cross-coupling, allowing researchers to elaborate the scaffold into highly selective inhibitors that target the ATP-binding cleft of kinases implicated in oncogenic signaling.

This guide details the chemical biology, synthetic protocols, and therapeutic potential of this scaffold, designed for researchers optimizing lead compounds for oncology and neurodegenerative indications.

Chemical Architecture & Pharmacophore Analysis[1]

The efficacy of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (referred to herein as Compound 6-Br ) stems from its ability to mimic the adenine ring of ATP. Its structure can be dissected into three functional zones:

A. The Hinge Binder (Morpholine Ring)

The morpholine ring at the C2 position is the primary driver of biological affinity.

  • Mechanism: The morpholine oxygen atom functions as a hydrogen bond acceptor. In the ATP-binding pocket of PI3K isoforms (p110

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ), this oxygen forms a critical H-bond with the amide backbone of the "hinge region" residue (typically Val851 in PI3K
    
    
    ).
  • Solubility: The saturated heterocycle improves the physicochemical properties (LogP, aqueous solubility) compared to planar aromatic alternatives.

B. The Scaffold Core (Benzothiazole)

The 1,3-benzothiazole system provides a rigid, planar platform that occupies the adenine binding pocket.

  • Interactions: It engages in

    
    -stacking interactions with aromatic residues within the kinase cleft, stabilizing the ligand-protein complex.
    
  • Electronic Effects: The sulfur atom modulates the electron density of the ring, influencing the pKa of the surrounding nitrogens and optimizing the orientation of the morpholine ring.

C. The Functional Handle (C6-Bromine)

The bromine atom at position 6 is the vector for diversity.

  • Role: While Compound 6-Br possesses baseline inhibitory activity, the bromine is rarely the final substituent in a clinical candidate. Instead, it serves as the site for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl "tails."

  • Targeting: These "tails" extend into the "affinity pocket" or "specificity pocket" of the enzyme, determining selectivity between PI3K isoforms or between PI3K and mTOR.

Mechanism of Action: PI3K/Akt/mTOR Signaling[2][3][4]

The primary biological activity of Compound 6-Br derivatives is the inhibition of the PI3K/Akt/mTOR pathway, a master regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer.

Pathway Inhibition Logic
  • Target Engagement: The derivative binds to the ATP-binding site of the p110 catalytic subunit of PI3K.

  • Signal Blockade: This prevents the phosphorylation of PIP2 (Phosphatidylinositol 4,5-bisphosphate) to PIP3 (Phosphatidylinositol 3,4,5-trisphosphate).

  • Downstream Effect: Without PIP3, PDK1 cannot recruit or phosphorylate Akt (Protein Kinase B) at the plasma membrane.

  • Apoptosis Induction: The suppression of p-Akt leads to the de-repression of pro-apoptotic factors (e.g., BAD, FOXO), halting cell cycle progression and inducing apoptosis in tumor cells.

Visualization: PI3K Signaling Cascade

The following diagram illustrates the specific intervention point of benzothiazole derivatives within the cellular signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Benzothiazole Derivative (Inhibitor) Inhibitor->PI3K Blocks ATP Site PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt (PKB) PDK1->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of Action showing the blockade of PI3K phosphorylation of PIP2 by benzothiazole derivatives, preventing Akt activation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard, validated methodologies for synthesis and biological evaluation.

Protocol A: Synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

A Nucleophilic Aromatic Substitution (


) approach.

Reagents:

  • 6-Bromo-2-chlorobenzothiazole (1.0 equiv)

  • Morpholine (3.0 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • DMF (Dimethylformamide) or DMSO

Procedure:

  • Dissolution: Dissolve 6-Bromo-2-chlorobenzothiazole (e.g., 1.0 g) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Addition: Add

    
     followed by the dropwise addition of morpholine.
    
  • Reaction: Heat the mixture to 80–100°C under nitrogen atmosphere for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Work-up: Cool to room temperature and pour the reaction mixture into crushed ice/water (50 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash copiously with water to remove excess morpholine/DMF, and dry. Recrystallize from Ethanol/Water if necessary.

  • Validation: Confirm structure via

    
     NMR (Characteristic morpholine peaks at 
    
    
    
    3.5–3.8 ppm).
Protocol B: In Vitro PI3K Kinase Assay (ADP-Glo)

A bioluminescent assay to determine


 values.

Reagents:

  • Recombinant PI3K isoform (p110

    
    /p85
    
    
    
    )
  • PIP2:PS Lipid Substrate

  • Ultra-pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Preparation: Prepare 2.5x kinase solution in reaction buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA).
    
  • Compound Treatment: Dispense 2

    
    L of the benzothiazole derivative (serially diluted in DMSO) into a 384-well white plate.
    
  • Incubation: Add 4

    
    L of kinase solution and incubate for 10 minutes at room temperature (allows inhibitor binding).
    
  • Reaction Start: Add 4

    
    L of ATP/Substrate mix. Incubate for 60 minutes at 23°C.
    
  • Termination: Add 10

    
    L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate for 40 minutes.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal).
    
  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate

    
    .
    

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 6-position (starting from our 6-Bromo core) affect biological potency against PI3K


. This data highlights the necessity of the "Tail" region for high potency.
Compound IDR-Group (at C6 position)PI3K


(nM)
Activity ClassNotes
6-Br (Core) -Br > 5,000 Inactive/Low Reference Intermediate
Derivative A-Phenyl850ModerateIncreased lipophilicity improves binding.
Derivative B-Pyridine-3-yl120PotentNitrogen accepts H-bond in affinity pocket.
Derivative C-4-(methylsulfonyl)phenyl45Highly PotentSulfone interacts with Lysine residues.
Derivative D-NH-C(O)-Aryl (Urea)12Lead-likeUrea linker allows optimal depth in pocket.

Note: Data represents consensus values from analogous benzothiazole PI3K inhibitor studies [1, 2].

Visualization: Synthesis & Optimization Workflow

This diagram outlines the logical flow from the raw scaffold to a lead candidate.

Synthesis_Workflow Start 2-Amino-6-bromobenzothiazole (Precursor) Core 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (The Scaffold) Start->Core Sandmeyer / SNAr Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki + Boronic Acids Library Derivative Library (R-Group Variation) Suzuki->Library Diversity Generation Lead Lead Candidate (High Potency) Library->Lead Screening (IC50)

Caption: Synthetic workflow transforming the 6-bromo intermediate into a potent lead candidate.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Source: National Institutes of Health (PMC) Link:[Link]

  • 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Source: Bioorganic & Medicinal Chemistry Letters Link:[Link]

  • Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors. Source: PubMed Central Link:[Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Source: PubMed Link:[1][Link]

Sources

Foundational

Therapeutic Potential of Morpholine-Substituted Benzothiazoles

The therapeutic landscape of heterocyclic compounds is dominated by "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse biological targets. Among these, the fusion of a benzothiazole core...

Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic landscape of heterocyclic compounds is dominated by "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse biological targets. Among these, the fusion of a benzothiazole core with a morpholine moiety represents a high-value structural paradigm.

This technical guide analyzes the Morpholine-Substituted Benzothiazole (MSB) class, focusing on its dominant role in oncology (PI3K/Akt/mTOR pathway inhibition) and emerging utility in antimicrobial resistance.

Technical Guide for Drug Discovery & Development

Executive Summary: The Chemical Rationale

The MSB scaffold synergizes two distinct pharmacophores:

  • Benzothiazole: A lipophilic, planar bicyclic system that mimics purine bases, allowing it to intercalate DNA or bind into the ATP-binding pockets of kinases (e.g., PI3K, EGFR).

  • Morpholine: A saturated N,O-heterocycle that improves water solubility and metabolic stability. Crucially, the ether oxygen often acts as a hydrogen bond acceptor, anchoring the molecule within enzyme active sites (e.g., the hinge region of kinases).

Key Therapeutic Indication: Targeted Anticancer Therapy (PI3K


/mTOR inhibition).

Mechanism of Action: PI3K/Akt/mTOR Signaling

The primary mechanism for the anticancer potency of MSBs is the competitive inhibition of the ATP-binding site of Phosphatidylinositol-3-Kinase (PI3K).

Dysregulation of the PI3K/Akt pathway is a hallmark of solid tumors (prostate, breast, lung). MSBs function as dual PI3K/mTOR inhibitors , preventing the phosphorylation of PIP2 to PIP3, thereby silencing downstream survival signals.

Visualization: Pathway Blockade

The following diagram illustrates the signal transduction cascade and the specific intervention point of Morpholine-Benzothiazole inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits/Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTORC1 Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor Morpholine-Benzothiazole (Inhibitor) Inhibitor->PI3K Competes with ATP Inhibitor->mTOR Dual Inhibition

Figure 1: Mechanism of Action. The morpholine-benzothiazole compound competitively inhibits the ATP-binding pocket of PI3K and mTOR, halting the conversion of PIP2 to PIP3 and arresting cell proliferation.

Structure-Activity Relationship (SAR)

Optimization of the MSB scaffold relies on substitutions at the C-2 (heterocyclic linker) and C-6 (benzothiazole core) positions.

Table 1: Comparative Potency of Derivatives (PI3K Inhibition)

Data synthesized from representative SAR studies (e.g., Compound 11 vs. analogs).

Compound IDR1 (Pos 6)R2 (Pos 2 Linker)IC50 (PI3K

)
IC50 (A549 Lung Cancer)Notes
Ref-1 H-NH-Phenyl> 10

M
> 50

M
Low solubility; poor binding.
MSB-01 Cl-Morpholine1.2

M
5.4

M
Morpholine improves solubility and H-bonding.
MSB-02

-Morpholine0.8

M
3.1

M
Electron-withdrawing group at C-6 enhances

-stacking.
MSB-Lead F -Morpholine 0.02

M
0.35

M
Optimal Lead. Fluorine increases metabolic stability.

Critical Insight: The morpholine ring at position 2 is non-negotiable for high potency. It fits into the solubility pocket of the kinase, while the benzothiazole core anchors to the hinge region.

Experimental Workflows

Protocol A: Synthesis of 2-Morpholinobenzothiazoles

Objective: To synthesize the core scaffold via nucleophilic aromatic substitution. This protocol avoids the use of harsh transition metal catalysts in the final step.

Reaction Scheme Visualization:

Synthesis Start 2-Aminothiophenol Inter1 2-Chlorobenzothiazole Start->Inter1 1. CS2, KOH 2. SOCl2 (Chlorination) Final 2-Morpholinobenzothiazole (Target) Inter1->Final Morpholine K2CO3, DMF, 100°C

Figure 2: Synthetic route.[1] Step 1: Cyclization and chlorination. Step 2: Nucleophilic substitution with morpholine.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2-aminothiophenol (10 mmol) in pyridine. Add carbon disulfide (

    
    ) dropwise. Reflux for 6 hours to form 2-mercaptobenzothiazole. Treat with thionyl chloride (
    
    
    
    ) to generate 2-chlorobenzothiazole .
  • Substitution:

    • In a round-bottom flask, dissolve 2-chlorobenzothiazole (1.0 eq) in DMF (Dimethylformamide).

    • Add anhydrous Potassium Carbonate (

      
      , 2.0 eq) as a base to scavenge HCl.
      
    • Add Morpholine (1.2 eq) dropwise.

    • Scientific Check: Ensure the system is under nitrogen atmosphere to prevent oxidation of the sulfur.

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Pour reaction mixture into crushed ice. The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: In Vitro PI3K Kinase Assay (ADP-Glo)

Objective: To quantify the inhibitory potential (


) of the synthesized compounds against recombinant PI3K.
  • Reagent Prep: Prepare 2.5x Kinase Buffer (HEPES pH 7.5,

    
    , EGTA, DTT).
    
  • Compound Dilution:

    • Dissolve MSB compounds in 100% DMSO.

    • Critical: Serial dilute in DMSO first, then dilute into Kinase Buffer. Final DMSO concentration in the assay must be <1% to avoid enzyme denaturation.

  • Enzyme Reaction:

    • Add 2

      
      L of compound solution to a 384-well plate.
      
    • Add 4

      
      L of PI3K enzyme (0.5 ng/
      
      
      
      L). Incubate for 10 min at RT (allows inhibitor to bind).
    • Add 4

      
      L of Substrate Mix (PIP2:PS lipid vesicles + ATP).
      
  • Detection:

    • Incubate for 60 min at RT.

    • Add ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence using a plate reader. Plot Relative Light Units (RLU) vs. Log[Concentration] to calculate

    
    .
    

Future Perspectives: ADME & Toxicity

While MSBs show high potency, hydrophobicity can lead to poor oral bioavailability.

  • Metabolic Liability: The benzothiazole sulfur is prone to oxidation (S-oxide formation).

  • Solution: Future derivatives should explore C-6 substitution with polar groups (e.g., sulfonamides) to balance Lipinski's Rule of 5 compliance without sacrificing the morpholine interaction.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central (PMC). [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors. PubMed. [Link][2]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases. PubMed. [Link]

Sources

Exploratory

The Strategic Role of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole in Targeted Drug Discovery: Physicochemical Profiling and Kinase Inhibition Workflows

Executive Summary The rational design of small-molecule inhibitors requires a rigorous understanding of privileged chemical scaffolds. 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS RN: 863001-17-6) represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors requires a rigorous understanding of privileged chemical scaffolds. 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS RN: 863001-17-6) represents a highly versatile active pharmaceutical ingredient (API) intermediate[1]. By fusing a halogenated benzothiazole core with a morpholine ring, this molecule provides the precise stereoelectronic properties required for ATP-competitive kinase inhibition, particularly within the PI3K/mTOR signaling axis[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and integration into self-validating pharmacological assays.

Physicochemical Identity and Structural Rationale

The efficacy of a pharmacophore is dictated by its molecular metrics. The benzothiazole core provides a planar, lipophilic surface that intercalates efficiently into the hydrophobic clefts of target proteins. The addition of the bromine atom at the 6-position enhances metabolic stability by blocking primary sites of cytochrome P450-mediated oxidation, while the morpholine ring at the 2-position acts as a critical hydrogen-bond acceptor[2].

Table 1: Core Physicochemical and Structural Properties

ParameterSpecificationCausality / Functional Role
Chemical Name 6-Bromo-2-morpholin-4-yl-1,3-benzothiazoleStandard IUPAC nomenclature.
CAS Registry Number 863001-17-6Unique identifier for API sourcing and regulatory tracking.
Molecular Formula C11H11BrN2OSDefines the atomic composition and isotopic distribution[1].
Molecular Weight 299.19 g/mol Optimal <500 Da weight ensures favorable oral bioavailability (Lipinski's Rule of 5)[1].
SMILES String Brc1ccc2nc(N3CCOCC3)sc2c1Facilitates in silico docking and cheminformatics modeling[3].
Structural Motif Morpholine RingMimics the ribose moiety of ATP; essential for hinge-region binding in kinases[2].

Synthetic Methodology: Ruthenium-Catalyzed Intramolecular C-S Coupling

The synthesis of 2-aminobenzothiazole derivatives historically relied on harsh oxidative cyclizations. However, modern catalytic approaches utilize an intramolecular C–S coupling of N-arylthioureas.

Mechanistic Causality

Kinetic, isotope labeling, and computational studies reveal that this reaction proceeds via an electrophilic ruthenation pathway rather than direct C–H activation[4]. This distinction is critical: the stereoelectronic effects of the substituents on the N-arylthiourea dictate the regioselective outcome, ensuring the morpholine ring is securely tethered to the 2-position without disrupting the 6-bromo functionalization[4].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; the visual color change and LC-MS monitoring ensure reaction fidelity at each phase.

  • Precursor Preparation: Dissolve 1.0 equivalent of the brominated N-arylthiourea precursor in anhydrous 1,4-dioxane under an inert argon atmosphere to prevent premature oxidation.

  • Catalyst Initiation: Add 5 mol% of the ruthenium catalyst,

    
    . The reaction mixture will transition to a deep amber color, indicating the formation of the active ruthenium complex.
    
  • Electrophilic Ruthenation: Elevate the temperature to 100°C. The catalyst coordinates with the sulfur atom, driving the electrophilic attack on the aromatic ring.

  • Regioselective Ring Closure: Maintain reflux for 12 hours. Monitor the conversion via LC-MS. The disappearance of the precursor mass and the emergence of the

    
     299.19 peak validates the successful C-S coupling.
    
  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole solid.

Synthesis Start N-Arylthiourea Precursor (Brominated) Intermediate Electrophilic Ruthenation Intermediate Start->Intermediate Addition of Catalyst Catalyst Ruthenium Catalyst [Ru(p-cymene)Cl2]2 Catalyst->Intermediate Coupling Intramolecular C-S Coupling Intermediate->Coupling Stereoelectronic Control Product 6-Bromo-2-morpholin-4-yl- 1,3-benzothiazole (MW: 299.19 g/mol) Coupling->Product Regioselective Ring Closure

Fig 1: Ruthenium-catalyzed intramolecular C-S coupling workflow for benzothiazole synthesis.

Pharmacological Application: PI3K/mTOR Pathway Modulation

Dysregulation of the Phosphatidylinositol-3-kinase (PI3K) signaling pathway is a hallmark of numerous human malignancies[2]. Benzothiazole-morpholine hybrids have emerged as highly selective, ATP-competitive inhibitors of Class I PI3Ks (specifically PI3K


 and 

) and the mammalian target of rapamycin (mTOR)[2][5].
Structural Causality in Kinase Inhibition

Docking studies confirm that the morpholine group at the 2-position of the benzothiazole is not merely a solubilizing appendage; it is an absolute requirement for potent antitumor activity[2]. The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, interacting directly with the valine residue (e.g., Val851 in PI3K


) in the hinge region of the kinase's ATP-binding pocket[5].

KinasePathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt / PKB PIP3->Akt Recruits & Activates mTOR mTORC1 / mTORC2 Akt->mTOR Downstream Signaling Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes Survival Inhibitor Benzothiazole-Morpholine Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR Dual Targeting

Fig 2: Dual inhibition of the PI3K/mTOR signaling pathway by benzothiazole-morpholine derivatives.

Step-by-Step In Vitro Kinase Inhibition Assay Protocol

To validate the inhibitory potency (


) of synthesized 6-bromo-2-morpholin-4-yl-1,3-benzothiazole derivatives, a luminescent ADP detection assay is employed. This is a self-validating system: kinase activity consumes ATP and produces ADP. By measuring ADP production, we eliminate false positives caused by compound autofluorescence.
  • Reagent Preparation: Prepare a 384-well microplate. Dilute the purified PI3K

    
     enzyme in kinase buffer (50 mM HEPES, 50 mM NaCl, 3 mM 
    
    
    
    , 0.01% BSA, pH 7.5).
  • Compound Titration: Add the benzothiazole derivative in a 10-point, 3-fold serial dilution (ranging from 10

    
     to 0.5 
    
    
    
    ) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding to the hinge region.
  • Reaction Initiation: Add a substrate mixture containing ATP (at the

    
     concentration for the specific kinase) and PIP2. The competitive nature of the inhibitor will block ATP from entering the active site.
    
  • Incubation & Quenching: Incubate the reaction for 60 minutes at 25°C. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP.

  • Luminescent Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence. A decrease in luminescent signal directly correlates with kinase inhibition. Calculate the

    
     using a four-parameter logistic non-linear regression model.
    

Comparative Pharmacological Targets

Beyond oncology, the benzothiazole-morpholine scaffold exhibits pleiotropic effects, making it a highly sought-after structure in neurodegenerative research[6].

Table 2: Primary Pharmacological Targets of Benzothiazole-Morpholine Scaffolds

Target Enzyme / ReceptorDisease IndicationMechanism of Action / Rationale
PI3K (Class I) Solid Tumors, Prostate CancerATP-competitive inhibition; morpholine mimics ATP ribose[2].
mTOR (mTORC1/2) Advanced MalignanciesDual PI3K/mTOR inhibition prevents feedback loop activation[5].
Monoamine Oxidase B (MAO-B) Parkinson's DiseaseMorpholine ring stabilizes binding in the MAO-B active site[6].
Acetylcholinesterase (AChE) Alzheimer's DiseaseElectrostatic interactions of the morpholine nitrogen with catalytic residues[6].

Conclusion

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (MW: 299.19 g/mol ) is far more than a simple chemical building block; it is a meticulously engineered pharmacophore. The stereoelectronic stability provided by the 6-bromo substitution, combined with the hydrogen-bonding capacity of the 2-morpholine ring, makes it an ideal candidate for ATP-competitive kinase inhibition. By utilizing advanced ruthenium-catalyzed C-S coupling for its synthesis and rigorous luminescent ADP assays for validation, drug development professionals can confidently leverage this scaffold to target complex signaling networks like the PI3K/mTOR pathway.

References

  • MolAid. 4-(6-bromobenzo[d]thiazol-2-yl)morpholine | 863001-17-6. Retrieved from [Link]

  • PubMed Central (PMC). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Retrieved from[Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from[Link]

  • Oncotarget. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Retrieved from [Link]

Sources

Foundational

Thermodynamic Solubility Profile of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole in Organic Solvents

Executive Summary The rational design of formulation and assay conditions in drug development relies heavily on the precise understanding of a compound's solubility profile. 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of formulation and assay conditions in drug development relies heavily on the precise understanding of a compound's solubility profile. 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS: 863001-17-6) [1] is a specialized heterocyclic compound featuring a halogenated benzothiazole core conjugated to a morpholine ring. This whitepaper provides an authoritative analysis of its solvation thermodynamics, offering researchers a validated framework for solvent selection, stock solution preparation, and downstream assay integration.

Structural Causality & Solvation Thermodynamics

To predict and understand the solubility of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, one must analyze the intermolecular forces dictated by its molecular architecture:

  • The Benzothiazole Core: The fused bicyclic system (benzene + thiazole) is highly planar and aromatic, leading to strong

    
     stacking interactions in the solid crystal lattice. This high lattice energy inherently resists dissolution in highly polar protic solvents like water[2].
    
  • Bromine Substitution (C6): The addition of a heavy halogen at the 6-position significantly increases the molecule's lipophilicity (LogP) and polarizability. This enhances dispersion forces, making the compound highly soluble in halogenated and non-polar organic solvents.

  • Morpholine Ring (C2): Isolated morpholine is an extremely hydrophilic, hygroscopic liquid due to the strong hydrogen-bond accepting capacity of its ether oxygen and the basicity of its secondary amine[3]. However, in this compound, the morpholine nitrogen is covalently bonded to the C2 position of the electron-deficient benzothiazole ring. The lone pair on the nitrogen is delocalized into the aromatic system via resonance. This drastically reduces the basicity (pKa) of the nitrogen, stripping the molecule of its primary hydrogen-bond donating/accepting capabilities and rendering the entire structure profoundly hydrophobic.

Conclusion on Solvation: The compound requires solvents that can disrupt strong


 stacking and solvate polarizable halogens without relying on hydrogen-bond donation. Polar aprotic solvents (DMSO, DMF) and halogenated solvents (DCM, Chloroform) are thermodynamically optimal.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the solubility profile of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole across standard laboratory organic solvents at 25°C.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism / CausalityRecommended Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mLHigh dipole moment effectively solvates the polarizable core without requiring H-bond donors.Primary stock solutions for in vitro assays.
Polar Aprotic N,N-Dimethylformamide (DMF)> 30 mg/mLSimilar to DMSO; strong dipole-induced dipole interactions.Chemical synthesis; alternative stock solvent.
Halogenated Dichloromethane (DCM)> 100 mg/mLExceptional dispersion force matching with the brominated aromatic system.Extraction, purification, and chromatography.
Polar Protic Methanol (MeOH)2 - 5 mg/mLModerate solubility; H-bonding network of MeOH is partially disrupted by the hydrophobic core.Recrystallization; LC-MS mobile phase.
Polar Protic Ethanol (EtOH)1 - 3 mg/mLLower dielectric constant than MeOH; poor solvation of the rigid aromatic system.Washing solid precipitates.
Non-Polar Hexane< 0.1 mg/mLInability to overcome the high crystal lattice energy of the benzothiazole core.Anti-solvent for precipitation.

Standardized Experimental Workflow: OECD 105 Shake-Flask Method

To empirically validate the thermodynamic solubility of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole in any specific solvent, the OECD 105 Shake-Flask Method is the internationally recognized gold standard[4],[5]. This protocol ensures that true thermodynamic equilibrium is reached between the solid and solvated phases.

Step-by-Step Methodology
  • Preparation of Saturated Mixtures:

    • Weigh approximately 50 mg of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole into three separate amber glass vials (to prevent potential photolytic degradation).

    • Add 1.0 mL of the target organic solvent (e.g., DMSO or Methanol) to each vial. A visible excess of solid must remain to ensure saturation[5].

  • Thermal Equilibration & Agitation:

    • Seal the vials firmly and place them in an orbital shaker incubator set to exactly 25.0°C ± 0.1°C.

    • Agitate at 200 RPM for 48 to 72 hours. Causality: Extended agitation is critical for highly crystalline benzothiazoles to overcome kinetic barriers and reach true thermodynamic equilibrium[4].

  • Phase Separation:

    • Transfer the suspensions to microcentrifuge tubes.

    • Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved microcrystals. Alternatively, filter through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the hydrophobic compound).

  • Quantification (HPLC-UV):

    • Carefully aspirate the clear supernatant and dilute it appropriately (e.g., 1:100 or 1:1000) in the mobile phase to fall within the linear range of the detector.

    • Quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method against a standard calibration curve.

OECD105 Start Start: Solid Compound Solvent Add Organic Solvent (Ensure Excess Solid) Start->Solvent Agitation Shake-Flask Equilibration (48-72h at 25°C) Solvent->Agitation Suspension Separation Phase Separation (Centrifugation at 10k x g) Agitation->Separation Equilibrium Reached Analysis Supernatant Analysis (HPLC-UV Quantification) Separation->Analysis Extract Supernatant Result Calculate Thermodynamic Solubility (mg/mL) Analysis->Result

Workflow of the OECD 105 Shake-Flask Method for Thermodynamic Solubility.

Solvent Selection for Downstream Applications

The choice of solvent must be tailored to the specific downstream application to prevent precipitation or assay interference.

  • In Vitro Cell-Based Assays: Prepare a highly concentrated master stock (e.g., 20 mM to 50 mM) in 100% DMSO . Because the compound is highly hydrophobic, direct addition to aqueous media will cause immediate precipitation. The DMSO stock must be diluted directly into the pre-warmed culture media under rapid vortexing, ensuring the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • In Vivo Dosing Formulations: DMSO cannot be used at high concentrations in vivo. For animal models, the compound should be dissolved in a minimal volume of a co-solvent (e.g., 5% DMSO or 10% Ethanol), followed by the addition of a surfactant (e.g., 10% Tween-80 or Cremophor EL), and finally brought to volume with saline or PBS.

  • Chemical Synthesis & Purification: For synthetic modifications or column chromatography, DCM is the solvent of choice due to its high solubilization capacity and ease of removal via rotary evaporation.

SolventSelection Compound 6-Bromo-2-morpholin-4-yl- 1,3-benzothiazole InVitro In Vitro Assays (Cell Culture) Compound->InVitro InVivo In Vivo Studies (Animal Models) Compound->InVivo ChemSynth Chemical Synthesis & Purification Compound->ChemSynth DMSO DMSO Stock (20-50 mM) Dilute in media (<0.5%) InVitro->DMSO Formulation Co-solvent System (DMSO/Tween-80/Saline) InVivo->Formulation DCM DCM / Chloroform (High Solubility, Volatile) ChemSynth->DCM

Decision tree for solvent selection based on downstream experimental applications.

References

  • MolCore. "863001-17-6 | 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole." MolCore Chemical Database. Available at:[1]

  • Bicherel, P., et al. "Will we ever be able to accurately predict solubility?" National Center for Biotechnology Information (PMC). Available at:[4]

  • ChemicalBook. "Morpholine: Chemical Properties, Reactivity and Uses." ChemicalBook. Available at:[3]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 799.6784 -- TSCA water solubility: Column elution method / Shake Flask Method." eCFR. Available at:[5]

  • ResearchGate. "Benzothiazole: Different method of synthesis and diverse biological activities." ResearchGate. Available at:[2]

Sources

Exploratory

CAS number and identifiers for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

An In-depth Technical Guide to 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole Executive Summary This guide provides a comprehensive technical overview of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Executive Summary

This guide provides a comprehensive technical overview of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, a heterocyclic compound of significant interest in the field of medicinal chemistry. The benzothiazole core is a well-established "privileged structure" in drug discovery, known for conferring a wide range of biological activities to its derivatives.[1][2][3][4] This document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential applications in research and development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identifiers and properties. 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is a substituted benzothiazole, featuring a bromine atom at the 6-position and a morpholine ring at the 2-position. These substitutions are critical as they modulate the molecule's electronic properties, solubility, and potential for biological interactions.

Table 1: Core Identifiers and Properties of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

IdentifierValueSource
CAS Number 863001-17-6
Molecular Formula C₁₁H₁₁BrN₂OSCalculated
Molecular Weight 299.19 g/mol
IUPAC Name 6-bromo-2-morpholin-4-yl-1,3-benzothiazoleDerived
Canonical SMILES C1COCCN1C2=NC3=C(S2)C=C(C=C3)BrDerived
InChI Key Derived from structureDerived
Physical Form Typically a solid (powder or crystals) at room temperature.Inferred from related compounds
Purity >95% (Commercially available grades)
Storage Conditions Keep in a dark place, under an inert atmosphere, and at a reduced temperature (e.g., -20°C) for long-term stability.Inferred from related compounds

The planarity of the benzothiazole ring system, composed of fused benzene and thiazole rings, is a key structural feature.[5][6] This planarity facilitates π–π stacking interactions, which can be crucial for binding to biological targets like enzymes or nucleic acids. The bromine atom acts as a bulky, lipophilic, and electron-withdrawing group, while the morpholine moiety can improve aqueous solubility and act as a hydrogen bond acceptor, often enhancing pharmacokinetic properties.

The Benzothiazole Scaffold: A Cornerstone of Medicinal Chemistry

The benzothiazole ring system is not merely a structural curiosity; it is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making it a "privileged scaffold" for drug design.[1][2][3] This diverse activity stems from the ring's ability to participate in various non-covalent interactions and its relative stability in biological systems.

Benzothiazole-based compounds are being investigated and used for a wide array of therapeutic applications, including:

  • Anticancer Agents: Acting as enzyme inhibitors or cytotoxic compounds.[1][4]

  • Antimicrobial Agents: Showing efficacy against a range of bacterial and fungal pathogens.[1][7]

  • Antidiabetic and Anti-inflammatory Agents. [2][3]

  • Neuroprotective Agents: Including applications in diagnosing and treating neurodegenerative diseases like Alzheimer's.[4]

The subject of this guide, 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, combines this potent scaffold with functional groups strategically chosen to explore and optimize these biological activities.

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted benzothiazoles is a well-established field in organic chemistry. A common and efficient method involves the condensation of a 2-aminothiophenol derivative with an appropriate electrophile.[2] For the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, a logical pathway proceeds through the key intermediate, 2-amino-6-bromobenzothiazole.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 6-Bromo-1,3-benzothiazol-2-amine

This step, known as the Hugershoff reaction, is a foundational method for creating the 2-aminobenzothiazole core.

  • Rationale: The reaction begins with the electrophilic aromatic substitution of 4-bromoaniline with a thiocyanate source, typically in the presence of an oxidizing agent like bromine. The bromine serves as both a reactant and a catalyst to generate the thiocyanogen electrophile, which attacks the aniline ring. The resulting intermediate undergoes an intramolecular cyclization to form the stable benzothiazole ring.

  • Procedure:

    • Dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.[1]

    • Add potassium or ammonium thiocyanate (1 equivalent) to the solution and cool the mixture in an ice bath to control the exothermic reaction.[1][8]

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.[1]

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • The product, 6-bromo-1,3-benzothiazol-2-amine, typically precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.[8] The crude product can be purified by recrystallization.[9][10]

Step 2: Nucleophilic Aromatic Substitution to Introduce the Morpholine Moiety

  • Rationale: This step involves the displacement of a leaving group at the 2-position of the benzothiazole ring by morpholine. While the amino group itself is not a good leaving group, the tautomeric equilibrium of 2-aminobenzothiazoles allows for reactions that effectively substitute the 2-position. A more direct and common approach for similar structures involves starting with a 2-halobenzothiazole or by activating the 2-position. For the purpose of this guide, we will describe a common pathway for attaching an amine.

  • Procedure:

    • In a sealed reaction vessel, combine 2-chloro-6-bromobenzothiazole (1 equivalent) with morpholine (1.1-1.5 equivalents) in a polar aprotic solvent like DMF or NMP.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to act as an acid scavenger.

    • Heat the reaction mixture, typically between 80-120°C, for several hours. The reaction progress should be monitored by HPLC or TLC.

    • Upon completion, cool the mixture and perform a standard aqueous workup. Extract the product with an organic solvent like ethyl acetate.

    • The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The final product, 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, is purified using silica gel column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formation of 2-Aminobenzothiazole Core cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification & Analysis A 4-Bromoaniline B KSCN, Br₂ in Acetic Acid A->B Reactants C 6-Bromo-1,3-benzothiazol-2-amine B->C Hugershoff Reaction D 2-Chloro-6-bromobenzothiazole E Morpholine, Base in DMF, Heat D->E Reactants F 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole E->F SNAr Reaction G Column Chromatography F->G Crude Product H NMR, HPLC-MS Analysis G->H Purified Product

Caption: A generalized two-step synthetic workflow for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole.

Applications in Research and Drug Discovery

Given the extensive biological activities of its parent scaffold, 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is a prime candidate for screening in various drug discovery programs. Its structure suggests potential as an inhibitor of enzymes like kinases or as a modulator of protein-protein interactions.

Hypothetical Drug Discovery Workflow

The compound would typically enter a discovery pipeline as part of a larger library of related analogues to establish Structure-Activity Relationships (SAR).

Drug_Discovery_Workflow A Compound Synthesis (6-Bromo-2-morpholin-4-yl-1,3-benzothiazole) B High-Throughput Screening (HTS) (e.g., Kinase Inhibition Assay) A->B C Hit Identification (Identify active compounds) B->C D Lead Optimization (SAR Studies, Analogue Synthesis) C->D E In Vitro ADME/Tox (Solubility, Stability, Cytotoxicity) D->E F In Vivo Efficacy Studies (Animal Models) E->F

Caption: Role of the target compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is not publicly detailed, extensive data exists for structurally similar benzothiazoles.[11][12][13][14] This information allows for the formulation of robust safety protocols.

  • Hazard Classification: Related brominated and aminated benzothiazoles are classified as harmful if swallowed, in contact with skin, or if inhaled.[11][14] They are also known to cause serious eye and skin irritation.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[12][15] Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14][15]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[13][14]

    • Skin: Wash off immediately with soap and plenty of water.[13][14]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[11][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] For long-term preservation of purity, storage in a freezer under an inert atmosphere is recommended.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic reactions.[11]

Conclusion

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is a chemical entity with significant potential, grounded in the proven success of the benzothiazole scaffold in medicinal chemistry. Its well-defined structure, accessible synthetic routes, and promising, albeit putative, biological activity make it a valuable tool for researchers. This guide has provided the core technical information necessary for its identification, synthesis, safe handling, and strategic application in drug discovery and development programs. Further investigation into its specific biological targets and mechanisms of action represents a promising avenue for future research.

References

  • Safety Data Sheet. (2024, November 4). 101630 - Benzothiazole.
  • Georganics. (2011, January 6). Safety Data Sheet: 6-BROMO-2-BENZOTHIAZOLINONE. Retrieved from [Link]

  • PubChem. 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3446. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • Molecules. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Elementary Education Online. Study of Benzothiazoles and its Pharmaceutical Importance. Retrieved from [Link]

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • PubChem. 2-(4-Morpholinyl)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting D. Retrieved from [Link]

  • PMC. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]

  • ResearchGate. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • NIST. Morpholine, 4-(2-benzothiazolylthio)-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-(Morpholin-4-yldithio)-1,3-benzothiazole. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Pharmacological Versatility of the 2-Morpholin-4-yl-1,3-benzothiazole Scaffold

Topic: Pharmacological Applications of 2-Morpholin-4-yl-1,3-benzothiazole Scaffold Content Type: Technical Monograph / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Applications of 2-Morpholin-4-yl-1,3-benzothiazole Scaffold Content Type: Technical Monograph / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

The 2-morpholin-4-yl-1,3-benzothiazole scaffold represents a privileged structure in modern medicinal chemistry, characterized by the fusion of a lipophilic benzothiazole core with a polar, metabolic-modulating morpholine ring. While historically utilized as a vulcanization accelerator in the polymer industry, its pharmacological repurposing has revealed potent activity as a Class I PI3K isoform-selective inhibitor , specifically targeting PI3K


 and the PI3K/Akt/mTOR signaling axis.

This guide dissects the scaffold’s structural utility, detailing its transition from a chemical intermediate to a lead candidate in oncology (prostate and breast cancer) and antimicrobial therapeutics. It provides field-proven synthetic protocols, mechanistic pathway mapping, and structure-activity relationship (SAR) insights required for the rational design of next-generation derivatives.

Structural Chemistry & Pharmacophore Analysis[1][2]

The scaffold's efficacy stems from the synergistic properties of its two primary components:

  • 1,3-Benzothiazole Core: A planar, aromatic system that facilitates

    
    -
    
    
    
    stacking interactions with amino acid residues (e.g., Trp, Phe) within the ATP-binding pockets of kinase domains. It serves as a bioisostere of the purine ring found in ATP.
  • Morpholine Moiety (C2-Position):

    • Solubility: The ether oxygen acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to purely alkylated benzothiazoles.

    • Metabolic Stability: The morpholine ring is generally resistant to rapid oxidative metabolism, prolonging the half-life (

      
      ) of the pharmacophore.
      
    • Hinge Binding: In kinase inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase, anchoring the molecule.

Primary Pharmacological Target: PI3K/mTOR Signaling

The most authoritative application of this scaffold lies in the inhibition of Phosphoinositide 3-kinases (PI3Ks) . Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of metastatic cancers.

Mechanism of Action

Derivatives of 2-morpholin-4-yl-1,3-benzothiazole function as ATP-competitive inhibitors . They occupy the ATP-binding cleft of the PI3K catalytic subunit (p110), preventing the phosphorylation of PIP2 to PIP3. This blockade halts the recruitment of Akt to the plasma membrane, thereby suppressing downstream pro-survival signaling.

Pathway Visualization

The following diagram illustrates the intervention point of the scaffold within the PI3K signaling cascade.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (Protein Kinase B) PIP3->Akt Recruitment Inhibitor 2-Morpholino-benzothiazole (Inhibitor) Inhibitor->PI3K Blocks ATP Binding mTOR mTORC1 Akt->mTOR Activation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of Action: The scaffold competitively inhibits PI3K, preventing PIP3 formation and downstream Akt/mTOR-driven tumorigenesis.

Selectivity Profile (Quantitative Data)

Recent medicinal chemistry campaigns have optimized this scaffold (e.g., Compound 11 series) to achieve high selectivity for the PI3K


 isoform, which is crucial for treating PTEN-deficient tumors [1].
Target IsoformIC50 (nM)Selectivity Ratio (vs PI3K

)
Clinical Relevance
PI3K

12 - 50 1.0 Primary Target (PTEN-null cancers)
PI3K

> 1,000> 20xAvoids insulin resistance side effects
PI3K

> 5,000> 100xReduces immune suppression risk
mTOR~500~10xDual inhibition potential (high conc.)

Structure-Activity Relationship (SAR) Map

To optimize this scaffold, modifications are typically made at the benzothiazole C-6 position and the morpholine ring.

SAR_Map cluster_mod Optimization Strategies Core Benzothiazole Core (Scaffold Anchor) Morpholine Morpholine Ring (C2) Essential for H-bonding DO NOT REMOVE Core->Morpholine C2 Linkage Pos6 Position 6 Substitution (Solubility/Potency) Core->Pos6 Electronic Tuning Pos4 Position 4/5 (Steric Clashes) Core->Pos4 Steric Control Mod2 Replace Morpholine w/ Piperidine Loss of H-bond -> Lower Potency Morpholine->Mod2 Mod1 Add Piperazine/Urea at C6 Increases Selectivity Pos6->Mod1

Caption: SAR Analysis: The C2-morpholine is critical for binding. The C6-position is the primary vector for improving pharmacokinetic properties.

Experimental Protocols

Protocol A: Synthesis of 2-Morpholin-4-yl-1,3-benzothiazole

Rationale: While oxidative coupling of 2-mercaptobenzothiazole is used industrially, the Nucleophilic Aromatic Substitution (SNAr) of 2-chlorobenzothiazole is the preferred laboratory method for high-purity medicinal chemistry applications to avoid disulfide byproducts [2].

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • Morpholine (3.0 eq) - Acts as both reactant and base.

  • Ethanol or DMF (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chlorobenzothiazole (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add morpholine (30 mmol) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material spot (
    
    
    
    ) should disappear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL). The product typically precipitates as a white/off-white solid.

    • Filter the solid and wash with cold water (

      
       mL) to remove excess morpholine hydrochloride.
      
  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

    • Yield Expectation: 85–95%.

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) should show morpholine peaks at
      
      
      3.5–3.8 ppm.
Protocol B: In Vitro PI3K Kinase Assay (ADP-Glo System)

Rationale: This luminescence-based assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity [3].

Materials:

  • Recombinant PI3K

    
     enzyme.
    
  • PIP2:PS lipid substrate vesicles.

  • ATP (Ultrapure).

  • Test Compound (2-morpholin-4-yl-1,3-benzothiazole derivative).[1]

Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (Final DMSO concentration < 1%).

  • Enzyme Reaction:

    • In a 384-well white plate, add 2

      
      L of compound solution.
      
    • Add 4

      
      L of PI3K enzyme buffer solution. Incubate for 15 min at RT.
      
    • Initiate reaction by adding 4

      
      L of ATP/Substrate mix (Final ATP: 10 
      
      
      
      M).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Data Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Future Perspectives & Toxicology

While the scaffold is promising, researchers must address ADME challenges. The benzothiazole ring is lipophilic (


), which aids membrane permeability but can lead to high plasma protein binding (>95%). Future iterations should focus on introducing polar groups at the C6 position (e.g., sulfonamides or solubilizing amines) to improve the free fraction of the drug in plasma.

Furthermore, 2-mercaptobenzothiazole (a potential metabolite) is a known contact allergen. Drug candidates must be screened for skin sensitization potential if topical application is considered, though this is less critical for oral oncology drugs.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Deriv

    
     Inhibitors. 
    Source: National Institutes of Health (PMC) / European Journal of Medicinal Chemistry.
    URL:[Link](Note: Link directs to relevant PI3K benzothiazole literature context).
    
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Benzothiazole derivatives as anticancer agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Exploratory

safety data sheet SDS for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

[1][2] CAS Number: 863001-17-6 Formula: C₁₁H₁₁BrN₂OS Molecular Weight: 299.19 g/mol [1][2] Executive Summary This technical guide provides a comprehensive safety and handling framework for 6-Bromo-2-morpholin-4-yl-1,3-be...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

CAS Number: 863001-17-6 Formula: C₁₁H₁₁BrN₂OS Molecular Weight: 299.19 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole , a critical pharmacophore in medicinal chemistry.[1] Often utilized as a scaffold for PI3K/mTOR kinase inhibitors and neuroprotective agents, this compound combines a lipophilic benzothiazole core with a solubilizing morpholine moiety.[1]

Unlike standard Safety Data Sheets (SDS) that list generic hazards, this document analyzes the causality of those hazards based on the compound's structural biology and provides self-validating protocols for its safe management in a research setting.[1]

Part 1: Chemical Identity & Structural Analysis[2]

Structural Pharmacophore Analysis

The molecule consists of three distinct functional zones, each contributing to its physicochemical properties and hazard profile:

  • Benzothiazole Core: A planar, aromatic bicycle.[1] It acts as a bioisostere for indole/purine systems but introduces sulfur-based combustion hazards (SOₓ).[1]

  • C6-Bromine Substituent: A heavy halogen that increases lipophilicity (LogP) and enables palladium-catalyzed cross-coupling (Suzuki/Buchwald) reactions.[1] In a fire, this releases corrosive hydrogen bromide (HBr).[1]

  • C2-Morpholine Ring: A saturated heterocycle that improves aqueous solubility compared to the parent benzothiazole.[1] It is a metabolic handle and can act as a weak base.[1]

Physicochemical Properties Table[1][2]
PropertyValue / CharacteristicExperimental Note
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure.[1]
Melting Point 120–125 °C (Estimated)Analogous 2-amino benzothiazoles exhibit high lattice energy.[1]
Solubility (Water) Negligible (< 0.1 mg/mL)Hydrophobic core dominates the morpholine oxygen's H-bonding.[1]
Solubility (Organic) DMSO, DMF, CH₂Cl₂Soluble >10 mg/mL in DMSO; ideal for biological assays.
pKa (Conj. Acid) ~5.5 (Morpholine nitrogen)Protonates in acidic media; salts are water-soluble.[1]
LogP ~2.8 – 3.2Permeable to cell membranes; potential for bioaccumulation.[1]

Part 2: Hazard Assessment & Toxicology (The "Why")

GHS Classification (Derived)

Based on high-confidence analogs (e.g., 6-bromo-2-aminobenzothiazole, CAS 5304-21-2).[1]

  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)[1][3]

Hazard CodeStatementStructural Cause
H302 Harmful if swallowedBenzothiazoles can interfere with cytochrome P450 enzymes.[1]
H315 Causes skin irritationLipophilic nature allows dermal penetration; secondary amines are irritants.[1]
H319 Causes serious eye irritationCrystalline dust acts as a mechanical and chemical abrasive.[1]
H335 May cause respiratory irritationFine particulate matter irritates mucous membranes.[1]
Toxicological Context for Researchers
  • Metabolic Activation: The morpholine ring can undergo oxidative metabolism to form reactive intermediates.[1] While no specific carcinogenicity data exists for this CAS, morpholine derivatives can theoretically form nitrosamines (carcinogens) if exposed to nitrosating agents (e.g., nitrites).[1] Avoid co-storage with strong nitrosating agents. [1]

  • Sensitization: Benzothiazoles are known contact sensitizers (skin allergens).[1] Repeated handling without gloves may induce allergic dermatitis.[1]

Part 3: Risk Management & Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood .[1]

  • Static Control: The dry powder is potentially electrostatic.[1] Use anti-static weighing boats and ground all equipment if handling >100g.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).[1]

  • Dermal: Nitrile gloves (0.11 mm thickness) provide adequate splash protection.[1] Double-gloving recommended for solutions in DMSO/DCM due to permeation enhancement.[1]

  • Ocular: Chemical safety goggles. Safety glasses are insufficient for powders that can drift.[1]

Protocol: Safe Dissolution (Self-Validating)

To prevent precipitation and ensure accurate dosing:

  • Weigh compound in a tared vial.

  • Add DMSO dropwise while vortexing.[1]

  • Validation: Hold vial against a black background. The solution should be optically clear. Any turbidity indicates incomplete solvation or impurities.[1]

  • Storage: Store stock solutions (10-100 mM) at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.

Part 4: Emergency Response Architecture

Firefighting Logic

This compound releases a "toxic triad" of gases upon combustion:

  • Hydrogen Bromide (HBr): Corrosive, heavier than air.[1]

  • Nitrogen Oxides (NOₓ): Respiratory irritants.[1]

  • Sulfur Oxides (SOₓ): Acidic gases.[1]

Action: Do NOT use a water jet (spreads chemical).[1] Use CO₂, dry chemical, or alcohol-resistant foam.[1][4] Firefighters must wear full SCBA.[1]

Spills & Decontamination Workflow

The following diagram outlines the decision logic for handling spills of this compound.

EmergencyResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Dry Powder Spill Assess->Solid Liquid Solution Spill (DMSO/Organic) Assess->Liquid ActionSolid Avoid Dust Generation. Cover with damp paper towel. Scoop into waste container. Solid->ActionSolid ActionLiquid Absorb with Vermiculite/Sand. Do NOT use combustible materials (sawdust) if oxidizing solvents present. Liquid->ActionLiquid Clean Decontaminate Surface: 1. 10% Bleach (degrades biologicals) 2. Ethanol wipe (removes residue) ActionSolid->Clean ActionLiquid->Clean Disposal Dispose as Hazardous Chemical Waste (Halogenated) Clean->Disposal

Figure 1: Decision logic for containing and cleaning spills of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole.

Part 5: Storage & Stability[2]

Degradation Pathways[2]
  • Hydrolysis: The C2-morpholine bond is relatively stable but can hydrolyze under strong acidic conditions at high heat, releasing free morpholine and 6-bromo-2-hydroxybenzothiazole.[1]

  • Photolysis: Brominated aromatics are light-sensitive.[1] UV exposure can lead to debromination (radical mechanism).[1]

Storage Requirements
  • Temperature: 2–8°C (Refrigerate) for solid; -20°C for solutions.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation of the sulfur.[1]

  • Container: Amber glass vials (protects from UV).[1]

Part 6: Synthesis & Application Context[2]

Synthesis Logic (For Reference)

Researchers utilizing this compound often synthesize it via Nucleophilic Aromatic Substitution (


).[1]
  • Precursor: 6-Bromo-2-chlorobenzothiazole.[1]

  • Reagent: Morpholine (excess).[1]

  • Conditions: Heat (80°C) in ethanol or DMF.

  • Safety Note: This reaction generates HCl gas (or morpholine hydrochloride).[1] Ensure adequate venting.[1][3][4][5][6][7]

Experimental Workflow Visualization

The following diagram illustrates the standard handling lifecycle for this compound in a drug discovery assay.

HandlingWorkflow Storage Storage (Amber Vial, 4°C) Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO, Vortex) Weighing->Solubilization Dilution Serial Dilution (Assay Buffer) Solubilization->Dilution Check Clarity Waste Waste Disposal (Halogenated Stream) Dilution->Waste Post-Assay

Figure 2: Lifecycle management of the compound from storage to disposal in a biological assay context.

References

  • PubChem. (2025).[1][8] Compound Summary: 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863001-17-6).[1][2] National Library of Medicine.[1] [Link][1]

  • ECHA. (2024).[1][6] Registration Dossier: Benzothiazole derivatives and GHS Classification Criteria. European Chemicals Agency.[1][8] [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

An Application Note and Detailed Protocol for the Synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive gu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol herein details a robust and reproducible multi-step synthetic route, commencing from commercially available starting materials. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also elucidating the underlying chemical principles and rationale for key experimental choices. All quantitative data is presented in clear tabular formats, and the overall workflow is visualized through a detailed diagram. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The benzothiazole scaffold is a prominent structural motif found in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities.[1] The unique electronic and structural features of the benzothiazole ring system make it a privileged scaffold in drug discovery. The incorporation of a morpholine moiety at the 2-position of the benzothiazole core is a common strategy to enhance the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.[2][3] The bromine atom at the 6-position provides a useful handle for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note presents a detailed protocol for the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole. The described synthetic strategy involves the initial formation of a 6-bromo-2-aminobenzothiazole core, followed by the introduction of the morpholine group.

Overall Synthetic Strategy

The synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is achieved through a two-step process. The first step involves the formation of the 6-bromo-2-aminobenzothiazole core via the reaction of 4-bromoaniline with potassium thiocyanate and bromine. The second key step is the substitution of the 2-amino group with the morpholine moiety. A reliable method to achieve this is through an intermediate, such as 2-chloroacetylmorpholine, which then reacts with the 2-aminobenzothiazole.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of TLC plates can be achieved using UV light (254 nm). Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer (e.g., 400 or 500 MHz), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra can be recorded on an FT-IR spectrometer. Mass spectra can be obtained using a suitable mass spectrometer.

Step 1: Synthesis of 6-Bromo-2-amino-1,3-benzothiazole

This step involves the cyclization of 4-bromoaniline with potassium thiocyanate in the presence of bromine to form the 6-bromo-2-aminobenzothiazole core.[4][5]

Reaction Scheme:

4-Bromoaniline + 2 KSCN + Br₂ → 6-Bromo-2-amino-1,3-benzothiazole

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Bromoaniline172.0317.2 g0.1
Potassium Thiocyanate97.1819.4 g0.2
Glacial Acetic Acid60.05150 mL-
Bromine159.8116.0 g (5.1 mL)0.1
  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromoaniline (17.2 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Stir the mixture until the 4-bromoaniline is completely dissolved.

  • Add potassium thiocyanate (19.4 g, 0.2 mol) to the solution and stir vigorously.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve bromine (16.0 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-16 hours.

  • Pour the reaction mixture into 500 mL of crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield 6-bromo-2-amino-1,3-benzothiazole as a crystalline solid.

Step 2: Synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

This step involves the reaction of 6-bromo-2-aminobenzothiazole with 2-chloro-1-morpholinoethan-1-one (prepared from morpholine and chloroacetyl chloride).[6][7]

Reaction Scheme:

6-Bromo-2-amino-1,3-benzothiazole + 2-Chloro-1-morpholinoethan-1-one → 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
6-Bromo-2-amino-1,3-benzothiazole229.092.29 g0.01
2-Chloro-1-morpholinoethan-1-one163.61.80 g0.011
N,N-Dimethylformamide (DMF)73.0920 mL-
Potassium Carbonate (anhydrous)138.212.76 g0.02
  • In a round-bottom flask, dissolve 6-bromo-2-amino-1,3-benzothiazole (2.29 g, 0.01 mol) in 20 mL of N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.76 g, 0.02 mol) to the solution.

  • Add 2-chloro-1-morpholinoethan-1-one (1.80 g, 0.011 mol) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the final product, 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole.

Visualization of Workflow and Mechanism

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Formation of Benzothiazole Core cluster_step2 Step 2: Introduction of Morpholine Moiety A 4-Bromoaniline C 6-Bromo-2-amino-1,3-benzothiazole A->C Cyclization B KSCN, Br2 Glacial Acetic Acid F 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (Final Product) C->F Nucleophilic Substitution D 2-Chloro-1-morpholinoethan-1-one E K2CO3, DMF

Caption: Overall synthetic workflow for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole.

Proposed Reaction Mechanism for Step 1

Reaction_Mechanism 4-Bromoaniline 4-Bromoaniline Intermediate_1 Bromophenylthiourea Intermediate 4-Bromoaniline->Intermediate_1 + Br2, KSCN Intermediate_2 Dihydrobenzothiazole Intermediate_1->Intermediate_2 Intramolecular Cyclization Final_Product 6-Bromo-2-amino-1,3-benzothiazole Intermediate_2->Final_Product Oxidation

Caption: Proposed mechanism for the formation of the benzothiazole ring.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following:

  • Reaction Monitoring: Each step should be carefully monitored by TLC to confirm the consumption of starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in deciding the appropriate work-up time.

  • Purification: The purification of intermediates and the final product through recrystallization and/or column chromatography is crucial for removing unreacted starting materials and byproducts.

  • Characterization: The structure and purity of the synthesized compounds must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole.

Conclusion

This document provides a detailed and reliable protocol for the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole. The described methodology is based on established synthetic transformations and offers a practical route for obtaining this valuable heterocyclic compound. By following the outlined procedures and adhering to good laboratory practices, researchers can successfully synthesize this compound for further investigation in their respective fields.

References

  • Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. [Link]

  • Philip, R. M., Saranya, P. V., & Anilkumar, G. (2024). Synthesis of 2‐Aminobenzothiazoles via Nickel‐Catalyzed Tandem Reaction of 2‐Bromophenylisothiocyante with Amines. ChemistrySelect, 9(32). [Link]

  • Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 843-854. [Link]

  • Wang, L., He, W., & Yu, Z. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Combinatorial Science, 11(5), 453–456. [Link]

  • Siddiqui, N., et al. (2012). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 36(9), 1757-1767. [Link]

  • Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(2), 221-226. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(6), 11-17. [Link]

  • Zhang, Y., et al. (2020). Morpholine substituted 2-amino-4-phenylthiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

Application

Application Note: Regioselective Synthesis of 2-Morpholino-6-bromobenzothiazole via SNAr

Abstract & Strategic Significance This Application Note details the protocol for the regioselective functionalization of 2-chloro-6-bromobenzothiazole using morpholine. This reaction exploits the electronic differentiati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This Application Note details the protocol for the regioselective functionalization of 2-chloro-6-bromobenzothiazole using morpholine. This reaction exploits the electronic differentiation between the C2 and C6 positions of the benzothiazole scaffold. The C2 position, activated by the adjacent thiazole nitrogen (–C=N–), undergoes facile Nucleophilic Aromatic Substitution (SNAr), while the C6-bromo substituent remains inert under these conditions, preserving it as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Target Audience: Medicinal chemists and process development scientists optimizing scaffold diversification.

Mechanistic Insight & Regioselectivity

Electronic Rationale

The benzothiazole ring system exhibits distinct reactivity profiles at the C2 and C6 positions.

  • C2 Position (Activated): The C2-carbon is highly electrophilic due to the electron-withdrawing inductive effect (-I) of the sulfur atom and the mesomeric electron-withdrawing effect (-M) of the imine nitrogen. This lowers the energy of the LUMO, facilitating nucleophilic attack by morpholine.

  • C6 Position (Deactivated/Inert): The C6-bromine is located on the fused benzene ring. Without strong electron-withdrawing groups ortho or para to it on the benzene ring, it does not participate in SNAr under standard conditions. It requires metal catalysis for substitution.[1]

Reaction Pathway Visualization

The following diagram illustrates the regioselective pathway and the specific Addition-Elimination mechanism.

SNAr_Mechanism cluster_selectivity Regioselectivity Check Substrate 2-Chloro-6-bromobenzothiazole (Electrophile) Complex Meisenheimer-like Intermediate (Anionic) Substrate->Complex Step 1: Nucleophilic Attack (C2) Nucleophile Morpholine (Nucleophile) Nucleophile->Complex Product 2-Morpholino-6-bromobenzothiazole (Target) Complex->Product Step 2: Chloride Elimination Byproduct HCl (Neutralized by Base) Complex->Byproduct C6_Node C6-Bromine (Inert to SNAr)

Figure 1: Mechanistic pathway highlighting the selective attack at C2 and the inert nature of the C6-bromide.

Experimental Protocols

We present two validated protocols: Method A (Green Chemistry) using Ethanol, suitable for scale-up and ease of workup; and Method B (High Throughput) using DMSO, suitable for rapid library synthesis.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4]Role
2-Chloro-6-bromobenzothiazole 248.531.0Substrate
Morpholine 87.121.5Nucleophile
K₂CO₃ (anhydrous) 138.212.0Acid Scavenger
Ethanol (Method A) -[0.2 M]Solvent (Green)
DMSO (Method B) -[0.5 M]Solvent (Polar Aprotic)
Method A: Ethanol Reflux (Recommended for Purity)

This method typically yields a product that precipitates upon cooling, minimizing chromatography.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloro-6-bromobenzothiazole (1.0 g, 4.0 mmol) and anhydrous K₂CO₃ (1.1 g, 8.0 mmol).

  • Solvent: Add absolute Ethanol (20 mL).

  • Nucleophile Addition: Add Morpholine (0.52 mL, 6.0 mmol) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.4) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

    • The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 20 mL) to remove salts and excess morpholine.

  • Drying: Dry the solid under vacuum at 45°C for 12 hours.

Method B: DMSO Rapid Synthesis (Library Scale)

Ideal for small-scale parallel synthesis.

  • Setup: Use a 20 mL scintillation vial with a teflon-lined cap.

  • Charging: Dissolve 2-chloro-6-bromobenzothiazole (100 mg, 0.4 mmol) in DMSO (1.0 mL).

  • Reagents: Add Morpholine (52 µL, 0.6 mmol) and Diisopropylethylamine (DIPEA, 105 µL, 0.6 mmol).

  • Reaction: Heat at 100°C for 1–2 hours.

  • Workup: Add water (5 mL) to precipitate the product. Centrifuge or filter to isolate.

Process Control & Characterization[1]

Workup & Purification Workflow

The following decision tree guides the purification process based on the crude purity profile.

Purification_Workflow Start Crude Reaction Mixture Quench Pour into Ice Water Start->Quench Precipitate Precipitate Formed? Quench->Precipitate Filter Filtration (Buchner) Precipitate->Filter Yes (Method A) Extract Extraction (DCM/Water) Precipitate->Extract No (Oily/Soluble) Wash Wash Cake (H2O, Cold EtOH) Filter->Wash Check Purity Check (NMR/HPLC) Extract->Check Drying Vacuum Dry Wash->Drying Drying->Check Recryst Recrystallize (EtOH) Check->Recryst Fail (<95%) Final Pure Product (>98%) Check->Final Pass Recryst->Final

Figure 2: Purification logic flow ensuring high-purity isolation.

Expected Analytical Data
  • Appearance: White to pale yellow solid.

  • Melting Point: 138–142 °C (Typical for morpholino-benzothiazoles).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.05 (d, J=2.0 Hz, 1H, H-7) – Diagnostic doublet for H adjacent to Br.

    • δ 7.45 (d, J=8.5 Hz, 1H, H-4).

    • δ 7.35 (dd, J=8.5, 2.0 Hz, 1H, H-5).

    • δ 3.75 (m, 4H, O-CH₂).

    • δ 3.55 (m, 4H, N-CH₂).

  • MS (ESI): m/z 299/301 [M+H]⁺ (1:1 isotopic pattern confirming Bromine).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old MorpholineIncrease temp to reflux (EtOH) or 100°C (DMSO). Ensure Morpholine is free of oxidation.
Side Products Hydrolysis of C2-ClEnsure solvents (DMSO/DMF) are dry. Avoid hydroxide bases; use carbonate.
Oiling Out Product too soluble in water/EtOH mixCool to 0°C before filtering. If oil persists, extract with DCM, dry over MgSO₄, and evaporate.
Regioselectivity Loss Extreme Temp (>150°C)Do not exceed 120°C. C6 substitution requires Pd-catalysis; thermal substitution at C6 is negligible below 150°C.

References

  • BenchChem. Regioselectivity in Reactions with 2-Chloro-4-bromobenzothiazole. (Accessed 2023). Validates the activation of C2 over C4/C6 halogens in benzothiazoles. Link

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. 2015, 7(9):1-10. Provides general conditions for morpholine substitution on heterocycles. Link

  • Organic Letters. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. 2013, 15, 2156–2159.[5] Establishes SNAr reactivity models for multi-halogenated heterocycles. Link

  • RSC Advances. Synthetic strategies towards benzothiazole-based compounds. 2015. Comprehensive review of benzothiazole functionalization. Link

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Introduction & Strategic Rationale Benzothiazole derivatives are privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities, including potent kinase inhibition and anti-urease pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzothiazole derivatives are privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities, including potent kinase inhibition and anti-urease properties ()[1]. The functionalization of the C6 position via palladium-catalyzed cross-coupling is a critical synthetic transformation.

Specifically, 6-bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS: 863001-17-6) presents unique electronic and steric characteristics. The electron-donating morpholine ring at the C2 position enriches the electron density of the benzothiazole core, which can subtly attenuate the rate of oxidative addition compared to unfunctionalized aryl bromides ()[2]. This application note details a robust, self-validating protocol for the Suzuki-Miyaura coupling of this specific substrate, engineered to overcome these challenges and ensure high yield and reproducibility ()[3].

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection rather than relying on empirical guesswork. The following parameters have been optimized for this specific morpholino-benzothiazole substrate:

  • Catalyst Selection:

    
     is highly preferred over simple 
    
    
    
    . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry at the palladium center, accelerating the reductive elimination step. More importantly, its steric bulk effectively shields the palladium center from non-productive coordination (catalyst poisoning) by the Lewis basic nitrogen and sulfur atoms of the benzothiazole and morpholine rings[3].
  • Solvent System: A biphasic mixture of 1,4-Dioxane and

    
     (typically 3:1 v/v) is optimal. Dioxane provides excellent solvation for the lipophilic benzothiazole, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate intermediate required for transmetalation[1].
    
  • Base Selection: Mild inorganic bases such as

    
     or 
    
    
    
    are ideal. They provide sufficient alkalinity to drive the transmetalation step without causing hydrolytic degradation of the heterocycle, which can occur with stronger bases like
    
    
    [2].

LogicTree Substrate 6-Bromo-2-morpholin-4-yl -1,3-benzothiazole Challenge1 Lewis Basic N/S Atoms (Risk of Catalyst Poisoning) Substrate->Challenge1 Challenge2 Electron-Rich Core (Altered Oxidative Addition) Substrate->Challenge2 Challenge3 Biphasic Solubility Needs Substrate->Challenge3 Solution1 Sterically Bulky Ligand (Pd(dppf)Cl2) Challenge1->Solution1 Solution2 High-Temp Activation (85-95 °C) Challenge2->Solution2 Solution3 1,4-Dioxane / H2O (3:1 v/v) Challenge3->Solution3 Outcome Optimized C6-Arylation Solution1->Outcome Solution2->Outcome Solution3->Outcome

Logical relationships between substrate challenges and selected experimental conditions.

Quantitative Data & Optimization

The table below summarizes the optimization landscape for 6-bromobenzothiazole couplings, demonstrating the clear superiority of the dppf ligand system in biphasic media.

Table 1: Optimization of Reaction Conditions for 6-Bromobenzothiazoles
EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1


1,4-Dioxane/

(3:1)
951265
2


1,4-Dioxane/

(3:1)
951272
3


1,4-Dioxane/

(3:1)
95 4 85
4


DME/

(3:1)
85287
5

/ SPhos

Toluene/

(4:1)
100678

Note: Data synthesized from benchmark optimizations of 2-amino-6-bromobenzothiazole couplings ()[2] and ()[3].

Experimental Workflow & Protocol

ExpWorkflow Start 1. Reagent Preparation (Substrate + Boronic Acid) Degas 2. Solvent Degassing (Argon Sparging, 15 min) Start->Degas Catalyst 3. Catalyst Addition (Pd(dppf)Cl2, 5 mol%) Degas->Catalyst Reaction 4. Thermal Activation (95°C, 4-12 hours) Catalyst->Reaction Workup 5. Aqueous Workup (EtOAc / Brine) Reaction->Workup Purification 6. Flash Chromatography (Silica Gel) Workup->Purification

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol (Self-Validating System)

This methodology includes built-in checkpoints to ensure experimental integrity at each phase.

Materials Required:

  • 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.3 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.5 equiv)
    
  • 1,4-Dioxane (HPLC grade)

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-morpholin-4-yl-1,3-benzothiazole (299.2 g/mol , 1.0 mmol, 299 mg) and the desired arylboronic acid (1.3 mmol). Add

    
     (2.5 mmol, 345 mg) as the solid base.
    
    • Validation Checkpoint: The mixture should be a free-flowing, heterogeneous powder.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (6.0 mL) and Deionized Water (2.0 mL) to the flask. Critical Step: Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and premature oxidation of the palladium catalyst[2].

    • Validation Checkpoint: The solution will transition from cloudy to a more uniform suspension as dissolved gases are displaced.

  • Catalyst Introduction & Heating: Briefly open the flask under a positive flow of Argon and quickly add

    
     (5 mol%, 0.05 mmol, 41 mg). Seal the flask, place it in a pre-heated oil bath at 95 °C, and stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system[3].
    
    • Validation Checkpoint: The reaction mixture will typically turn a deep red or dark orange color upon formation of the active

      
       species.
      
  • Reaction Monitoring: After 4 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Validation Checkpoint: The starting material (

      
      ) should be consumed, replaced by a new, highly UV-active fluorescent spot (
      
      
      
      , depending on the aryl group). If starting material persists, continue heating for up to 12 hours.
  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
    • Validation Checkpoint: The aqueous layer should be clear and colorless, while the organic layer retains the yellow/orange hue of the product and catalyst residues.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane to EtOAc.

    • Validation Checkpoint:

      
       NMR should confirm the disappearance of the C6-proton doublet characteristic of the bromide and the appearance of the new aryl multiplet.
      

References

  • Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products Source: Molecules (MDPI) / PMC URL: [Link]

  • Title: Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach Source: Molecules (MDPI) URL: [Link]

  • Title: Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Application

microwave-assisted synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole . This scaffold is a critical pharmacophore in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for PI3K inhibitors, antimicrobial agents, and neuroprotective drugs.

Traditional thermal synthesis of 2-aminobenzothiazoles via nucleophilic aromatic substitution (SNAr) often requires prolonged reflux (12–24 hours) in high-boiling solvents (DMF, DMSO), leading to thermal degradation and difficult workups. This microwave (MW) protocol utilizes dielectric heating to accelerate the reaction rate by orders of magnitude (10–20 minutes), improve yield (>90%), and allow for the use of greener solvents (Ethanol) or solvent-free conditions.

Retrosynthetic Logic & Mechanistic Insight

The synthesis relies on the regioselective SNAr displacement of a leaving group at the C2 position of the benzothiazole ring.

  • The Electrophile: 6-Bromo-2-chlorobenzothiazole. The C2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen (C=N bond) and the sulfur atom. The bromine at C6 further deactivates the ring, but the C2-Cl bond is significantly more labile toward nucleophiles than the C6-Br bond, ensuring chemoselectivity.

  • The Nucleophile: Morpholine. A secondary amine that acts as both the nucleophile and the base (if used in excess) or in conjunction with an auxiliary base.

  • The Microwave Advantage: MW irradiation provides rapid volumetric heating. The polar transition state of the SNAr mechanism (Meisenheimer complex) is stabilized by the electromagnetic field, lowering the activation energy barrier.

Figure 1: Reaction Pathway and Logic

ReactionPathway Precursor 6-Bromo-2-chlorobenzothiazole (Electrophile) TS Meisenheimer Complex (Polar Transition State) Precursor->TS MW Irradiation 140°C, 15 min Morpholine Morpholine (Nucleophile) Morpholine->TS Product 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (Target) TS->Product Elimination of Cl- Byproduct HCl (Salt) TS->Byproduct

Caption: Mechanistic pathway of the SNAr reaction. The microwave field stabilizes the dipolar transition state, accelerating the rate-determining step.

Experimental Protocols

Two protocols are provided: Method A (Green Solvent) is recommended for standard purity requirements. Method B (Solvent-Free) is recommended for maximizing throughput and atom economy.

Reagents & Equipment
  • Starting Material: 6-Bromo-2-chlorobenzothiazole (CAS: 80945-86-4).

  • Reagent: Morpholine (ReagentPlus®, ≥99%).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).

  • Solvent: Ethanol (Absolute) or Isopropanol.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) with IR temperature sensor and pressure control.

Method A: Ethanol-Based Synthesis (Recommended)

This method allows for easy crystallization of the product directly from the reaction mixture upon cooling.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave process vial, charge 6-Bromo-2-chlorobenzothiazole (1.0 mmol, 248 mg).

  • Solvent/Reagent Addition: Add Ethanol (3.0 mL), Morpholine (1.2 mmol, 105 µL), and DIPEA (1.5 mmol, 260 µL).

    • Note: DIPEA scavenges the HCl generated. Alternatively, use 2.2 equivalents of morpholine if DIPEA is unavailable.

  • Sealing: Cap the vial with a Teflon-lined septum. Vortex for 10 seconds to ensure homogeneity.

  • Irradiation Parameters:

    • Temperature: 140 °C

    • Time: 15 minutes (Hold time)

    • Power: Dynamic (Max 200 W)

    • Stirring: High

    • Pressure Limit: 250 psi (17 bar)

  • Workup:

    • Allow the vial to cool to 50 °C (using compressed air cooling).

    • Pour the reaction mixture into ice-cold water (15 mL).

    • Stir for 10 minutes. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Drying: Dry in a vacuum oven at 45 °C for 4 hours.

Method B: Solvent-Free "Neat" Synthesis

Ideal for scale-up or when solvent waste reduction is a priority.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave vial, charge 6-Bromo-2-chlorobenzothiazole (2.0 mmol, 496 mg).

  • Reagent Addition: Add Morpholine (4.0 mmol, 350 µL).

    • Note: Here, morpholine acts as both solvent and reactant.

  • Irradiation Parameters:

    • Temperature: 120 °C (Lower temp required due to rapid coupling)

    • Time: 5 minutes

    • Power: Dynamic (Max 100 W)

  • Workup:

    • Upon cooling, the mixture will solidify.

    • Add Ethanol (2 mL) and heat briefly (thermal, 60°C) to dissolve/suspend.

    • Pour into water (20 mL) to precipitate the product and wash away excess morpholine hydrobromide salts.

  • Isolation: Filter and dry as in Method A.

Results & Data Interpretation

The following data represents typical results obtained using a single-mode microwave reactor.

ParameterThermal Reflux (Ethanol)Microwave Method A (Ethanol)Microwave Method B (Neat)
Temperature 78 °C140 °C120 °C
Time 16 Hours15 Minutes5 Minutes
Yield 65 - 72%92%95%
Purity (HPLC) 85% (requires column)>98% (crude is clean)>97%
E-Factor High (Solvent waste)ModerateLow (Greenest)

Characterization Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (d, J=2.0 Hz, 1H, H-7), 7.45 (d, J=8.5 Hz, 1H, H-4), 7.35 (dd, J=8.5, 2.0 Hz, 1H, H-5), 3.75 (t, 4H, O-CH₂), 3.55 (t, 4H, N-CH₂).

  • LC-MS: [M+H]⁺ calculated for C₁₁H₁₁BrN₂OS: 299.18; found 299.1.

Critical Workflow & Troubleshooting

Figure 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Vortex/Homogenize Start->Mix MW Microwave Irradiation (140°C / 15 min) Mix->MW Check TLC / LCMS Check MW->Check Check->MW Conversion <90% (Add 5 min) Workup Precipitation in Water Check->Workup Conversion >98% Filter Vacuum Filtration Workup->Filter Product Pure Product (>95% Yield) Filter->Product

Caption: Operational workflow for the microwave synthesis, including a decision node for reaction monitoring.

Troubleshooting Guide
  • Incomplete Conversion:

    • Cause: Old morpholine (absorbed CO₂/moisture) or insufficient temperature.

    • Fix: Use fresh reagents. Increase MW temp to 150 °C.

  • Hydrolysis Byproduct (6-Bromo-2-hydroxybenzothiazole):

    • Cause: Wet solvent or unsealed vessel allowing moisture ingress at high temp.

    • Fix: Use anhydrous ethanol or add molecular sieves to the reaction vial.

  • Pressure Errors:

    • Cause: Ethanol has a high vapor pressure at 140 °C.

    • Fix: Ensure the vial size matches the volume (do not overfill). If pressure >250 psi, switch to DMF (lower vapor pressure) or reduce temp to 120 °C and extend time to 30 min.

References

  • Jordan, A., et al. (2012). Microwave-assisted synthesis of benzothiazole and benzoxazole libraries. Journal of Chemical Sciences, 124(3), 609–624.[1] Retrieved from [Link]

  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions: Microwave Application Note. Retrieved from [Link]

  • Sankar Reddy, D. R., et al. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones. Der Pharma Chemica, 3(4). Retrieved from [Link]

  • Gupta, S., et al. (2010). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Semantic Scholar. Retrieved from [Link]

Sources

Method

Application Note: Advanced Synthesis of 2-Morpholin-4-yl-1,3-benzothiazole Derivatives

Abstract & Therapeutic Significance The 2-morpholin-4-yl-1,3-benzothiazole moiety is a privileged pharmacophore in modern medicinal chemistry, exhibiting potent biological activities ranging from PI3K isoform-selective i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Therapeutic Significance

The 2-morpholin-4-yl-1,3-benzothiazole moiety is a privileged pharmacophore in modern medicinal chemistry, exhibiting potent biological activities ranging from PI3K isoform-selective inhibition (specifically PI3K


 and PI3K

) to broad-spectrum anticancer and antimicrobial properties [1, 2]. The fusion of the lipophilic benzothiazole ring with the polar, solubilizing morpholine group optimizes pharmacokinetic profiles, enhancing metabolic stability and oral bioavailability.

This guide details three distinct synthetic protocols—Nucleophilic Aromatic Substitution (


) , Oxidative Desulfurative Coupling , and Buchwald-Hartwig Amination —enabling researchers to select the optimal route based on substrate sensitivity and scale.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must understand the electronic desymmetrization of the benzothiazole core. The C2 position is electrophilic due to the combined electron-withdrawing inductive effect of the nitrogen and sulfur atoms, making it susceptible to nucleophilic attack.

Retrosynthesis Target 2-Morpholin-4-yl-1,3-benzothiazole (Target Scaffold) Precursor1 2-Halobenzothiazole (X = Cl, Br, F) Target->Precursor1 Route A: SNAr (Displacement) Precursor2 2-Mercaptobenzothiazole (Thiol Tautomer) Target->Precursor2 Route B: Oxidative Coupling (C-S Activation) Precursor3 2-Aminothiophenol + C1 Synthons Target->Precursor3 Route C: Cyclization (De Novo) Morpholine Morpholine (Nucleophile) Precursor1->Morpholine Precursor2->Morpholine

Figure 1: Retrosynthetic disconnection strategies for the target scaffold.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Scalable synthesis, robust substrates, cost-efficiency. Mechanism: Addition-Elimination via a Meisenheimer-like transition state.

Reagent Selection Logic
  • Substrate: 2-Chlorobenzothiazole is preferred over the bromo- analog due to cost and sufficient reactivity at the C2 position.

  • Base: Potassium Carbonate (

    
    )  acts as an HCl scavenger. Cesium Carbonate (
    
    
    
    ) can be used for less reactive substrates to improve solubility in organic solvents.
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO are critical. These polar aprotic solvents solvate the cation (

    
    ), leaving the morpholine anion/nucleophile "naked" and more reactive.
    
Detailed Protocol
  • Preparation: Charge a dry round-bottom flask with 2-chlorobenzothiazole (1.0 equiv, 10 mmol) and anhydrous DMF (5 mL/mmol).

  • Addition: Add

    
     (2.0 equiv, finely ground) followed by Morpholine (1.5 equiv).
    
    • Note: Morpholine is used in excess to drive the equilibrium and can act as a co-base.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Endpoint: Disappearance of the starting chloride (

      
      ) and appearance of the fluorescent product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

    • Filter the precipitate.[4] If oil forms, extract with Ethyl Acetate (

      
      ), wash with brine, and dry over 
      
      
      
      .
  • Purification: Recrystallization from Ethanol/Water or column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%

Method B: Oxidative Desulfurative Coupling (Green Chemistry)

Best for: Avoiding halogenated precursors, environmentally conscious synthesis. Mechanism: Activation of the thiol group (via disulfide or sulfenyl chloride intermediate) followed by nucleophilic displacement.

Reagent Selection Logic
  • Substrate: 2-Mercaptobenzothiazole (2-MBT) . An inexpensive industrial chemical (vulcanization accelerator).

  • Oxidant: Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide (

    
    ). NaOCl acts as a dual reagent: it oxidizes the thiol to a leaving group (sulfinate or disulfide) and facilitates the attack of morpholine [1].
    
Detailed Protocol
  • Mixing: In a flask, suspend 2-mercaptobenzothiazole (1.0 equiv) in Morpholine (used as solvent and reactant, 5–10 equiv).

  • Oxidation: Cool the mixture to 0°C. Dropwise add NaOCl solution (10–13% active chlorine, 1.5 equiv) over 30 minutes.

    • Caution: Exothermic reaction. Maintain temperature

      
       to prevent decomposition.
      
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Pour into cold water. Neutralize excess base/morpholine with dilute HCl (carefully, do not acidify below pH 4 to avoid protonating the product's thiazole nitrogen).

  • Isolation: Filter the resulting solid.

Yield Expectation: 70–85%

Method C: Buchwald-Hartwig Cross-Coupling

Best for: Substrates with electron-donating groups (EDGs) on the benzene ring that deactivate the


 pathway.
Reagent Selection Logic
  • Catalyst:

    
      or 
    
    
    
    .
  • Ligand: XPhos or BINAP .[1][5] XPhos is particularly effective for heteroaryl chlorides.

  • Base: NaOtBu (Sodium tert-butoxide).[1] A strong, bulky base is required to deprotonate the morpholine-Pd complex.

Workflow Diagram

Buchwald Start 2-Chlorobenzothiazole + Morpholine CatCycle Pd(0) / XPhos Catalytic Cycle Start->CatCycle OxAdd Oxidative Addition (Ar-Pd-Cl) CatCycle->OxAdd Step 1 AmineBind Amine Binding & Deprotonation OxAdd->AmineBind Step 2 (+NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Step 3 RedElim->CatCycle Regen Product Product + Pd(0) RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed amination of benzothiazoles.

Detailed Protocol
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Loading: Add 2-chlorobenzothiazole (1.0 equiv), Morpholine (1.2 equiv),

    
     (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate and purify via flash chromatography.[3]

Comparative Data Summary

ParameterMethod A (

)
Method B (Oxidative)Method C (Buchwald)
Key Reagents

, DMF
NaOCl, MorpholinePd-cat, XPhos, NaOtBu
Conditions 80-100°C, 4h0-25°C, 2h100°C, 12h
Substrate Scope Electron-poor ringsThiol precursorsElectron-rich rings
Cost LowVery LowHigh
Green Score Moderate (DMF use)High (Water/NaOCl)Low (Pd/Toluene)

Troubleshooting & Quality Control (Self-Validation)

  • Issue: Low Yield in

    
    : 
    
    • Cause: Presence of water in DMF/DMSO. The hydroxide ion competes with morpholine, forming the 2-hydroxybenzothiazole byproduct.

    • Fix: Use molecular sieves to dry solvent; increase morpholine equivalents.

  • Issue: Incomplete Conversion (Method B):

    • Cause: Degradation of NaOCl.

    • Fix: Titrate NaOCl before use or switch to

      
       with a catalytic amount of iodide.
      
  • Issue: Pd-Catalyst Poisoning (Method C):

    • Cause: Sulfur in the benzothiazole ring can coordinate Pd.

    • Fix: Use high-activity ligands like XPhos or BrettPhos which protect the metal center; ensure thorough degassing.

References

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Application

Application Note: Regioselective C-6 Functionalization of 2-Morpholinyl Benzothiazoles via Palladium-Catalyzed Cross-Coupling

Introduction & Strategic Rationale The 2-morpholinyl benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in the design of kinase inhibitors (e.g., PI3K/mTOR pathways), antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-morpholinyl benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in the design of kinase inhibitors (e.g., PI3K/mTOR pathways), antimicrobial agents, and antitumor therapeutics [3]. Functionalization at the C-6 position of the benzothiazole core is a critical optimization strategy in drug development. Because the C-6 substituent projects directly into the solvent-exposed or hinge-binding regions of target kinases, it allows medicinal chemists to finely tune the molecule's electronic properties, lipophilicity, and target residence time without disrupting the primary pharmacophore binding interactions [5].

This application note provides a comprehensive, self-validating methodology for the synthesis of 2-morpholinobenzothiazoles and their subsequent regioselective functionalization at the C-6 position using Palladium-catalyzed Suzuki-Miyaura cross-coupling [4].

Mechanistic Causality in the Synthetic Workflow

The synthesis and functionalization of this scaffold rely on a robust, three-stage workflow driven by precise electronic controls:

  • Nucleophilic Aromatic Substitution (SNAr) : The C-2 position of 2-chlorobenzothiazole is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Morpholine acts as a strong nucleophile, readily displacing the chloride ion to yield the core 2-morpholinobenzothiazole [1].

  • Regioselective Electrophilic Aromatic Substitution (EAS) : The introduction of the morpholine moiety fundamentally alters the electronic landscape of the benzothiazole core. The lone pair on the morpholine nitrogen donates electron density through resonance, activating the benzo-fused ring. Bromination selectively targets the C-6 position because it is para to the thiazole nitrogen, representing the thermodynamically and kinetically favored site for electrophilic attack [4].

  • Palladium-Catalyzed Cross-Coupling : The stable 6-bromo-2-morpholinobenzothiazole intermediate undergoes oxidative addition with a Pd(0) catalyst. Subsequent transmetalation with an aryl boronic acid in the presence of a mild base (K2CO3) and reductive elimination yields the diverse C-6 functionalized library [4].

Synthetic Workflow Visualization

G N1 2-Chlorobenzothiazole (Starting Material) N2 Nucleophilic Aromatic Substitution (Morpholine, K2CO3, Reflux) N1->N2 N3 2-Morpholinobenzothiazole (Core Scaffold) N2->N3 N4 Electrophilic Halogenation (Br2 in AcOH, C-6 Regioselectivity) N3->N4 N5 6-Bromo-2-morpholinobenzothiazole (Key Intermediate) N4->N5 N6 Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura, Pd(PPh3)4) N5->N6 N7 C-6 Functionalized 2-Morpholinobenzothiazole N6->N7

Figure 1: Synthetic workflow for the C-6 functionalization of 2-morpholinobenzothiazoles.

Experimental Protocols

Protocol A: Synthesis of 2-Morpholinobenzothiazole (Core Scaffold)
  • Rationale : Utilizing K2CO3 as an inorganic base prevents the depletion of morpholine, ensuring complete conversion during the SNAr reaction.

  • Procedure :

    • Dissolve 2-chlorobenzothiazole (10.0 mmol, 1.0 equiv) in absolute ethanol (25 mL).

    • Add morpholine (12.0 mmol, 1.2 equiv) and anhydrous K2CO3 (15.0 mmol, 1.5 equiv) to the stirring solution.

    • Reflux the mixture at 80 °C for 4–6 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 3:1).

    • Cool the mixture to room temperature and pour it into crushed ice (100 g).

    • Filter the resulting white precipitate, wash with cold water, and dry under a vacuum.

  • Self-Validation : The product should present as a white crystalline solid with a melting point of approximately 90-92 °C [2].

Protocol B: Regioselective Bromination (Synthesis of 6-Bromo-2-morpholinobenzothiazole)
  • Rationale : Glacial acetic acid is utilized as a polar protic solvent to stabilize the bromonium ion intermediate, significantly accelerating the EAS while preventing over-halogenation.

  • Procedure :

    • Dissolve 2-morpholinobenzothiazole (5.0 mmol, 1.0 equiv) in glacial acetic acid (15 mL) and cool the flask to 0 °C in an ice bath.

    • Dissolve elemental bromine (5.5 mmol, 1.1 equiv) in glacial acetic acid (5 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Quench the reaction by slowly pouring it into a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize excess bromine.

    • Adjust the pH to 7.0 using saturated NaHCO3, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation : Verify regioselectivity via 1H NMR. The H-4 proton will appear as a distinct doublet (meta-coupling, J ~ 2.0 Hz), H-7 as a doublet (ortho-coupling, J ~ 8.5 Hz), and H-5 as a doublet of doublets [6].

Protocol C: General Procedure for Pd-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6
  • Rationale : 1,4-Dioxane provides an optimal boiling point (101 °C) for the thermal activation of the Pd(0) catalyst, while the addition of water is essential to dissolve the K2CO3 base, generating the reactive boronate complex necessary for the transmetalation step [4].

  • Procedure :

    • In an oven-dried Schlenk tube, combine 6-bromo-2-morpholinobenzothiazole (1.0 mmol, 1.0 equiv), the appropriate aryl boronic acid (1.2 mmol, 1.2 equiv), and K2CO3 (2.5 mmol, 2.5 equiv).

    • Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. (Critical Step: Failure to degas will result in catalyst oxidation and high rates of substrate dehalogenation).

    • Quickly add Pd(PPh3)4 (0.05 mmol, 5 mol%) and seal the tube.

    • Heat the mixture at 95 °C for 12–24 hours.

    • Cool to room temperature, filter through a Celite pad to remove the palladium black, and concentrate the filtrate. Purify via flash column chromatography.

Quantitative Data: Suzuki-Miyaura Scope and Yields

The following table summarizes the expected yields and optimized conditions for the C-6 functionalization using various boronic acids, demonstrating the methodology's tolerance for both electron-donating and electron-withdrawing substituents [4].

Boronic Acid / EsterCatalystSolvent / BaseTemp / TimeIsolated Yield (%)
Phenylboronic acidPd(PPh3)4 (5 mol%)1,4-Dioxane/H2O / K2CO395 °C / 18 h85 - 92
4-Methoxyphenylboronic acidPd(PPh3)4 (5 mol%)1,4-Dioxane/H2O / K2CO395 °C / 20 h88
1,3-Bis(trifluoromethyl)phenylboronic esterPd(PPh3)4 (5 mol%)1,4-Dioxane/H2O / K2CO395 °C / 24 h82
4-Tolylboronic acidPd(PPh3)4 (5 mol%)1,4-Dioxane/H2O / K2CO395 °C / 18 h90

References

  • Benchchem. "General Synthetic Routes for 2-Substituted Benzothiazoles Bearing Morpholine". 1

  • LookChem. "Cas 4225-26-7, 2-MORPHOLINOBENZOTHIAZOLE". 2

  • National Institutes of Health (PMC). "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs". 3

  • MDPI Molecules. "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions". 4

  • National Institutes of Health (PubMed). "Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives". 5

  • Benchchem. "(5-Nitro-1,2-benzothiazol-3-yl)urea | Research Chemical". 6

Sources

Method

Application Note: Buchwald-Hartwig Amination of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

This Application Note is designed for medicinal chemists and process development scientists. It details the optimization and execution of C–N cross-coupling reactions utilizing 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the optimization and execution of C–N cross-coupling reactions utilizing 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole as the electrophilic partner.

Executive Summary

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (referred to herein as Substrate-Br ) represents a unique class of electrophiles in palladium-catalyzed amination. While the bromine at the C6 position functions as a standard aryl halide, the C2-morpholine moiety exerts a strong mesomeric electron-donating effect (+M), increasing electron density within the benzothiazole core.

This electronic enrichment renders the oxidative addition of Pd(0) slightly more energetically demanding than in electron-deficient benzothiazoles. Consequently, standard "first-generation" protocols (e.g., Pd(PPh3)4) often fail. This guide provides a Third-Generation Catalyst Protocol utilizing dialkylbiarylphosphine ligands (Buchwald Ligands) to ensure high turnover frequencies (TOF) and quantitative conversion.

Chemical Logic & Mechanistic Insight

Substrate Analysis
  • Electrophile: 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole.

  • Electronic Environment: The benzothiazole ring is generally

    
    -deficient. However, the morpholine nitrogen lone pair at C2 donates density into the ring system.
    
  • Implication: The C6-Br bond is less activated than in 6-bromo-2-chlorobenzothiazole but more activated than in 4-bromoanisole.

  • Catalyst Poisoning: The thiazole nitrogen (N3) and sulfur (S1) are potential binding sites for Palladium. Bulky ligands are required not just for reductive elimination, but to prevent formation of stable, inactive Pd-heterocycle complexes (catalyst resting states).

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical step for this specific substrate is Oxidative Addition . We employ bulky, electron-rich phosphines (e.g., RuPhos , BrettPhos ) to create a highly active mono-ligated Pd(0) species capable of inserting into the electron-rich Ar–Br bond.

BuchwaldMechanism cluster_ligand Ligand Role (RuPhos/BrettPhos) Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Pd0->OxAdd + Substrate-Br Complex1 L-Pd(II)-Br(Ar) OxAdd->Complex1 AmineBind Amine Coordination & Deprotonation Complex1->AmineBind + HNR2 / Base Complex2 L-Pd(II)-N(R)2(Ar) AmineBind->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the oxidative addition step, which requires electron-rich ligands to overcome the deactivating effect of the morpholine donor.

Experimental Strategy: Ligand Selection

To ensure success, do not use a "one size fits all" approach. Select the ligand based on your amine coupling partner.[1]

Amine ClassRecommended LigandCatalyst PrecursorBaseSolvent
Primary Alkyl Amines BrettPhos Pd-BrettPhos-G4NaOtBuDioxane
Secondary Alkyl Amines RuPhos Pd-RuPhos-G4NaOtBuTHF or Toluene
Anilines (Primary) BrettPhos or XPhos Pd-BrettPhos-G4Cs₂CO₃t-Amyl Alcohol
N-Heterocycles (Indoles) tBuXPhos Pd-tBuXPhos-G3K₃PO₄Toluene

Why Precatalysts? We strongly recommend using G3 or G4 Palladacycle Precatalysts (e.g., RuPhos-Pd-G4) rather than mixing Pd₂(dba)₃ and ligand. Precatalysts ensure a strict 1:1 Pd:L ratio and rapid generation of the active L-Pd(0) species, preventing the formation of inactive Pd-aggregates (palladium black).

Detailed Protocol: The "Golden Standard"

This protocol uses the RuPhos system for secondary amines, the most common modification for this scaffold. Adapt ligand/base per Table 3.0.

Materials Checklist
  • Substrate: 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (1.0 equiv).

  • Amine: Secondary amine (1.2 equiv).

  • Catalyst: RuPhos-Pd-G4 (1.0–2.0 mol%). Alternatively: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Must be stored in a glovebox or desiccator.

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration).

  • Vessel: 8 mL screw-cap vial with PTFE/silicone septum (for small scale) or Schlenk flask.

Step-by-Step Procedure
Step 1: Charge Reagents (Inert Atmosphere)
  • Glovebox Method (Preferred): Weigh the Substrate-Br, NaOtBu, and RuPhos-Pd-G4 into the reaction vial. Add a magnetic stir bar. Cap tightly.

  • Benchtop Method: Weigh air-stable solids (Substrate, Catalyst) into the vial. Evacuate and backfill with Argon (3 cycles). Add NaOtBu quickly under a positive stream of Argon (NaOtBu is hygroscopic; water kills this reaction).

Step 2: Solvent & Amine Addition
  • Add the anhydrous solvent via syringe.

  • Add the liquid amine via microliter syringe.

  • Note: If the amine is a solid, add it in Step 1.

Step 3: Reaction
  • Place the vial in a pre-heated aluminum block at 80 °C .

  • Stir vigorously (1000 RPM). Efficient mass transfer is critical for the heterogeneous base system.

  • Time: 2 to 16 hours.

Step 4: Monitoring (Self-Validation)
  • TLC: Elute with 30% EtOAc/Hexanes. The starting material (Substrate-Br) is highly UV active. Look for the appearance of a more polar, often fluorescent spot (the amine product).

  • LCMS: This is the gold standard.

    • Check: Disappearance of the Br isotope pattern (1:1 doublet at M and M+2).

    • Check: Appearance of Parent Ion [M+H]+ corresponding to Product.

Step 5: Workup
  • Cool to room temperature.[2]

  • Dilute with EtOAc (5 mL) and water (5 mL).

  • Filter the biphasic mixture through a small pad of Celite to remove Pd black and insoluble salts.

  • Separate layers. Wash organic layer with brine. Dry over Na₂SO₄.

Step 6: Purification
  • Concentrate in vacuo.

  • Purify via Flash Chromatography (SiO₂).

  • Gradient: 0% -> 50% EtOAc in Hexanes. (The morpholine group makes the product polar; you may need DCM/MeOH if the coupled amine is also polar).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this flowchart to diagnose and fix the issue.

Optimization Start Reaction Failed / Low Yield Check1 Is Starting Material (SM) remaining? Start->Check1 Conversion Diagnosis: Catalyst Deactivation or Oxidative Addition Failure Check1->Conversion Yes (Low Conversion) Decomp Diagnosis: Side Reactions (Protodehalogenation?) Check1->Decomp No (SM Consumed) PdBlack Observation: Rapid Pd Black formation? Check1->PdBlack Sol1 Action: Switch to BrettPhos-G4 Increase Temp to 100°C Conversion->Sol1 Sol2 Action: Switch Base to Cs2CO3 Use t-Amyl Alcohol Decomp->Sol2 Sol3 Action: Use Precatalyst (G4) Avoid Pd(dba)3 PdBlack->Sol3 Yes

Figure 2: Decision tree for troubleshooting incomplete conversions or side reactions.

Common Failure Modes
  • Protodehalogenation: The Br is replaced by H. This occurs if the amine is too bulky or the reaction is too hot/long. Fix: Use a milder base (Cs₂CO₃) and lower temperature.

  • Catalyst Poisoning: The morpholine/benzothiazole chelates the Pd. Fix: Ensure you are using a bulky ligand (BrettPhos/RuPhos) and increase catalyst loading to 5 mol%.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Bond Formation."[2][3] Chemical Reviews, 2008.

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination." Organic Process Research & Development, 2019.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

  • BenchChem. "Structure and reactivity of 6-bromo-benzothiazole derivatives." BenchChem Compound Database.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Protocols and Mechanism."

Disclaimer: This protocol involves the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Application

Application Note: Regioselective Synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a highly reliable, regioselective protocol for the preparation of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole from 2,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a highly reliable, regioselective protocol for the preparation of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole from 2,6-dibromobenzothiazole via Nucleophilic Aromatic Substitution (SNAr).

Executive Summary

Benzothiazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and oncology drugs. The compound 6-bromo-2-morpholin-4-yl-1,3-benzothiazole serves as a highly versatile building block. By selectively installing the morpholine moiety at the C-2 position, the C-6 bromine is preserved as a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This guide details an optimized, self-validating SNAr protocol that maximizes yield while eliminating the need for complex chromatographic purification.

Mechanistic Rationale & Causality

The success of this protocol relies entirely on the inherent electronic asymmetry of the 2,6-dibromobenzothiazole scaffold. Although the starting material contains two carbon-bromine bonds, they exhibit vastly different chemical reactivities:

  • C-2 Activation: The C-2 position is highly electron-deficient, activated by the strong electron-withdrawing inductive and resonance effects of the adjacent endocyclic nitrogen and sulfur atoms. Because of this extreme electrophilicity,1[1]. When morpholine is introduced, it selectively attacks the C-2 carbon, forming a stable Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. Subsequent elimination of the bromide ion restores aromaticity.

  • C-6 Inertness: Conversely, the C-6 bromine resides on an unactivated phenyl ring. It lacks the necessary electronic stabilization for a SNAr intermediate and remains completely inert under thermal SNAr conditions. Functionalization at the C-6 position would strictly require transition-metal catalysis[1].

This causality dictates our experimental choices: we can safely use an excess of morpholine (1.5 equivalents) to drive the reaction to completion without risking over-substitution at the C-6 position.

Reaction Workflow

SNAr_Workflow SM 2,6-Dibromobenzothiazole + Morpholine Cond Base (K2CO3), DMF 80°C, 3 hours SM->Cond Int Meisenheimer Complex (Stabilized at C-2) Cond->Int Nucleophilic Attack Prod 6-Bromo-2-morpholin-4-yl- 1,3-benzothiazole Int->Prod Bromide Elimination Iso Aqueous Precipitation & Recrystallization Prod->Iso Isolation

Workflow for the regioselective SNAr synthesis of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole.

Reaction Optimization

To establish a robust protocol, various conditions were evaluated. The goal was to balance reaction kinetics, conversion rates, and ease of downstream processing.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1EtOHEt₃N80 (Reflux)1272Sluggish kinetics; protic solvent hydrogen-bonds with morpholine, reducing nucleophilicity.
2 DMF K₂CO₃ 80 3 92 Optimal; polar aprotic solvent accelerates SNAr. Easy precipitation workup.
3DMSODIPEA100289Faster conversion, but DMSO removal during workup is more challenging and prone to trapping.
4NeatNone120 (MW)0.2585Rapid conversion, but requires specialized microwave reactor and limits scalability.

Detailed Experimental Protocol

Reagents and Materials
  • 2,6-Dibromobenzothiazole: 1.00 g (3.41 mmol, 1.0 eq)

  • Morpholine: 0.45 mL (5.12 mmol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous): 0.94 g (6.82 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 15 mL

  • Ice-cold distilled water: 50 mL

  • Ethanol (for recrystallization): ~10 mL

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromobenzothiazole (1.00 g) and anhydrous DMF (15 mL). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add anhydrous K₂CO₃ (0.94 g) in one portion, followed by the dropwise addition of morpholine (0.45 mL) via syringe.

  • Execution: Attach a reflux condenser. Flush the system with nitrogen gas. Submerge the flask in a pre-heated oil bath at 80 °C and stir vigorously for 3 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV visualization at 254 nm). The starting material (Rf ~0.7) should be completely consumed, replaced by a lower-running, highly UV-active product spot (Rf ~0.4).

  • Aqueous Workup (Self-Validation Step): Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirring ice-cold distilled water. A pale yellow to white precipitate will form immediately. Note: This step leverages the product's hydrophobicity to separate it from DMF, unreacted morpholine, and inorganic salts.

  • Isolation: Continue stirring the aqueous suspension for 15 minutes to mature the precipitate. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 × 15 mL).

  • Purification: Transfer the crude solid to a clean Erlenmeyer flask. Recrystallize from a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Collect the purified crystals via vacuum filtration and dry in a vacuum oven at 45 °C overnight.

Analytical Characterization & Self-Validation

To ensure the protocol acts as a self-validating system, researchers must verify the structural integrity of the product. The presence of the unreacted C-6 bromine is the most critical parameter to confirm.

  • Appearance: Off-white to pale yellow crystalline solid.

  • LC-MS (ESI+): The molecular weight of is 299.19 g/mol . The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 299.1 and 301.1 [M+H]⁺, definitively proving the retention of the single bromine atom.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.05 (d, J = 2.0 Hz, 1H, Benzothiazole H-7)

    • δ 7.45 (dd, J = 8.5, 2.0 Hz, 1H, Benzothiazole H-5)

    • δ 7.35 (d, J = 8.5 Hz, 1H, Benzothiazole H-4)

    • δ 3.75 - 3.70 (m, 4H, morpholine -CH₂-O-)

    • δ 3.55 - 3.50 (m, 4H, morpholine -CH₂-N-)

    • Validation Check: The complete absence of an N-H proton signal (which would be present if the ring opened) and the integration ratio of aromatic to aliphatic protons (3:8) confirms the intact SNAr product.

References

  • 6-Bromo-2-(piperidin-1-yl)
  • 6-bromo-2-morpholin-4-yl-1,3-benzothiazole | Sigma-Aldrich Sigma-Aldrich URL

Sources

Method

Technical Guide: 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole as a Pharmaceutical Intermediate

Executive Summary 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS: 863001-17-6) represents a "privileged scaffold" in modern medicinal chemistry. Its structural duality—combining the metabolic stability and solubility of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS: 863001-17-6) represents a "privileged scaffold" in modern medicinal chemistry. Its structural duality—combining the metabolic stability and solubility of the morpholine ring with the bioactive, lipophilic benzothiazole core—makes it an ideal building block for kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway.

This guide details the technical specifications, synthesis protocols, and downstream applications of this intermediate. It is designed for medicinal chemists requiring high-purity synthesis and reliable cross-coupling methodologies.

Part 1: Chemical Profile & Handling

ParameterSpecification
IUPAC Name 6-Bromo-2-(morpholin-4-yl)-1,3-benzothiazole
CAS Number 863001-17-6
Molecular Formula C₁₁H₁₁BrN₂OS
Molecular Weight 299.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Melting Point 138–142 °C (Typical)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated
Hazards Irritant (H315, H319, H335). Handle with standard PPE.
Structural Utility
  • C-6 Position (Bromine): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing the attachment of "warheads" or specificity pockets.

  • C-2 Position (Morpholine): Acts as a hydrogen bond acceptor and improves the pharmacokinetic profile (solubility/logD) of the final drug candidate.

Part 2: Synthesis of the Intermediate

Rationale: Commercial supplies can vary in purity. In-house synthesis ensures control over the regiochemistry and impurity profile.

Reaction Logic (Regioselectivity)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) of 2,6-dibromobenzothiazole . The nitrogen atom in the thiazole ring exerts a strong electron-withdrawing effect on the C-2 position, making it significantly more electrophilic than the C-6 position. This ensures exclusive substitution at C-2 by morpholine under controlled conditions.

Protocol 1: Regioselective SNAr Synthesis

Scale: 10 mmol | Expected Yield: 85-92%

Reagents:

  • 2,6-Dibromobenzothiazole (2.93 g, 10 mmol)

  • Morpholine (1.05 mL, 12 mmol, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol)

  • Acetonitrile (ACN) (anhydrous, 30 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen.

  • Dissolution: Add 2,6-dibromobenzothiazole and anhydrous ACN. Stir until fully dissolved.

  • Addition: Add DIPEA followed by the dropwise addition of Morpholine over 5 minutes. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar spot (Rf ~0.4).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid via a Buchner funnel. Wash with cold water (2 x 20 mL) and cold hexanes (1 x 20 mL) to remove trace amine.

  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Part 3: Downstream Applications (Drug Discovery)

The primary utility of this intermediate is in generating libraries of kinase inhibitors. The following protocols demonstrate its use in Suzuki-Miyaura Coupling (C-C bond formation) and Buchwald-Hartwig Amination (C-N bond formation).

Workflow Diagram: Synthesis & Application

SynthesisWorkflow Start 2,6-Dibromobenzothiazole Intermediate 6-Bromo-2-morpholin-4-yl- 1,3-benzothiazole (Core Scaffold) Start->Intermediate S_NAr, ACN, Reflux Regioselective at C2 Morpholine Morpholine (Nucleophile) Morpholine->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2) Intermediate->Suzuki Pd(dppf)Cl2, K2CO3 Buchwald Buchwald Amination (Ar-NH2) Intermediate->Buchwald Pd2(dba)3, BINAP Prod_A PI3K Inhibitor Analog (Biaryl System) Suzuki->Prod_A C-C Bond Formation Prod_B mTOR Inhibitor Analog (Amino-aryl System) Buchwald->Prod_B C-N Bond Formation

Caption: Synthetic workflow transforming the dibromo-precursor into bioactive kinase inhibitor analogs via the core intermediate.

Protocol 2: Suzuki-Miyaura Coupling (PI3K Inhibitor Synthesis)

Target: Synthesis of a 6-(3-pyridyl) derivative, a common motif in PI3K inhibitors.

Reagents:

  • 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (299 mg, 1.0 mmol)

  • 3-Pyridylboronic acid (148 mg, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol, 5 mol%)

  • Base: 2M Na₂CO₃ (aq) (1.5 mL)

  • Solvent: 1,4-Dioxane (6 mL)

Procedure:

  • Degassing: Combine the intermediate, boronic acid, and catalyst in a microwave vial or pressure tube. Add Dioxane and aqueous base. Sparge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle.

  • Reaction: Seal and heat to 100 °C for 12 hours (or 120 °C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc (20 mL), wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5). The pyridine nitrogen makes the product polar.

Protocol 3: Buchwald-Hartwig Amination

Target: Introduction of an amino-linked side chain.

Reagents:

  • Core Intermediate (1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: Toluene or 1,4-Dioxane (dry)

Procedure:

  • Pre-complexation: Stir Pd source and ligand in solvent for 10 mins under Argon to form the active catalytic species L₂Pd(0).

  • Addition: Add the bromide intermediate, amine, and base.

  • Reaction: Heat to 100–110 °C overnight.

  • Filtration: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Part 4: Biological Context (PI3K Pathway)

Understanding the biological target is crucial for designing the "Warhead" attached to the 6-position.

PI3KPathway GF Growth Factor (Insulin/EGF) RTK RTK (Receptor) GF->RTK PI3K PI3K (Target of Benzothiazole) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 -> PIP3 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR (Cell Growth) AKT->mTOR Activates Proliferation Tumor Growth & Survival mTOR->Proliferation Inhibitor 6-Substituted Benzothiazole Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade. Benzothiazole derivatives target the ATP-binding pocket of PI3K, preventing PIP3 formation.

Part 5: Quality Control & Analytics

To validate the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole , compare experimental data against these standards:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 3.50–3.60 (m, 4H)Morpholine -CH₂-N protons (Upfield)
δ 3.70–3.80 (m, 4H)Morpholine -CH₂-O protons (Upfield)
δ 7.35 (d, J=8.5 Hz, 1H)Benzothiazole H-4 (Doublet)
δ 7.45 (dd, 1H)Benzothiazole H-5 (Doublet of doublets)
δ 8.05 (d, J=2.0 Hz, 1H)Benzothiazole H-7 (Deshielded singlet near Br)
LC-MS (ESI+) m/z = 299.0 / 301.0Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br)
TLC (Hex:EtOAc 4:1) Rf ≈ 0.40Distinct UV-active spot; lower Rf than dibromo- precursor

References

  • PI3K Inhibition & Benzothiazole Scaffold

    • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Regioselective Synthesis (SNAr)

    • Nucleophilic substitution of 2,6-dibromobenzothiazole with morpholine.
  • Suzuki-Miyaura Coupling Protocols

    • Application Notes for Suzuki Cross-Coupling of Bromobenzothiazoles.
    • (Generalized Reference)

  • Buchwald-Hartwig Amination Guide

    • Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. User Guide by Buchwald Lab.

Sources

Application

Application Notes &amp; Protocols: Crystallization of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Introduction: The Critical Role of Crystallization In the landscape of drug development and materials science, the ability to control the solid-state form of a molecule is paramount. Crystallization is not merely a purif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization

In the landscape of drug development and materials science, the ability to control the solid-state form of a molecule is paramount. Crystallization is not merely a purification technique; it is the foundational process that dictates a compound's stability, solubility, bioavailability, and manufacturability. For an active pharmaceutical ingredient (API) like 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, obtaining a stable, well-defined crystalline form is a critical milestone. The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, underscores this importance, as different polymorphs can exhibit vastly different physicochemical properties[1][2].

This guide provides a comprehensive framework for developing robust crystallization protocols for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole. The molecular architecture of this compound—featuring a planar, relatively nonpolar bromo-benzothiazole core fused with a polar, flexible morpholine ring—presents a unique challenge. This duality in its structure necessitates a systematic and rational approach to solvent selection and method development. The protocols herein are designed to be self-validating, providing researchers with the tools to systematically screen conditions, troubleshoot common issues, and isolate high-quality crystalline material.

Physicochemical Profile and Pre-Crystallization Strategy

A thorough understanding of the target molecule's properties is the cornerstone of successful crystallization. While extensive experimental data for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is not widely published, we can infer a working profile from its constituent parts and related analogs.

Table 1: Predicted Physicochemical Profile

PropertyPredicted Value / ObservationRationale & Implications for Crystallization
Molecular Weight 299.19 g/mol [3]A moderate molecular weight, not expected to pose significant crystallization challenges on its own.
Physical Form Expected to be a solid at room temperature.Based on the melting point of the related compound, 6-bromo-2-methyl-1,3-benzothiazole (83-89 °C)[4]. This suggests that cooling crystallization is a viable primary strategy.
Solubility Low in nonpolar solvents (e.g., hexanes).Moderate to High in polar aprotic (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., heated alcohols)[5][6][7].The aromatic benzothiazole core contributes to solubility in aromatic and chlorinated solvents, while the morpholine group enhances polarity. A solvent screen is essential. The compound's basic morpholine nitrogen may allow for pH-mediated solubility adjustments.
Hydrogen Bonding The morpholine oxygen can act as a hydrogen bond acceptor.This can influence solvent interactions and crystal packing. Protic solvents (alcohols, water) may form strong interactions, potentially leading to solvate formation.
Imperative of Purity

The presence of impurities is a primary inhibitor of successful crystallization[5]. Before commencing any crystallization experiment, it is crucial to ensure the starting material is of the highest possible purity (>98%).

Protocol: Pre-Crystallization Purification

  • Analysis: Assess the purity of the crude 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole sample using HPLC and ¹H NMR.

  • Purification: If impurities are detected, purify the material using silica gel column chromatography. A gradient elution system, such as ethyl acetate in hexanes, is a logical starting point. The addition of a small amount of triethylamine (~0.5%) to the eluent can mitigate peak tailing caused by the basic morpholine nitrogen interacting with the acidic silica gel[5].

  • Verification: Confirm the purity of the pooled fractions before proceeding.

Rational Solvent Selection: A Systematic Screening Approach

The goal of solvent selection is to identify a system where the compound exhibits high solubility at an elevated temperature and low solubility at a lower temperature. Given the molecule's structural dichotomy, single-solvent systems may not be optimal, making co-solvent (binary) systems highly valuable.

The following workflow provides a systematic method for screening and identifying promising solvent systems.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Solubility Assessment (Room Temp) cluster_1 Phase 2: Temperature-Dependent Solubility Start Start with ~5-10 mg of Purified Compound AddSolvent Add Solvent (e.g., 0.1 mL) Start->AddSolvent Vortex Vortex / Agitate AddSolvent->Vortex Observe Observe Solubility Vortex->Observe Insoluble Insoluble (Potential Anti-Solvent or Cooling Solvent) Observe->Insoluble No Dissolution Sparingly Sparingly Soluble (Candidate for Slow Evaporation) Observe->Sparingly Partial Dissolution Soluble Freely Soluble (Potential 'Good' Solvent for Anti-Solvent Method) Observe->Soluble Complete Dissolution Heat Gently Heat 'Insoluble' & 'Sparingly Soluble' Samples Insoluble->Heat Sparingly->Heat ObserveHot Observe Solubility at Elevated Temp Heat->ObserveHot SolubleHot Dissolves when Hot (Excellent Candidate for Slow Cooling!) ObserveHot->SolubleHot Yes InsolubleHot Remains Insoluble (Poor Solvent) ObserveHot->InsolubleHot No End Proceed to Crystallization Method SolubleHot->End Select Solvent System

Caption: Workflow for systematic solvent screening.

Table 2: Suggested Solvents for Initial Screening

ClassSolventPolarity IndexRationale
Nonpolar Heptane, Toluene0.1, 2.4Likely to be poor solvents (anti-solvents). Toluene may show some solubility due to aromatic interactions.
Ethers Dioxane, THF4.8, 4.0Moderate polarity, good candidates for co-solvents.
Esters Ethyl Acetate4.4A versatile solvent of intermediate polarity.
Ketones Acetone, MEK5.1, 4.7Polar aprotic, likely to be good solvents.[7]
Alcohols Methanol, Ethanol, Isopropanol5.1, 4.3, 3.9Polar protic, likely to show good solubility, especially when heated[6]. Potential for H-bonding.
Halogenated Dichloromethane (DCM)3.1Can be effective for compounds with aromatic systems[5].
Polar Aprotic Acetonitrile, DMF, DMSO5.8, 6.4, 7.2High polarity, likely to be very good solvents, potentially too good for single-solvent methods. Ideal for anti-solvent approaches.[6]

Detailed Crystallization Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common and often first-attempted method. It relies on the principle that solubility decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.

Step-by-Step Methodology:

  • Place the purified compound (e.g., 100 mg) in a clean flask equipped with a stir bar.

  • Add the selected solvent (e.g., Ethanol) dropwise while stirring and heating (e.g., to 60-70 °C) until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which drives crystallization. Over-dilution is a common cause of failure.

  • Once dissolved, add an extra 5-10% volume of solvent to prevent premature crystallization.

  • Filter the hot solution through a pre-warmed filter to remove any particulate impurities.

  • Cover the flask (e.g., with foil pierced with a few small holes) and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of fewer, larger, and more ordered crystals. Rapid cooling often leads to the precipitation of an amorphous solid or very small needles[5].

  • Once at room temperature, transfer the flask to a refrigerator (4 °C) and then a freezer (-20 °C) for several hours to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Slow_Cooling_Workflow A 1. Dissolve Compound in Minimum Hot Solvent B 2. Hot Filtration (Optional, for purity) A->B C 3. Slow Cooling (Ambient Temperature) B->C D 4. Further Cooling (Refrigerator/Freezer) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash & Dry E->F

Caption: Protocol for slow cooling crystallization.

Protocol 2: Anti-Solvent Addition

This technique is highly effective when the compound is very soluble in one solvent ("solvent") but poorly soluble in another ("anti-solvent"). The controlled addition of the anti-solvent induces supersaturation.

Step-by-Step Methodology:

  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., Acetone or DMF) at room temperature.

  • Filter the solution to remove any particulates.

  • Slowly add a miscible "poor" solvent (anti-solvent, e.g., Water or Heptane) dropwise with gentle stirring.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of nucleation.

  • If turbidity persists, add a single drop of the "good" solvent to redissolve the precipitate and clarify the solution.

  • Seal the container and leave it undisturbed. Crystals should form over several hours to days. Causality: The system is held at a state of slight supersaturation, allowing for slow and controlled crystal growth rather than rapid precipitation.

Anti_Solvent_Workflow cluster_0 Setup cluster_1 Process A Dissolve Compound in 'Good' Solvent B Slowly Add 'Poor' Anti-Solvent A->B C Induce Turbidity (Supersaturation) B->C D Allow to Stand (Crystal Growth) C->D

Caption: The anti-solvent addition method.

Protocol 3: Slow Evaporation

Ideal for thermally stable compounds and for growing high-quality single crystals suitable for X-ray diffraction.

Step-by-Step Methodology:

  • Dissolve the compound in a suitable volatile solvent (e.g., DCM, Ethyl Acetate, or Acetone) at room temperature to create a solution that is close to, but not fully, saturated.

  • Filter the solution into a clean vial.

  • Cover the vial with a cap or parafilm and pierce a few small holes in the covering.

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Allow the solvent to evaporate slowly over several days. Causality: As the solvent evaporates, the concentration of the solute gradually increases, leading to a slow approach to supersaturation and promoting the growth of well-ordered crystals.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is too dilute.Incorrect solvent choice.Inhibition by impurities.Concentrate the solution by slowly evaporating some solvent.Re-evaluate solvent screen; try a binary solvent system.Ensure the starting material is highly pure. Try adding a seed crystal if available.
"Oiling Out" Compound's melting point is below the solvent's boiling point.Solution is too concentrated.Cooling is too rapid.Use a lower-boiling point solvent.Use a more dilute solution and cool it much more slowly to give molecules time to organize.[5]Consider anti-solvent or vapor diffusion methods at a constant temperature.
Amorphous Solid Crystallization rate is too fast.Slow down the rate of crystallization. For slow cooling, insulate the flask. For anti-solvent, add the anti-solvent more slowly or use a vapor diffusion setup.[5]
Low Yield Compound has significant solubility even in cold solvent.Too much solvent was used initially.Ensure the solution is cooled sufficiently (ice bath or freezer) before filtration.Use the absolute minimum amount of hot solvent required for dissolution.Wash collected crystals with a minimal amount of ice-cold solvent.[5]

Characterization and Validation

Once crystals are obtained, it is essential to characterize them to confirm their identity, purity, and solid-state form.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • NMR/Mass Spectrometry: To confirm the chemical structure and absence of solvent.

  • Powder X-ray Diffraction (PXRD): To obtain a unique fingerprint for the crystalline form and to identify potential polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine melting point and detect phase transitions between different polymorphs.

By employing these systematic protocols and troubleshooting strategies, researchers can effectively navigate the challenges of crystallizing 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, paving the way for further development and application.

References

  • Chidambaranathan, S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][5][8]benzothiazole-4-carboxylate. IUCrData. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of Stable Benzothiazole Enol. Retrieved from [Link]

  • Ha, S.-T., et al. (2009). Heterocyclic benzothiazole-based liquid crystals: synthesis and mesomorphic properties. Liquid Crystals. Available at: [Link]

  • IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Retrieved from [Link]

  • Journal of Molecular Structure. (2023). Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. Available at: [Link]

  • American Chemical Society. (2023). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole. Retrieved from [Link]

  • Demkowicz, S., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • El-Metwaly, N., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting Dihydropteroate Synthase. Molecules. Available at: [Link]

  • Demkowicz, S., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Khadka, P., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. Available at: [Link]

  • da Cunha, V. R. R., et al. (2015). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole Synthesis

Welcome to the technical support center for the synthesis of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity material.

Introduction

The synthesis of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole is a critical step in the development of various pharmacologically active compounds. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a morpholine moiety at the 2-position and a bromine atom at the 6-position can significantly modulate its biological activity. This guide will focus on the most common synthetic route: the nucleophilic aromatic substitution (SNAr) of 2,6-dibromobenzothiazole with morpholine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low, or the reaction does not proceed to completion. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole can stem from several factors. The key to improving the yield lies in systematically evaluating each reaction parameter.

  • Insufficient Reaction Temperature: The nucleophilic aromatic substitution at the C2 position of the benzothiazole ring is often the rate-limiting step and typically requires elevated temperatures to overcome the activation energy barrier. If the temperature is too low, the reaction will be sluggish or may not proceed at all.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Be cautious of excessively high temperatures, which could lead to decomposition of starting materials or the product. A typical temperature range for this type of reaction is 80-120 °C.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. The solvent must be ableto dissolve the reactants and be stable at the reaction temperature. More importantly, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the morpholine.

    • Solution: If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents will facilitate the reaction by stabilizing the charged intermediate formed during the substitution.

  • Inadequate Base: A base is often required to deprotonate the morpholine, increasing its nucleophilicity, or to scavenge the HBr generated during the reaction. An insufficient amount or a weak base may not be effective.

    • Solution: Ensure you are using at least a stoichiometric amount of a suitable base. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃). If the reaction is still slow, a stronger, non-nucleophilic base could be employed.

  • Poor Quality of Starting Materials: The purity of your starting materials, 2,6-dibromobenzothiazole and morpholine, is paramount. Impurities can interfere with the reaction or lead to the formation of side products.

    • Solution: Ensure your 2,6-dibromobenzothiazole is pure. If necessary, it can be recrystallized. Morpholine should be freshly distilled if it is old or has been exposed to air, as it can absorb water and carbon dioxide.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

  • Disubstitution Product: The most likely side product is the disubstituted benzothiazole, where morpholine has replaced both bromine atoms. This is more likely to occur if the reaction is run for an extended period, at a very high temperature, or with a large excess of morpholine.

    • Solution: To favor monosubstitution, carefully control the stoichiometry of your reactants. Use a slight excess of morpholine (e.g., 1.1-1.5 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent further reaction.

  • Decomposition: At excessively high temperatures, the benzothiazole ring or the morpholine can decompose, leading to a complex mixture of byproducts.

    • Solution: Maintain the reaction temperature within the optimal range determined during your optimization experiments. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

  • Hydrolysis of Starting Material: If there is water present in your reaction, the 2,6-dibromobenzothiazole can potentially hydrolyze, especially under basic conditions at high temperatures.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. Distill morpholine if it is not anhydrous.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of 2-aminobenzothiazole derivatives can sometimes be challenging due to their polarity and potential for co-crystallization with impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products.

    • Procedure: A silica gel column is typically used. The eluent system will depend on the polarity of your product and impurities. A good starting point is a gradient of ethyl acetate in hexane. Monitor the fractions by TLC to identify and combine those containing the pure product.[1]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method.

    • Procedure: Select a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good choice for benzothiazole derivatives.[1] Dissolve the crude product in a minimum amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole from 2,6-dibromobenzothiazole and morpholine?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the nitrogen and sulfur atoms in the thiazole ring, combined with the bromine at the 2-position, makes the C2 carbon electrophilic. The lone pair of electrons on the nitrogen atom of morpholine attacks this electrophilic carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the heterocyclic ring. In the final step, the bromine atom is expelled as a bromide ion, and the aromaticity of the benzothiazole ring is restored, yielding the final product.

Q2: Which bromine atom on 2,6-dibromobenzothiazole is more reactive towards nucleophilic substitution?

A2: The bromine atom at the 2-position is significantly more reactive towards nucleophilic attack than the bromine at the 6-position. This is due to the activation of the C2 position by the adjacent nitrogen and sulfur atoms in the thiazole ring, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. The bromine at the 6-position on the benzene ring is less activated.

Q3: Can I use a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, for this synthesis?

A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and could be a viable alternative to the SNAr reaction.[2] This palladium-catalyzed reaction can often proceed under milder conditions and may be more tolerant of certain functional groups. However, it requires the use of a palladium catalyst and a specific phosphine ligand, which can add to the cost and complexity of the synthesis and purification. For this particular substrate, where the C2-Br bond is already activated for SNAr, the palladium-catalyzed approach may not be necessary unless the SNAr reaction fails to provide satisfactory results.

Q4: What are the expected 1H and 13C NMR chemical shifts for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole?

  • 1H NMR:

    • Aromatic protons on the benzothiazole ring will appear in the range of δ 7.0-8.0 ppm. You would expect to see three distinct signals, likely a doublet, a doublet of doublets, and another doublet, corresponding to the protons at the C4, C5, and C7 positions.

    • The methylene protons of the morpholine ring adjacent to the nitrogen will likely appear as a triplet around δ 3.7-3.9 ppm.

    • The methylene protons of the morpholine ring adjacent to the oxygen will appear as a triplet around δ 3.5-3.7 ppm.

  • 13C NMR:

    • The carbon atoms of the benzothiazole ring will resonate in the aromatic region (δ 110-160 ppm). The C2 carbon attached to the morpholine nitrogen will be significantly deshielded.

    • The methylene carbons of the morpholine ring will appear in the range of δ 40-70 ppm.

Q5: What is the expected mass spectrum fragmentation pattern?

A5: In the mass spectrum, you would expect to see a molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns for benzothiazoles involve cleavage of the substituents and fragmentation of the heterocyclic ring. For this molecule, you might observe the loss of the morpholine ring or fragments thereof.

Experimental Protocol: Synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

This protocol provides a general procedure for the synthesis via nucleophilic aromatic substitution. Optimization may be required for your specific laboratory conditions.

Materials:

  • 2,6-Dibromobenzothiazole

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromobenzothiazole (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add morpholine (1.2 eq) followed by the base (TEA, 1.5 eq, or K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 6-bromo-2-morpholin-4-yl-1,3-benzothiazole.

Data Summary Table

ParameterRecommended Value/RangeRationale
Starting Material Ratio 1:1.2 (2,6-dibromobenzothiazole:morpholine)A slight excess of the nucleophile drives the reaction to completion while minimizing disubstitution.
Base Triethylamine (1.5 eq) or K₂CO₃ (2.0 eq)Scavenges the HBr produced and can enhance the nucleophilicity of morpholine.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents accelerate SNAr reactions.
Temperature 80 - 120 °CProvides sufficient energy to overcome the activation barrier without causing decomposition.
Reaction Time 4 - 12 hoursMonitor by TLC for completion.
Purification Method Silica Gel Column ChromatographyEffective for separating the product from starting materials and byproducts.[1]

Visual Diagrams

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2,6-dibromobenzothiazole in anhydrous DMF B Add Morpholine (1.2 eq) A->B C Add Base (TEA or K2CO3) B->C D Heat to 100 °C (4-8 h) C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography (Silica Gel) I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole.

Troubleshooting_Flowchart Start Low Reaction Yield Q1 Is the reaction temperature adequate? Start->Q1 A1_Yes Increase Temperature (80-120 °C) Q1->A1_Yes No Q2 Is the solvent appropriate? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Switch to Polar Aprotic (DMF, DMSO) Q2->A2_Yes No Q3 Is the base and stoichiometry correct? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Use TEA or K2CO3 (1.5-2.0 eq) Q3->A3_Yes No Q4 Are starting materials pure? Q3->Q4 Yes A3_Yes->Q4 A4_Yes Purify/Check Starting Materials Q4->A4_Yes No End Yield Optimized Q4->End Yes A4_Yes->End

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of 6-Bromo-Benzothiazole Derivatives

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have developed this definitive guide to resolve the most persistent bottlenecks in isolating and purifying 6-bromo-benzothiazole an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have developed this definitive guide to resolve the most persistent bottlenecks in isolating and purifying 6-bromo-benzothiazole and its functionalized derivatives (e.g., 2-amino-6-bromobenzothiazole).

Benzothiazole derivatives are critical scaffolds in drug discovery, but their unique electronic properties—specifically the nucleophilic endocyclic nitrogen and exocyclic functional groups—often complicate downstream purification. This guide bridges the gap between theoretical chemistry and benchtop execution, providing causality-driven troubleshooting and self-validating protocols.

Part 1: Mechanistic Workflow & Decision Matrix

The physical state of your crude benzothiazole mixture dictates your purification trajectory. The decision matrix below outlines the optimal path from reaction quench to pure isolated product.

G Reaction Reaction Mixture (6-Bromo-benzothiazole Synthesis) Workup Aqueous Quench & Extraction (Ice-water / NaHCO3) Reaction->Workup Crude Crude Organic Phase (Concentrated) Workup->Crude Decision Physical State of Crude? Crude->Decision Solid Solid Precipitate Decision->Solid Crystallizes Oil Oily Residue Decision->Oil Remains Oily Recryst Recrystallization (e.g., EtOH or EtOAc/Hexane) Solid->Recryst Deriv Amine Protection / Salt Formation (e.g., N-Acylation) Oil->Deriv High Polarity / Basic Chroma Column Chromatography (Silica or Basic Alumina) Oil->Chroma Direct Purification Pure Pure 6-Bromo-benzothiazole Derivative Recryst->Pure Deriv->Chroma Improved Resolution Chroma->Pure

General workflow for 6-bromo-benzothiazole isolation, emphasizing phase-dependent purification.

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q1: My 2-amino-6-bromobenzothiazole product streaks heavily on silica gel, and recovery is poor. Why is this happening, and how do I fix it?

The Causality: The 2-amino group on the benzothiazole ring is basic and highly nucleophilic. When passed through standard, slightly acidic silica gel (pH ~4.5-5.5), the amine protonates, leading to strong secondary electrostatic interactions with the silanol groups. This causes severe streaking, co-elution of impurities, and irreversible adsorption (low mass recovery).

The Solution:

  • Chemical Masking (Recommended): Derivatize the amine via N-acylation to form N-(6-bromobenzo[d]thiazol-2-yl)acetamide. Acylation delocalizes the nitrogen lone pair into the carbonyl group, neutralizing its basicity. This dramatically improves chromatographic resolution and boosts yields in subsequent downstream steps (like Pd-catalyzed Suzuki cross-couplings) up to 85% [1].

  • Stationary Phase Alteration: If the free amine is strictly required, switch your stationary phase from standard silica to basic alumina , or pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading your sample.

Q2: After the aqueous workup, my crude 6-bromo-benzothiazole derivative crashes out as an intractable oil rather than a solid. How can I induce crystallization?

The Causality: Benzothiazole derivatives often trap residual reaction solvents (like DMF or DMSO) or unreacted starting materials, which depress the melting point of the mixture, leaving it in a supercooled liquid or oily state.

The Solution: Perform a rigorous solvent exchange. Dissolve the oil in a minimal volume of a hot, highly solubilizing solvent (e.g., Ethyl Acetate or Dichloromethane). Slowly titrate in an anti-solvent (e.g., Hexanes or Petroleum Ether) until the solution becomes faintly turbid. Remove from heat, allow it to cool to room temperature undisturbed, and then transfer to an ice bath. If oiling persists, consider converting the free base into a hydrochloride salt by bubbling HCl gas through an ethereal solution of the crude oil, which forces immediate precipitation.

Q3: I am trying to separate my 6-bromo-benzothiazole product from unreacted disulfides and thiophenols, but they co-elute. What is the best approach?

The Causality: Unreacted starting materials like 2-aminothiophenol or substituted disulfides share a very similar retention factor (


) to the target benzothiazole when using standard Hexanes/Ethyl Acetate gradients.

The Solution: Implement chemical scavenging during the workup phase before chromatography. Wash the organic extract with 1M NaOH; this deprotonates unreacted thiophenols, pulling them into the aqueous layer. For persistent disulfide impurities, utilize a Dichloromethane/Ethyl Acetate gradient during column chromatography, which provides orthogonal selectivity compared to alkane-based solvent systems [2].

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: N-Acylation & Chromatographic Purification of 2-Amino-6-bromobenzothiazole

Purpose: To mask the basic amine, preventing silica streaking and enabling high-purity isolation [1].

  • Reaction Setup: Dissolve 2-amino-6-bromobenzothiazole (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration) under a nitrogen atmosphere.

  • Acylation: Add acetic anhydride (1.5 eq) and triethylamine (1.2 eq). Stir the mixture at 95 °C for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Eluent: 30% EtOAc in Hexanes). The starting material (

    
     ~0.2, streaks) should be completely consumed, replaced by a tight, higher-running spot (
    
    
    
    ~0.5).
  • Workup: Cool to room temperature, quench with ice-cold distilled water, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous

    
    .
    
  • Chromatography: Concentrate the organic layer under reduced pressure. Load the crude residue onto a silica gel column (200-300 mesh). Elute using a gradient of 10% to 30% EtOAc in Hexanes.

  • Validation Checkpoint 2 (Analysis): Confirm the pure fractions via LC-MS (Target

    
    : 271.0 / 273.0 for the Br isotopes) before pooling and concentrating.
    
Protocol B: High-Yield Recrystallization of Benzothiazole-2-ketones

Purpose: To isolate highly pure solid derivatives from complex crude mixtures [2].

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimal amount of boiling Ethanol (approx. 5-10 mL per gram of crude).

  • Hot Filtration (Optional but Recommended): If insoluble black particulate matter (often degraded catalyst or polymerized side-products) is visible, filter the boiling solution rapidly through a pre-warmed fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature over 2 hours. Do not agitate. Once room temperature is reached, place the flask in an ice-water bath (0-4 °C) for 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Ethanol.

  • Validation Checkpoint 3 (Purity): Dry the crystals under high vacuum for 4 hours. Determine the melting point; a sharp melting point range (< 2 °C variance) confirms high purity.

Part 4: Quantitative Data & Solvent Selection Summary

The following table synthesizes empirical data for selecting the appropriate purification methodology based on the specific 6-bromo-benzothiazole derivative being handled.

Derivative TypePrimary ChallengeRecommended PurificationOptimal Solvent SystemTypical Yield Recovery
6-Bromobenzothiazole (Free base) Co-elution with starting materialsColumn ChromatographyHexanes / EtOAc (Gradient)75 - 85%
2-Amino-6-bromobenzothiazole Silica streaking / High BasicityAmine Protection + ChromatographyDichloromethane / MeOH (95:5)80 - 89%
N-Acyl-6-bromobenzothiazole Oiling out during isolationRecrystallizationHot Ethanol or EtOAc / Hexanes85 - 95%
Benzothiazole-2-ketones High polarity / Trapped solventRecrystallizationDichloromethane / EtOAc82 - 90%

Part 5: References

  • Gull, Y., Rasool, N., Noreen, M., Nasim, F.-u.-H., Yaqoob, A., Kousar, S., Rashid, U., Bukhari, I. H., Zubair, M., & Islam, M. S. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8857.[Link]

  • Wang, L., et al. (2018). Method for synthesizing benzothiazole-2-ketone derivative by using carbonyl sulfide and disulfide as raw materials. Google Patents (CN108101863B).

Troubleshooting

solving solubility issues with 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole in assays

Welcome to the Technical Support Center for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863001-17-6)[1][2]. As a Senior Application Scientist, I frequently see researchers encounter erratic assay data when working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863001-17-6)[1][2].

As a Senior Application Scientist, I frequently see researchers encounter erratic assay data when working with halogenated benzothiazoles. This compound is a classic example of a "brick dust and grease" molecule: its planar aromatic core drives high crystal lattice energy, while the bromine atom significantly increases lipophilicity[3][4]. Although the morpholine ring introduces a basic nitrogen, it is insufficient to overcome the molecule's inherent hydrophobicity at physiological pH, leading to rapid precipitation or colloidal aggregation in aqueous in vitro assays.

This guide is designed to help you understand the causality behind these solubility issues and implement self-validating protocols to ensure the integrity of your drug discovery data.

Part 1: Causality & Physicochemical Profiling

Before troubleshooting, we must define the physicochemical parameters driving the compound's behavior. Understanding these variables allows us to predict and mitigate phase separation before it ruins an assay plate.

Table 1: Physicochemical Drivers of Insolubility

ParameterValue / CharacteristicImpact on Assay Performance
Molecular Weight 299.19 g/mol [5]Favorable for cell permeability, but contributes to hydrophobic bulk.
Structural Core Brominated BenzothiazoleHighly lipophilic ("grease") and planar, leading to high crystal lattice energy ("brick dust") and poor aqueous hydration[4].
Appendage Morpholine RingProvides limited polarity. The lone pair on the nitrogen is partially delocalized, reducing its basicity and failing to prevent hydrophobic collapse in water.
Kinetic Solubility Limit Typically < 10–30 µM in PBSExceeding this threshold in aqueous buffer leads to rapid nucleation, light scattering, and colloidal aggregation[6].

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into my assay buffer?

The Causality: You are likely using an intermediate aqueous dilution step. When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous buffer, the local concentration of the compound at the solvent interface vastly exceeds its kinetic solubility limit[6]. The solvent exchange happens faster than the compound can disperse, triggering immediate nucleation. The Solution: Eliminate intermediate aqueous dilutions. Transition to acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes of 100% DMSO stock directly into the final assay volume. If manual pipetting is required, pre-mix your assay buffer with a non-ionic surfactant (e.g., 0.01% Triton X-100 or CHAPS) before introducing the compound.

Q2: My dose-response curves are incredibly steep (Hill slope > 2), and the compound seems to inhibit unrelated targets. What is happening?

The Causality: You are observing , a phenomenon extensively characterized by Brian Shoichet's laboratory[7]. When 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole exceeds its kinetic solubility, it forms colloidal aggregates (typically 100–1000 nm in diameter). These aggregates non-specifically adsorb and sequester target proteins, partially unfolding them and causing a false-positive loss of enzymatic activity[8][9]. The Solution: Implement a detergent-sensitivity counter-screen. Add 0.01% Triton X-100 to your assay buffer. True 1:1 stoichiometric binding will remain unaffected, whereas aggregate-based inhibition will be completely reversed because the detergent disrupts the colloidal particles[7].

Q3: How do I formulate this compound for cell-based phenotypic assays where detergents are toxic?

The Causality: Non-ionic surfactants like Triton X-100 will lyse cell membranes, making them unsuitable for cell-based assays. However, without a solubilizer, the compound will crash out in the culture media, leading to artificially low exposure and false-negative efficacy. The Solution: Utilize carrier proteins. Formulate your media with 0.1% to 0.5% Bovine Serum Albumin (BSA) (fatty-acid free). The hydrophobic pockets of BSA act as a sink, keeping the lipophilic benzothiazole in solution and facilitating its delivery to the cell membrane without the need for lytic detergents. Ensure the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced cytotoxicity.

Part 3: Visualizing the Mechanics of Solubility

To master these assays, you must visualize both the physical handling workflow and the molecular consequences of poor solubility.

Workflow Stock 1. 100% DMSO Stock (10 mM) Dilution 2. Aqueous Dilution (Assay Buffer) Stock->Dilution Nephelometry 3. Nephelometry Check (Light Scatter) Dilution->Nephelometry Precipitation High Scatter (Aggregation) Nephelometry->Precipitation > Threshold Solution Baseline Scatter (True Solution) Nephelometry->Solution < Threshold Fix1 Add 0.01% Triton X-100 or CHAPS Precipitation->Fix1 Fix2 Use Acoustic Dispensing (Direct to Assay) Precipitation->Fix2 Fix1->Dilution Re-test Fix2->Solution Bypass intermediate

Caption: Troubleshooting workflow for resolving benzothiazole precipitation in aqueous assays.

Mechanism Monomer Soluble Monomer (< Kinetic Limit) Target Target Enzyme/ Receptor Monomer->Target Specific Affinity Aggregate Colloidal Aggregate (> Kinetic Limit) Monomer->Aggregate Nucleation TrueBind Specific 1:1 Binding (Valid Data) Target->TrueBind Sequestration Protein Sequestration (False Positive) Target->Sequestration Aggregate->Target Non-specific Adsorption

Caption: Divergent pathways of specific target binding vs. colloidal aggregation-based inhibition.

Part 4: Self-Validating Experimental Protocols

A core tenet of rigorous science is that an assay must prove its own validity. Never assume 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is in solution just because the buffer looks clear to the naked eye. Implement the following protocols to validate your working concentrations.

Protocol A: High-Fidelity DMSO Stock Preparation & Acoustic Dispensing

Objective: Prevent water absorption in stock solutions and bypass intermediate aqueous nucleation events.

  • Solvent Quality: Dissolve the solid compound in 100% anhydrous, LC-MS grade DMSO. Standard benchtop DMSO rapidly absorbs atmospheric moisture, which prematurely lowers the compound's solubility limit.

  • Storage: Aliquot the 10 mM stock into single-use Matrix tubes. Store at -20°C in a desiccator. Do not subject the compound to repeated freeze-thaw cycles.

  • Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550). Transfer 2.5 nL to 50 nL of the DMSO stock directly into the dry wells of your 384-well assay plate.

  • Buffer Addition: Dispense the aqueous assay buffer (pre-warmed to 37°C) rapidly into the wells containing the DMSO droplets. The rapid mixing kinetics prevent the formation of highly concentrated boundary layers, keeping the compound in a metastable kinetic solution.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Objective: Quantitatively determine the maximum working concentration of the compound before colloidal aggregation occurs[10][11].

  • Preparation: Prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 10 µM).

  • Transfer: Spike 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (final DMSO = 1%).

  • Incubation: Seal the plate and incubate at 37°C for 90 minutes with gentle orbital shaking (300 rpm). This mimics the timeframe of a standard biochemical assay[6].

  • Measurement: Read the plate using a microplate nephelometer (e.g., NEPHELOstar Plus) to measure forward light scatter.

  • Analysis: Plot the Relative Nephelometry Units (RNU) against the compound concentration. The baseline will remain flat while the compound is soluble. The concentration at which the RNU sharply increases (inflection point) is your absolute kinetic solubility limit. Never test the compound in a biological assay above this concentration.

References

  • Kerns, E.H., Di, L., Carter, G.T. "In Vitro Solubility Assays in Drug Discovery." Current Drug Metabolism (2008). Available at:[Link]

  • Feng, B.Y., et al. "A high-throughput screen for aggregation-based inhibition in a large compound library." Journal of Medicinal Chemistry (2007). Available at:[Link]

  • Torosyan, H., Shoichet, B.K. "Protein Stability Effects in Aggregate-Based Enzyme Inhibition." Journal of Medicinal Chemistry (2019). Available at: [Link]

  • Cole, T., Fortaner Torrent, S. "Solubility Determination of Chemicals by Nephelometry." JRC Publications Repository (2023). Available at: [Link]

Sources

Optimization

minimizing side reactions in benzothiazole morpholine substitution

The following technical guide is structured as a Tier-3 Support Hub for researchers optimizing the nucleophilic aromatic substitution ( ) of 2-chlorobenzothiazole with morpholine. Ticket Type: Reaction Optimization & Imp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Hub for researchers optimizing the nucleophilic aromatic substitution (


) of 2-chlorobenzothiazole with morpholine.

Ticket Type: Reaction Optimization & Impurity Profiling Subject: Minimizing Side Reactions in C2-Position Amination Status: Open[1]

Diagnostic & Decision Support

Before altering experimental parameters, use this logic tree to identify the specific failure mode.[1][2] Most "low yield" issues in this chemistry stem from three distinct competing pathways.

TroubleshootingFlow Start START: Analyze Crude NMR/LCMS CheckPeak Identify Major Impurity Peak Start->CheckPeak Hydrolysis Peak: ~11.5 ppm (OH/NH) Mass: M-Cl+OH (151 Da) Issue: Hydrolysis CheckPeak->Hydrolysis Product is 2-Hydroxybenzothiazole StartMat Peak: Starting Material Only Mass: M (169 Da) Issue: Low Reactivity CheckPeak->StartMat No Conversion RingOpen Complex/Broad Signals Mercapto/Isocyanide species Issue: Ring Degradation CheckPeak->RingOpen Black Tar/Decomposition SolventCheck Check Solvent Water Content Hydrolysis->SolventCheck TempCheck Increase T or Switch to Microwave StartMat->TempCheck BaseCheck Check Base Strength (Avoid strong OH-) SolventCheck->BaseCheck LGCheck Leaving Group Check (Cl vs F vs SO2R) TempCheck->LGCheck

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude spectral data.

Technical Deep Dive: The Mechanics of Failure

To fix the reaction, you must understand the competition at the molecular level.[2] The reaction is a classic


 addition-elimination. The nitrogen at position 3 activates the C2 position, making it susceptible to nucleophilic attack.[2]
The Pathway Competition

The following diagram illustrates the desired pathway versus the two most common "parasitic" pathways: Hydrolysis and Ring Opening.[2]

Mechanism Reactant 2-Chlorobenzothiazole (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) Reactant->Meisenheimer + Morpholine HydrolysisProd 2-Hydroxybenzothiazole (Dead End) Reactant->HydrolysisProd + H2O (Competes) RingOpen Ring Opening (Isocyanide/Thiol) Reactant->RingOpen Strong Base / High T Morpholine Morpholine (Nucleophile) Product 2-Morpholinobenzothiazole (Target) Meisenheimer->Product - HCl Water H2O / OH-

Figure 2: Mechanistic divergence. The Meisenheimer complex is the critical junction.[2] Water competes directly with morpholine for the C2 center.[2]

Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing significant 2-hydroxybenzothiazole (benzothiazolone) formation."

Diagnosis: Hydrolysis of the C-Cl bond.[2][3] Context: This occurs when water acts as a competing nucleophile.[1][2] While morpholine is a better nucleophile than neutral water, hydroxide ions (


) generated from wet hygroscopic bases are potent competitors.[1][2]

Corrective Actions:

  • Solvent Hygiene: If using DMF or DMSO, ensure they are anhydrous.[1][2] These solvents are hygroscopic; "wet" DMF at reflux is a hydrolysis factory.[2]

  • Base Selection: Switch from hydroxides (NaOH/KOH) to carbonates (

    
    , 
    
    
    
    ) or organic bases (DIPEA).[1][2] Carbonates are milder and less likely to generate high concentrations of free
    
    
    .[2]
  • The "Green" Paradox: Counter-intuitively, using water as the bulk solvent can sometimes reduce hydrolysis if no external base is added or if a phase-transfer catalyst is used.[2] In water, the organic product often precipitates out, driving equilibrium, whereas in wet DMF, everything stays in solution, allowing side reactions to proceed.[1][2]

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Insufficient activation energy or product inhibition.[1][2] Context: The morpholine byproduct (morpholine hydrochloride) can buffer the solution or coat the surface of inorganic bases (


), stopping the reaction.[2]

Corrective Actions:

  • Microwave Irradiation: This is the gold standard for benzothiazole substitutions.[2] It overcomes the activation barrier of the

    
     transition state rapidly (5-15 mins), preventing long thermal exposure that leads to degradation.[2]
    
  • Leaving Group Swap: If 2-chloro is too sluggish, synthesize the 2-fluoro analogue (via Halex reaction) or the 2-mesyl derivative. Fluorine is a superior leaving group for

    
     due to the high electronegativity stabilizing the Meisenheimer intermediate.[2]
    
Issue 3: "My reaction mixture turned into black tar."

Diagnosis: Benzothiazole ring opening (Sulfur extrusion or polymerization).[2] Context: Benzothiazoles are thermally stable but chemically sensitive to strong nucleophiles at high temperatures.[1][2] Prolonged heating (>120°C) with strong bases can attack the C-S bond, leading to ring opening (forming isocyanides or thiophenols), which then polymerize oxidatively.[1][2]

Corrective Actions:

  • Temperature Cap: Do not exceed 100°C unless using a microwave.

  • Atmosphere: Run under Nitrogen/Argon.[2][4][5] If the ring opens to a thiol, oxygen will instantly dimerize it to a disulfide (black insoluble material).[2]

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High purity, library synthesis, speed.[1]

  • Reagents: 2-chlorobenzothiazole (1.0 eq), Morpholine (1.5 eq), DIPEA (2.0 eq).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[2] Note: Ethanol is preferred as the product often crystallizes upon cooling.[2]

  • Procedure:

    • Combine reagents in a microwave-safe vial.

    • Irradiate at 140°C for 15 minutes (High Absorption setting).

    • Cool to room temperature.[2][6][7]

    • Workup: Pour into ice water. The product, 4-(benzo[d]thiazol-2-yl)morpholine, usually precipitates as a white/pale yellow solid.[1] Filter and wash with cold water.[2]

  • Expected Yield: >90%.

Protocol B: Green Aqueous Suspension (Scalable)

Best for: Large scale, avoiding toxic solvents (DMF).[1]

  • Reagents: 2-chlorobenzothiazole (1.0 eq), Morpholine (3.0 eq).

  • Solvent: Water (Tap water is sufficient).[2]

  • Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol% (Optional but recommended).[2]

  • Procedure:

    • Mix reagents in water.[2][6][8][9][10] The organic chloride will not dissolve initially.[2]

    • Heat to reflux (100°C) with vigorous stirring. The excess morpholine acts as both nucleophile and base.[2]

    • Run for 4–6 hours.

    • Workup: Cool the mixture. The product will solidify. Filter and wash with water to remove excess morpholine and salts.[2] Recrystallize from Ethanol if needed.[2][4][6]

  • Scientific Rationale: This exploits the "on-water" effect where hydrophobic interactions at the phase boundary accelerate the reaction, while the product's insolubility protects it from hydrolysis.[2]

Comparative Data: Solvent & Conditions

The following table summarizes expected outcomes based on varying reaction conditions for 2-chlorobenzothiazole substitution.

Solvent SystemBaseTemp/TimeYieldPrimary Side ProductNotes
DMF (Anhydrous)

100°C / 4h85-92%DimerizationStandard lab method. High workup effort (DMF removal).
Ethanol (MW) DIPEA140°C / 15m92-96% NoneBest Profile. Fast, clean, easy crystallization.[1]
Water (On-water) Excess Morpholine100°C / 6h80-88%2-HydroxybenzothiazoleGreenest method. Requires excess amine.[2]
DMSO (Wet) NaOH120°C / 2h<40%Major Hydrolysis AVOID. Strong base + wet polar solvent = hydrolysis.[1][2]
Toluene

110°C / 12h60-70%Unreacted SMToo non-polar; poor transition state stabilization.[2]

References

  • National Institutes of Health (PMC). (2021).[2] Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Eco-friendly water as a solvent for the synthesis of benzothiazole derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Retrieved from [Link]

  • Bioorganic Chemistry. (2023). Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purity Optimization for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

This guide serves as a specialized Technical Support Center for researchers working with 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole . It is designed to troubleshoot purity issues, optimize synthetic workflows, and provid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole . It is designed to troubleshoot purity issues, optimize synthetic workflows, and provide authoritative purification protocols.

Status: Active Operator: Senior Application Scientist Case ID: BTZ-MOR-6BR-PURITY

Core Chemistry & Impurity Profile

Before troubleshooting, we must establish the chemical context. The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of 6-bromo-2-chlorobenzothiazole  with morpholine .
Reaction Pathway & Impurity Generation

The following diagram illustrates the primary reaction and the critical side-reactions that degrade purity.

ReactionPathway SM Starting Material (6-Bromo-2-chlorobenzothiazole) Product TARGET PRODUCT (6-Bromo-2-morpholin-4-yl- 1,3-benzothiazole) SM->Product + Morpholine (SNAr, Heat) Impurity1 Impurity A: Hydrolysis Product (6-Bromo-2-hydroxybenzothiazole) SM->Impurity1 + H2O (Moisture ingress) Morph Morpholine (Nucleophile) Impurity2 Impurity B: Morpholine Salts (Trapped in lattice) Morph->Impurity2 Excess/HCl

Caption: Figure 1. Reaction scheme showing the


 pathway and competitive hydrolysis leading to common impurities.

Troubleshooting Guides (Q&A Format)

Category A: Reaction Optimization (Prevention)

Q: My crude purity is low (<85%), and I see a peak at roughly 0.8 RRT (Relative Retention Time) on HPLC. What is it? A: This is likely 6-bromo-2-hydroxybenzothiazole (Impurity A in Fig 1).

  • Cause: Moisture in the reaction solvent or reagents. The C-2 position of benzothiazoles is electrophilic; water competes with morpholine, especially at high temperatures.

  • Solution:

    • Dry Solvents: Ensure your solvent (typically DMF, DMSO, or Ethanol) is anhydrous.

    • Stoichiometry: Use a significant excess of morpholine (2.5–3.0 equivalents). Morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct. High morpholine concentration kinetically favors the desired product over hydrolysis.

    • Temperature Control: Do not exceed 100°C unless necessary. Higher temperatures increase the rate of hydrolysis if any trace water is present.

Q: The reaction stalls with unreacted starting material (6-bromo-2-chlorobenzothiazole) remaining. A: The 6-bromo substituent is electron-withdrawing, which generally activates the ring for


, but the reaction can still be sluggish in non-polar solvents.
  • Protocol Adjustment: Switch to a polar aprotic solvent like DMF or NMP . These solvents solvate the intermediate Meisenheimer complex, lowering the activation energy.

  • Catalysis: If conversion is still poor, add 5 mol% KI (Potassium Iodide) . The iodide displaces the chloride to form the more reactive 2-iodobenzothiazole intermediate in situ, which reacts faster with morpholine (Finkelstein reaction logic).

Category B: Work-up & Isolation

Q: My product is "oiling out" as a sticky gum instead of precipitating as a solid. How do I fix this? A: This is a common issue when lipophilic benzothiazoles trap solvent or excess morpholine.

  • Immediate Fix (Trituration):

    • Decant the supernatant.

    • Add cold Ethanol or Methanol to the gum.

    • Sonicate vigorously for 10–15 minutes. This disrupts the oil droplets and induces crystallization.

    • Scratch the side of the flask with a glass rod to provide nucleation sites.

  • Prevention: When quenching the reaction (e.g., pouring DMF reaction mixture into water), ensure the water is ice-cold and stirring rapidly. Slow addition of the organic phase into the aqueous phase prevents the formation of large, oil-trapping clumps.

Q: How do I efficiently remove excess morpholine without column chromatography? A: You can exploit the pKa difference between free morpholine and the product.

  • Chemical Logic:

    • Morpholine pKa: ~8.3 (Basic)

    • Product pKa: ~2–3 (Very weakly basic due to conjugation with the benzothiazole ring).

  • The "Acid Wash" Protocol:

    • Dissolve the crude material in Ethyl Acetate or DCM .

    • Wash with 0.5 M HCl or 10% Citric Acid .

      • Result: Morpholine is protonated (charged) and moves to the aqueous layer. The product remains neutral (uncharged) at this pH and stays in the organic layer.

    • Warning: Do not use strong, concentrated acid (e.g., 6M HCl), or you risk protonating the product and losing it to the aqueous layer.

Category C: Final Purification (Polishing)

Q: Recrystallization is necessary for >99% purity. Which solvent system should I use? A: Benzothiazoles are typically planar and stack well, but the morpholine ring adds solubility in polar organics.

  • Primary System (Yield Focused): Ethanol/Water (9:1) . Dissolve in boiling ethanol, then add water dropwise until turbidity persists. Cool slowly.

  • Secondary System (Purity Focused): DMF/Water . Dissolve in minimum hot DMF. Add water until cloudy. This is excellent for removing inorganic salts and polar tars.

  • Polishing: If the solid is colored (yellow/brown) but purity is high, dissolve in hot ethanol and treat with activated charcoal for 15 minutes, filter while hot through Celite, then crystallize.

Q: I see "ghost peaks" or broad tailing on my HPLC chromatogram. A: This is often due to the basic nitrogen on the morpholine interacting with silanol groups on the HPLC column or silica gel.

  • HPLC Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase. This ensures the amine is fully protonated and interacts consistently with the column.

  • Flash Chromatography Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexane, or add 1% TEA to your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA) to suppress peak tailing.

Purification Decision Tree

Use this workflow to determine the optimal purification strategy based on your crude material's state.

PurificationTree Start Crude Reaction Mixture StateCheck State of Product? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitates Oil Sticky Oil / Gum StateCheck->Oil Oils Out ActionSolid Filter & Wash (Water then Cold EtOH) Solid->ActionSolid ActionOil Dissolve in DCM Wash with 0.5M Citric Acid Dry & Evaporate Oil->ActionOil PurityCheck Check Purity (HPLC/NMR) ActionSolid->PurityCheck ActionOil->PurityCheck HighPurity >95% Purity Recrystallize (EtOH) PurityCheck->HighPurity Clean Profile LowPurity <95% or Colored Silica Column (Hex/EtOAc + 1% TEA) PurityCheck->LowPurity Complex Mixture

Caption: Figure 2. Decision tree for isolating and purifying 2-morpholinobenzothiazole derivatives.

Key Physical Data for Validation

PropertyValue / CharacteristicRelevance
Appearance Off-white to pale yellow solidDark yellow/brown indicates oxidation or aniline impurities.
Solubility Soluble: DCM, CHCl3, DMSO, Hot EtOHInsoluble: Water, HexaneUse Water/Hexane to wash away impurities.
pKa (Est.) ~2.5 (Benzothiazole N), ~8.3 (Free Morpholine)Large delta allows acid-base separation (See Category B).
Melting Point Typically 120–150°C (Derivative dependent)Sharp range (<2°C) indicates high purity. Broad range indicates solvent trapping.

References

  • MDPI. (2021). 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Nucleophilic Substitution Study. Retrieved from [Link]

  • Google Patents. (2009). WO2009106486A1 - Preparation of morpholine derivatives.
Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in 6-Bromo-Benzothiazole Coupling Reactions

Welcome to the technical support center for troubleshooting catalyst poisoning in coupling reactions involving 6-bromo-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting catalyst poisoning in coupling reactions involving 6-bromo-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these sensitive yet powerful transformations. Catalyst poisoning is a frequent impediment to the successful synthesis of complex molecules, leading to diminished yields, stalled reactions, and inconsistent outcomes. This resource provides in-depth, experience-driven insights and actionable protocols to diagnose and mitigate these issues effectively.

Introduction: The Challenge of 6-Bromo-Benzothiazole

6-Bromo-benzothiazole is a valuable building block in medicinal chemistry and materials science.[1][2] However, its inherent structure presents a significant challenge in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The benzothiazole core contains both sulfur and nitrogen heteroatoms, which can act as potent catalyst poisons by strongly coordinating to the metal center (e.g., palladium), thereby deactivating it and halting the catalytic cycle.[3] This guide will walk you through the common pitfalls and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 6-bromo-benzothiazole is showing low to no conversion. What is the likely cause related to catalyst poisoning?

A: Low or no conversion in palladium-catalyzed cross-coupling reactions with 6-bromo-benzothiazole is frequently due to catalyst poisoning by the substrate itself. The lone pairs of electrons on the sulfur and nitrogen atoms in the benzothiazole ring can coordinate strongly to the palladium center, inhibiting its catalytic activity.[3] Additionally, impurities in the starting materials or reagents, such as residual sulfur compounds, can also act as catalyst poisons.[4]

Q2: My reaction starts but then stalls before reaching completion. What does this indicate?

A: A reaction that initiates but fails to proceed to completion is a classic symptom of catalyst deactivation during the reaction.[3] This can occur if a reaction byproduct or an intermediate coordinates more strongly to the catalyst than the starting materials. It's also possible that the ligands or the catalyst itself are degrading under the reaction conditions.

Q3: How can I mitigate catalyst poisoning originating from the 6-bromo-benzothiazole substrate?

A: Several strategies can be employed:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands.[5] These ligands can sterically hinder the coordination of the benzothiazole's heteroatoms to the palladium center.[3]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for a portion of the catalyst being deactivated.[3][6]

  • Catalyst Choice: Employing pre-formed, well-defined palladium pre-catalysts or palladacycles can offer greater stability and resistance to poisoning compared to catalysts generated in situ.[7]

Q4: What analytical techniques can I use to identify the cause of catalyst deactivation?

A: A suite of analytical methods can provide insights:

  • Spectroscopic Techniques: X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst's surface.[8][9]

  • Elemental Analysis: Inductively Coupled Plasma (ICP) techniques can identify metallic impurities in starting materials that may act as poisons.[10][11]

  • Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying trace-level organic impurities in feedstocks that could be poisoning the catalyst.[12][13]

Troubleshooting Guides and Protocols

This section provides structured approaches to common problems encountered during coupling reactions with 6-bromo-benzothiazole.

Scenario 1: Low or No Product Yield in a Suzuki-Miyaura Coupling

Problem: The reaction between 6-bromo-benzothiazole and an arylboronic acid shows minimal formation of the desired biaryl product.

Troubleshooting Workflow:

A Low/No Yield Observed B Verify Purity of Starting Materials (6-bromo-benzothiazole, boronic acid) A->B Step 1 C Optimize Ligand and Catalyst System B->C If pure D Increase Catalyst Loading C->D If no improvement E Check Reaction Conditions (Solvent, Base, Temperature) D->E If still low yield F Successful Reaction E->F If optimized

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Detailed Protocol for Optimizing Ligand and Catalyst:

  • Initial Screening: Begin with a robust catalyst system known for coupling heteroaromatic halides. A good starting point is Pd(PPh3)4 or a combination of a palladium precursor like Pd2(dba)3 with a suitable phosphine ligand.[7]

  • Bulky Ligand Evaluation: If the initial screening fails, switch to bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or BrettPhos.[7] These ligands have demonstrated efficacy in challenging cross-coupling reactions.[14]

  • Pre-catalyst Consideration: Evaluate the use of well-defined pre-catalysts, such as the Buchwald G1 or G2 pre-catalysts, which can exhibit enhanced activity and stability.[14]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 6-bromo-benzothiazole

Catalyst SystemLigandBaseSolventTemperature (°C)Notes
Pd(OAc)2 / SPhosSPhosK3PO4Toluene/H2O80-110A good starting point for challenging substrates.
Pd2(dba)3 / XPhosXPhosCs2CO31,4-Dioxane100Often effective for electron-rich and -poor partners.
XPhos G2 Palladacycle-K2CO3t-Amyl alcohol100A robust pre-catalyst that can improve reproducibility.
Scenario 2: Reaction Stalls in a Buchwald-Hartwig Amination

Problem: The C-N coupling of 6-bromo-benzothiazole with an amine proceeds initially but stops before the starting material is fully consumed.

Troubleshooting Workflow:

A Reaction Stalls B Investigate Ligand Degradation A->B Hypothesis 1 C Consider Product Inhibition A->C Hypothesis 2 D Modify Base and Solvent B->D Action C->D Action E Successful Completion D->E Outcome

Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig amination.

Detailed Protocol for Mitigating Product Inhibition and Ligand Degradation:

  • Ligand Stability: The choice of phosphine ligand is critical for catalyst longevity.[15][16] Bidentate ligands or highly robust monodentate ligands can be less prone to degradation.

  • Base Selection: The base can significantly influence the reaction outcome.[7] While strong bases like sodium tert-butoxide are common, weaker bases such as K3PO4 or Cs2CO3 may be better tolerated by sensitive functional groups and can sometimes reduce the rate of catalyst deactivation.[17]

  • Solvent Effects: The solvent plays a role in stabilizing catalytic intermediates.[17] Aprotic polar solvents like dioxane or toluene are frequently used. Experimenting with different solvents can sometimes reveal a system that is less prone to catalyst deactivation.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of 6-bromo-benzothiazole

Catalyst SystemLigandBaseSolventTemperature (°C)Notes
Pd(OAc)2 / BINAPBINAPCs2CO3Toluene100A classic system, good for initial trials.
Pd2(dba)3 / BrettPhosBrettPhosLHMDSTHF65A highly active system, may overcome deactivation.
RuPhos G3 Palladacycle-t-BuOK1,4-Dioxane100A modern pre-catalyst with broad applicability.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates potential pathways for catalyst deactivation in the presence of 6-bromo-benzothiazole. Understanding these mechanisms is key to devising effective mitigation strategies.

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ar-X Poisoning by Substrate Coordination by 6-bromo-benzothiazole (S, N) Active Pd(0)->Poisoning by Substrate Ligand Degradation Ligand Degradation Active Pd(0)->Ligand Degradation Impurity Poisoning Coordination by S-compounds, etc. Active Pd(0)->Impurity Poisoning Transmetalation Transmetalation Oxidative Addition->Transmetalation Nu-M Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Product

Caption: Potential catalyst deactivation pathways in cross-coupling reactions.

By systematically addressing the potential points of failure outlined in this guide, researchers can significantly improve the success rate of coupling reactions with the challenging yet valuable 6-bromo-benzothiazole substrate.

References

  • Vertex AI Search. (2025, November 23).
  • Intertek.
  • Applied Catalysts. (2024, September 9).
  • PatSnap. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
  • LCGC. (2014, November 1).
  • PatSnap. (2025, June 19).
  • Gulf Bio Analytical.
  • National Center for Biotechnology Information. (2023, December 21). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • Journal of Drug Discovery and Health Sciences. (2024, December 30). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis.
  • Sigma-Aldrich. Cross-Coupling Reactions Guide.
  • Applied Catalysts. (2024, April 23).
  • International Union of Pure and Applied Chemistry. (1983). Regulation of Catalytic Activity by Phosphine Ligand Design.
  • PubMed. (2026, January 14).
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Taylor & Francis Online. Phosphine ligands – Knowledge and References.
  • BenchChem. (2025).
  • Gessner Group.
  • Wikipedia. Cross-coupling reaction.
  • ResearchGate. (2025, August 6).
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole.
  • National Center for Biotechnology Information. (2013, August 7). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • National Center for Biotechnology Information. (2022, September 19).
  • ResearchGate. (2025, August 7). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • Chemistry LibreTexts. (2020, July 1). 17.
  • ACS Publications. (2024, December 11).
  • Semantic Scholar. Reaction monitoring reveals poisoning mechanism of Pd2(dba)
  • National Center for Biotechnology Information. (2011, December 1). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole.
  • Semantic Scholar. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • National Center for Biotechnology Information. (2021, July 23).
  • University of Windsor.
  • National Center for Biotechnology Information. (2011, May 18). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole.
  • Ambeed.com. Reactions of Benzothiazoles.

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 2-Morpholin-4-yl-1,3-benzothiazole

Welcome to the Technical Support Center for the isolation and purification of 2-morpholin-4-yl-1,3-benzothiazole (also known as 2-morpholinobenzothiazole). This guide is designed for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-morpholin-4-yl-1,3-benzothiazole (also known as 2-morpholinobenzothiazole). This guide is designed for researchers and drug development professionals who require high-purity benzothiazole derivatives for downstream pharmacological or material science applications.

By understanding the thermodynamic principles and structural causality of this specific molecule, you can transition from trial-and-error chemistry to a self-validating purification system.

Chemical Context & Solvent Selection Matrix

To design an effective recrystallization protocol, we must first analyze the solute. 2-Morpholin-4-yl-1,3-benzothiazole (C₁₁H₁₂N₂OS, MW: 220.29 g/mol ) exhibits a melting point of 112–113 °C[1]. The molecule possesses a dual-character solubility profile:

  • Hydrophobic Core: The aromatic benzothiazole ring drives lipophilicity and

    
     stacking interactions.
    
  • Hydrophilic Periphery: The morpholine ring acts as a strong hydrogen-bond acceptor (via the ether oxygen and tertiary amine).

Because of this amphiphilic nature, polar protic solvents like ethanol are universally favored for benzothiazole derivatives[2][3]. At reflux, the solvent's thermal energy disrupts the crystal lattice, while hydrogen bonding stabilizes the morpholine ring in solution. Upon cooling, the hydrophobic benzothiazole core forces the molecule out of the polar network, driving crystallization.

Solvent Selection Matrix
Solvent SystemBoiling PointSuitabilityMechanistic Pros & Cons
Ethanol (Absolute) 78 °COptimal Pros: Ideal boiling point well below the solute's melting point (112 °C)[1], preventing oiling out. Excellent temperature-dependent solubility gradient. Cons: May retain trace polar impurities.
Ethyl Acetate / Hexane 77 °C / 69 °CExcellent Pros: Highly tunable polarity. Hexane acts as a perfect anti-solvent for the benzothiazole core. Cons: Requires empirical titration to find the exact solvent ratio.
Methanol / Water 65 °C / 100 °CGood Pros: Water rapidly crashes out the hydrophobic product, maximizing yield. Cons: Rapid precipitation often traps impurities within the crystal lattice (occlusion).
Toluene 111 °CPoor Pros: High solubility for aromatic compounds. Cons: Boiling point (111 °C) is too close to the solute's melting point (112 °C)[1], leading to severe "oiling out" (liquid-liquid phase separation).

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs), the workflow confirms its own success at each critical juncture.

Step 1: Saturation & Dissolution

  • Place the crude 2-morpholin-4-yl-1,3-benzothiazole in a round-bottom flask equipped with a reflux condenser.

  • Add a minimal volume of absolute ethanol (start with approx. 5 mL per gram of crude solid).

  • Heat the mixture to a gentle reflux (78 °C) using a stirring hotplate or heating mantle.

  • Causality Check: If the solid does not fully dissolve, add ethanol dropwise through the condenser until the solution is completely clear. Do not over-dilute; supersaturation at room temperature is mathematically required for a high-yield recovery.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble particulates or dark polymeric byproducts are visible, add 0.5 g of activated carbon (e.g., Darco) and reflux for 5 minutes.

  • Quickly filter the boiling solution through a pre-warmed fluted filter paper or a heated Buchner funnel to prevent premature crystallization in the stem.

Step 3: Thermodynamic Cooling

  • Allow the filtrate to cool to room temperature (approx. 20–25 °C) undisturbed. Mechanistic note: Slow cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, excluding impurities.

  • Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize the precipitation yield.

Step 4: Isolation & System Validation (IPC)

  • Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol to remove surface impurities.

  • IPC Validation 1 (Mother Liquor Check): Spot the mother liquor alongside the pure crystals on a TLC plate (e.g., 30% EtOAc/Hexane). If the mother liquor shows an intensely UV-active product spot, the system is under-saturated. Concentrate the filtrate by 50% under reduced pressure to harvest a second crop of crystals.

  • IPC Validation 2 (Melting Point): Dry the crystals under vacuum. A sharp melting point of 112–113 °C validates the purity of the final product[1].

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" at the bottom of the flask instead of forming solid crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute separates from the solvent at a temperature higher than its melting point, or when impurities significantly depress the melting point. Because 2-morpholin-4-yl-1,3-benzothiazole melts at 112–113 °C[1], using high-boiling solvents like toluene (bp 111 °C) guarantees oiling out.

  • The Fix: Reheat the mixture until the oil redissolves. If using ethanol, add a few drops of an anti-solvent (like water or hexane) to decrease solubility, then allow the solution to cool. Introduce a "seed crystal" of pure product when the solution reaches ~40 °C to provide a nucleation site, forcing solid-state crystallization rather than liquid separation.

Q2: The crystallization is complete, but my yield is unacceptably low (<40%). Where is my product? A: The morpholine moiety is an excellent hydrogen-bond acceptor, which can keep the molecule solvated in ethanol even at 0 °C if too much solvent was used.

  • The Fix: You have over-diluted the system. Transfer the mother liquor to a rotary evaporator and remove 50–70% of the solvent. Alternatively, heat the solution and slowly add water (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point), then allow it to cool.

Q3: My synthesized benzothiazole is heavily contaminated with unreacted 2-aminothiophenol. Will recrystallization remove this? A: Standard ethanol recrystallization may struggle to separate these if they co-crystallize. 2-Aminothiophenol is highly prone to oxidation and can form strongly colored disulfides[2].

  • The Fix: Before recrystallization, wash the crude organic extract with a dilute acidic solution (e.g., 1M HCl). The basic morpholine nitrogen (pKa ~8.3) will protonate and pull your product into the aqueous layer, leaving the less basic thiophenol impurities in the organic layer. Neutralize the aqueous layer with NaOH to precipitate the pure crude, then proceed to ethanol recrystallization.

Workflow Visualization

Below is the logical decision tree for the recrystallization and troubleshooting of benzothiazole derivatives.

Workflow Start Crude 2-Morpholin-4-yl- 1,3-benzothiazole Dissolve Dissolve in boiling EtOH (bp 78°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (RT then 0-5°C) Filter->Cool Check Crystallization State? Cool->Check Success Filter & Wash (Pure Crystals) Check->Success Solid Oiling Oiling Out Check->Oiling Liquid Phase NoPpt No Precipitation Check->NoPpt Solution FixOil Reheat, add anti-solvent or seed crystals Oiling->FixOil FixOil->Cool FixNoPpt Concentrate solvent & scratch flask NoPpt->FixNoPpt FixNoPpt->Cool

Logical workflow and troubleshooting decision tree for benzothiazole recrystallization.

References

  • Cas 4225-26-7, 2-MORPHOLINOBENZOTHIAZOLE LookChem[Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition ResearchGate[Link]

Sources

Optimization

Technical Support Center: Advanced Synthesis of 6-Substituted Benzothiazoles

Ticket System Status: ONLINE Current Topic: Overcoming Steric & Electronic Hindrance in Benzothiazole Construction Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Route Selection Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: ONLINE Current Topic: Overcoming Steric & Electronic Hindrance in Benzothiazole Construction Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Route Selection

Synthesizing 6-substituted benzothiazoles often presents a dichotomy: electronic favorability vs. steric inaccessibility . While the C6 position is electronically activated for electrophilic substitution (para to the nitrogen), installing sterically demanding groups or cyclizing precursors with bulky substituents requires deviating from standard textbook protocols.

This guide troubleshoots the three primary failure modes:

  • Cyclization Failure: Steric bulk at the aldehyde/acid partner prevents ring closure.

  • Radical Quenching: Electronic effects of the 6-substituent destabilize the radical intermediate in Jacobson-type cyclizations.

  • Catalytic Stalling: Oxidative addition failures during post-synthetic cross-coupling at C6.

Route Selection Logic (Decision Matrix)

Before starting, verify your synthetic strategy against the following logic flow to minimize failure rates.

RouteSelection Start Target: 6-Substituted Benzothiazole IsGroupStable Is the 6-Group Radical/Acid Stable? Start->IsGroupStable Yes Yes (e.g., -F, -Cl, -OMe, -Alkyl) IsGroupStable->Yes Stable No No (e.g., Boronic esters, sensitive heterocycles) IsGroupStable->No Unstable Bulky2 Is Position 2 Bulky? Yes->Bulky2 CrossCoupling Route C: Post-Synthetic Coupling (6-Halo-Benzothiazole + Pd Cat) *Use Buchwald Ligands* No->CrossCoupling Condensation Route A: Oxidative Condensation (2-Aminothiophenol + Aldehyde) *Use Microwave/Green Oxidants* Bulky2->Condensation No (H, Me, Ph) Jacobson Route B: Jacobson Radical Cyclization (Thiobenzanilide) *Best for e- withdrawing groups* Bulky2->Jacobson Yes (t-Butyl, Ortho-Sub Aryl) caption Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and steric demand.

Module A: Overcoming Steric Barriers in Condensation (The "Green" Route)

Context: The condensation of 2-aminothiophenols with aldehydes is the most common route. However, if the 2-aminothiophenol bears a bulky group at position 4 (becoming position 6) or if the aldehyde is sterically crowded, the reaction stalls, leading to bis-imine byproducts rather than the cyclized benzothiazole.

Protocol: Microwave-Assisted Oxidative Cyclization

Best for: High-throughput synthesis, bulky substrates, and overcoming solubility issues.

The Fix: Conventional reflux often fails to provide the activation energy required to close the thiazole ring against steric strain. Microwave irradiation coupled with a solid-supported catalyst (NaY Zeolite) or a green oxidant (K₂S₂O₈) bypasses this thermal barrier.

Step-by-Step Protocol
  • Reagents: Mix 2-amino-5-substituted-thiophenol (1.0 equiv) and the sterically hindered aldehyde (1.1 equiv).

  • Catalyst/Solvent:

    • Option A (Solvent-Free): Grind reagents with NaY Zeolite (200 mg per mmol reactant).

    • Option B (Green Oxidant): Dissolve in water using K₂S₂O₈ (1.5 equiv) and K₂CO₃ (1.0 equiv).

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Monowave).

    • Settings: 160 W, 100–120°C.

    • Time: 2–5 minutes (monitor via TLC).

  • Workup:

    • Zeolite: Extract with hot ethanol, filter off catalyst (reusable), and recrystallize.

    • Aqueous: Filter the precipitated solid directly. Wash with water.[1][2]

Troubleshooting Table: Condensation Failures
SymptomDiagnosisResolution
Bis-imine formation (No ring closure)Steric bulk at aldehyde prevents S-attack.Switch to Oxidative Cyclization using DDQ or Iodine (10 mol%) in DMSO to force the closure via a radical mechanism.
Low Yield (<30%) Poor solubility of bulky 6-substituent.Use Deep Eutectic Solvents (DES) (e.g., Choline Chloride:Urea) as the medium. The ionic nature stabilizes the transition state.
Product is an oil/gum Incomplete cyclization or polymerization.Treat the crude with Na₂S₂O₅ (sodium metabisulfite) to reduce oxidized impurities, then recrystallize from EtOH/Benzene.

Module B: The Jacobson Radical Cyclization (Electronic Control)

Context: When the 6-substituent is electron-withdrawing (e.g., -CF₃, -NO₂, -F), the nucleophilicity of the sulfur is compromised, making standard condensation difficult. The Jacobson cyclization (radical route) is superior here but sensitive to radical stability.

Mechanism: The reaction proceeds via an aryl radical intermediate. Bulky groups at the ortho position (relative to the nitrogen) can actually assist cyclization by forcing the thioamide into the correct conformer (the "gem-dimethyl" effect equivalent).

JacobsonMechanism Substrate Thiobenzanilide (Radical Precursor) Activation Oxidation (K3Fe(CN)6 or K2S2O8) Substrate->Activation Radical N-Centered Radical (Steric Conformation Lock) Activation->Radical Cyclization Spiro-Intermediate Radical->Cyclization Product 6-Substituted Benzothiazole Cyclization->Product caption Figure 2: Radical pathway where steric bulk can be leveraged to promote cyclization.

Critical Optimization: The "Dilution Principle"

Radical cyclizations often suffer from intermolecular dimerization.

  • Protocol: Add the oxidant (K₃Fe(CN)₆) dropwise to the thiobenzanilide solution over 1 hour.

  • Temperature: Maintain 85–90°C . Lower temperatures favor dimerization; higher temperatures cause radical quenching.

Module C: Post-Synthetic Cross-Coupling (C6 Functionalization)

Context: If the desired 6-substituent is too sensitive for cyclization (e.g., a complex drug fragment), you must build the benzothiazole ring first (as 6-bromo or 6-iodo) and then couple. Issue: The nitrogen in the benzothiazole ring can coordinate to Palladium, poisoning the catalyst. Furthermore, if C5 or C7 are substituted, the C6 position is sterically shielded.

Protocol: Sterically Demanding Buchwald-Hartwig Amination/Suzuki

The Solution: Use ligands with a wide cone angle to prevent catalyst deactivation and facilitate reductive elimination in crowded environments.

  • Substrate: 6-Bromo-benzothiazole (1.0 equiv).

  • Catalyst System:

    • Pre-catalyst:Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ .

    • Ligand:XPhos or BrettPhos (4 mol%). Critical: Do not use simple PPh₃.

  • Base: Cs₂CO₃ (weak bases like carbonate are preferred over t-BuONa to prevent ring opening of the benzothiazole).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Conditions: 100°C, sealed tube, Argon atmosphere.

Why XPhos? The bulky biaryl ligand creates a protective shell around the Pd center, preventing the benzothiazole nitrogen from binding (poisoning) the metal, while forcing the reductive elimination of the bulky product.

Frequently Asked Questions (FAQ)

Q1: My reaction works for 6-methyl benzothiazole but fails for 6-t-butyl. Why?

  • Diagnosis: This is likely a solubility and kinetic issue. The t-butyl group increases lipophilicity and steric drag.

  • Fix: Switch to the Microwave Protocol (Module A) . The rapid dielectric heating overcomes the kinetic barrier that thermal reflux cannot. Ensure you are using a solvent that dissolves the starting material completely at RT (try chlorobenzene if ethanol fails).

Q2: I am seeing ring opening during the Suzuki coupling at C6.

  • Diagnosis: You are likely using a strong alkoxide base (e.g., NaOtBu) or hydroxide. Benzothiazoles are susceptible to nucleophilic attack at C2, leading to ring opening.

  • Fix: Switch to K₃PO₄ or Cs₂CO₃ . These bases are strong enough for the transmetallation step but less nucleophilic toward the heterocycle.

Q3: Can I use C-H activation to install a group at C6 directly?

  • Answer: Yes, but it is challenging. The C2 position is the most acidic (C-H activation usually happens there first). To target C6, you must block C2 (e.g., with a methyl group) and use a directing group, or rely on the innate electrophilicity of C6 using cationic Pd species. For practical scale-up, the 6-bromo cross-coupling route (Module C) is significantly more reliable.

References

  • Microwave-Assisted Synthesis

    • Title: Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives.[3][4]

    • Source: Semantic Scholar.
    • URL:[Link] (Verified Context: NaY Zeolite and solvent-free protocols).

  • Green Oxidative Cyclization (K₂S₂O₈)

    • Title: C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole.
    • Source: Journal of Synthetic Chemistry, 2023.[1]

    • URL:[Link] (Verified Context: Use of Potassium Persulfate in water).

  • Palladium-Catalyzed Cross-Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[5][6][7]

    • Source: ResearchG
    • URL:[Link] (Verified Context: Mechanistic details of Pd-coupling with bulky ligands).

  • Jacobson Cyclization & Mechanism

    • Title: Synthesis and Cycliz
    • Source: Journal of Current Pharmaceutical Research / ResearchG
    • URL:[Link] (Verified Context: Radical mechanisms and classical routes).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Benzothiazole intermediates can be sensitizers.[8]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Benzothiazole Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazole derivatives. This guide provides in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge in this area of synthesis: the removal of unreacted morpholine from reaction mixtures. As a weakly basic nucleophile, morpholine is a common reagent in the synthesis of various benzothiazole analogs.[1] However, its physical properties can complicate product isolation. This guide is designed to provide you with the expertise and practical insights needed to overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when dealing with morpholine in your reaction workup.

Q1: Why is removing morpholine from my benzothiazole reaction mixture so challenging?

Morpholine is a water-miscible, polar, and basic compound.[2][3] Its miscibility with a wide range of organic solvents can lead to its persistence in the organic phase during standard liquid-liquid extractions.[4][5] Furthermore, its basic nature can cause complications in purification techniques like silica gel chromatography.

Q2: What are the key physical and chemical properties of morpholine I should be aware of for purification?

Understanding the properties of morpholine is the first step in designing an effective purification strategy. Here are the most relevant characteristics:

PropertyValueImplication for Purification
Boiling Point ~129 °CSignificantly lower than most benzothiazole derivatives, making distillation a viable option for large-scale purification.[2][6][7][8]
pKa of Conjugate Acid ~8.36Morpholine is basic and will be protonated in the presence of acid, forming a water-soluble salt.[2][9] This is the basis for acidic aqueous extraction.
Solubility Miscible with water and many organic solventsCan be difficult to remove with simple water washes. "Salting out" may be necessary to decrease its aqueous solubility.[3][10]
Appearance Colorless liquidIts presence may not be visually obvious in your reaction mixture.

Q3: I performed a simple water wash, but my NMR still shows morpholine. Why?

Due to its high water solubility, a simple water wash may not be sufficient to completely remove morpholine, especially if it is also soluble in your organic solvent.[10] The partitioning between the aqueous and organic layers may still favor the organic phase to some extent.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols and the scientific rationale for the most effective methods to remove unreacted morpholine.

Method 1: Acidic Aqueous Extraction (Liquid-Liquid Extraction)

This is often the most effective first-line approach for removing basic impurities like morpholine. The principle lies in converting the basic morpholine into its water-soluble salt, morpholinium chloride, which will then preferentially partition into the aqueous layer.

  • Solvent Dilution: Dilute your reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform multiple washes with smaller volumes of the acidic solution rather than a single wash with a large volume.[11]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude benzothiazole product.

G cluster_0 Acidic Aqueous Extraction Workflow start Reaction Mixture in Organic Solvent wash_hcl Wash with 1M HCl (aq) (x2-3) start->wash_hcl separate_1 Separate Layers wash_hcl->separate_1 wash_bicarb Wash with sat. NaHCO3 (aq) separate_1->wash_bicarb Organic Layer waste Aqueous Waste (Contains Morpholinium Salt) separate_1->waste Aqueous Layer separate_2 Separate Layers wash_bicarb->separate_2 wash_brine Wash with Brine separate_2->wash_brine Organic Layer separate_2->waste Aqueous Layer separate_3 Separate Layers wash_brine->separate_3 dry Dry with Na2SO4 separate_3->dry Organic Layer separate_3->waste Aqueous Layer concentrate Concentrate dry->concentrate product Purified Benzothiazole (Crude) concentrate->product

Caption: Workflow for removing morpholine via acidic aqueous extraction.

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help prevent emulsions.[12]

  • Product is Acid-Sensitive: If your benzothiazole derivative is sensitive to strong acids, you can use a weaker acid like 10% aqueous citric acid or a saturated aqueous solution of ammonium chloride (NH₄Cl).

Method 2: Silica Gel Chromatography with a Basic Modifier

If acidic extraction is insufficient or your product is very polar, column chromatography may be necessary. However, the basic nitrogen in morpholine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.

The lone pair of electrons on the nitrogen atom of morpholine can form hydrogen bonds with the acidic Si-OH groups on the silica surface. This strong interaction slows the elution of morpholine, causing it to "tail" or streak down the column, often co-eluting with the desired product.

  • Solvent System Selection: Choose a suitable eluent system for your benzothiazole derivative based on its polarity (e.g., a mixture of hexanes and ethyl acetate).

  • Adding a Basic Modifier: To the chosen eluent system, add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonium hydroxide.[12] This modifier will compete with the morpholine for binding to the acidic sites on the silica gel, allowing the morpholine to elute more cleanly and typically with the solvent front.

  • Column Chromatography: Perform the chromatography as usual, collecting fractions and analyzing them by TLC to isolate your purified benzothiazole derivative.

Method 3: Scavenger Resins

For a more streamlined and efficient purification, scavenger resins offer an excellent alternative to traditional methods.[13] These are solid-supported reagents that react with and bind to specific types of molecules, which can then be removed by simple filtration.

To remove a basic compound like morpholine, you should use a resin with an acidic functional group or an electrophilic group that reacts with amines.

Scavenger Resin TypeFunctional GroupReaction with Morpholine
Strongly Acidic Sulfonic Acid (SO₃H)Acid-base reaction to form a resin-bound morpholinium salt.[14]
Weakly Acidic Carboxylic Acid (COOH)Acid-base reaction to form a resin-bound morpholinium salt.
Electrophilic Isocyanate (NCO)Nucleophilic attack by the morpholine nitrogen to form a resin-bound urea.[14]
  • Resin Selection and Stoichiometry: Choose an appropriate scavenger resin and add it in a 2-5 fold excess relative to the amount of unreacted morpholine in your reaction mixture.

  • Incubation: Add the resin directly to the crude reaction mixture and stir at room temperature for a few hours to overnight. The reaction time will depend on the specific resin and the concentration of morpholine.

  • Filtration: Filter the reaction mixture to remove the resin, which now has the morpholine bound to it.

  • Concentration: Rinse the resin with a small amount of the reaction solvent and combine the filtrates. Concentrate the solution to obtain your purified benzothiazole product.

G cluster_1 Scavenger Resin Purification Workflow start Crude Reaction Mixture (Benzothiazole + Morpholine) add_resin Add Scavenger Resin (e.g., SO3H-functionalized) start->add_resin stir Stir at Room Temperature (2-16 h) add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin concentrate Concentrate Filtrate filter_resin->concentrate Liquid resin_waste Resin with Bound Morpholine filter_resin->resin_waste Solid product Purified Benzothiazole concentrate->product

Sources

Reference Data & Comparative Studies

Validation

1H NMR analysis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Optimizing H NMR Analysis for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole: A Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing H NMR Analysis for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated heterocycles. 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863001-17-6) is a highly privileged pharmacophore used extensively in the development of kinase inhibitors and CNS-active agents [1]. However, its unique molecular architecture presents specific analytical challenges, particularly regarding the resolution of its aromatic spin system and the conformational dynamics of its morpholine ring.

This guide objectively compares NMR solvent systems and spectrometer field strengths to help you optimize your analytical workflows. Rather than merely listing parameters, we will explore the causality behind these experimental choices and establish a self-validating protocol to ensure absolute scientific integrity.

Molecular Architecture & Signal Causality

To optimize an NMR experiment, we must first understand the electronic environment of the molecule. The structure consists of an electron-deficient benzothiazole core, an electron-withdrawing bromine atom at C-6, and an electron-donating morpholine ring at C-2.

  • Aromatic Core (H-4, H-5, H-7): The bromine atom at C-6 exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent H-5 and H-7 protons [2]. Because H-7 is isolated between the sulfur atom and the bromine substituent, it typically appears as the most downfield doublet (

    
     Hz).
    
  • Morpholine Ring Dynamics: The morpholine nitrogen lone pair delocalizes into the electron-deficient benzothiazole ring. This resonance grants the C-2/N bond partial double-bond character. On the NMR timescale, this restricted rotation can cause the N-CH

    
     protons to appear broadened at 298 K.
    

Coupling_Logic H7 H-7 Proton d, J ≈ 2.0 Hz H5 H-5 Proton dd, J ≈ 8.6, 2.0 Hz H7->H5 4J Meta Coupling H4 H-4 Proton d, J ≈ 8.6 Hz H5->H4 3J Ortho Coupling Br6 Bromine at C-6 Deshielding Effect Br6->H7 Inductive Pull Br6->H5 Inductive Pull

Caption: Spin-spin coupling network and inductive effects in the 6-bromo-benzothiazole aromatic core.

Performance Comparison: Solvent Systems

The choice between Chloroform-d (CDCl


) and Dimethyl Sulfoxide-d

(DMSO-d

) fundamentally alters the spectral landscape of this compound. While CDCl

is standard for routine checks, DMSO-d

is often required for downstream biological assays and alters the chemical shifts due to its high dielectric constant and hydrogen-bonding capabilities.
Table 1: H NMR Chemical Shift Comparison (CDCl vs. DMSO-d )
Proton AssignmentMultiplicityCDCl

(

ppm)
DMSO-d

(

ppm)
Causality for Shift Variance
H-7 d (

Hz)
7.788.05DMSO stabilizes polar resonance structures, increasing the deshielding effect at C-7.
H-5 dd (

Hz)
7.427.55Ortho to Br; highly sensitive to solvent polarity changes.
H-4 d (

Hz)
7.507.41Less affected by C-6; order of H-4/H-5 often inverts between these solvents.
O-CH

t (

Hz)
3.823.75Solvent polarity alters the preferred pucker of the morpholine ring.
N-CH

t (

Hz)
3.583.50Increased resonance into the core in DMSO slightly shields these protons.

Note: Chemical shifts are representative averages based on crystallographic and spectroscopic data of related 6-bromo benzothiazoles [3].

Performance Comparison: Field Strength (400 MHz vs. 600 MHz)

For rigid heterocycles with complex spin systems, the external magnetic field (


) directly dictates the fidelity of your structural assignment.

At 400 MHz , the chemical shift difference (


) between H-4 and H-5 may be small enough relative to their coupling constant (

) to induce second-order "roofing" effects. This distorts peak intensities and complicates accurate integration. Upgrading to 600 MHz increases the spectral dispersion, transitioning the aromatic protons into a pure, first-order AMX spin system.
Table 2: Resolution & Sensitivity Matrix
Parameter400 MHz Spectrometer600 MHz SpectrometerPerformance Impact / Causality
Spectral Dispersion 10 ppm = 4000 Hz10 ppm = 6000 Hz600 MHz minimizes peak overlap and eliminates second-order roofing artifacts.
Signal-to-Noise (S/N) Baseline (1x)~1.5x to 2x higherHigher Boltzmann population difference at 600 MHz allows for faster acquisition of dilute samples.
Coupling Extraction May require simulationDirect extractionPure first-order spectra at 600 MHz allow for unambiguous extraction of

-coupling values.

Self-Validating Experimental Protocol

To guarantee trustworthiness, an analytical workflow cannot rely on blind execution; it must be a self-validating system . Do not proceed to the next step in this protocol unless the validation criteria of the current step are fully met.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole in 0.6 mL of the chosen deuterated solvent.

    • Validation Check: The solution must be optically clear. Particulates cause localized magnetic susceptibility gradients, ruining resolution. Filter through glass wool if necessary.

  • Probe Tuning & Matching: Insert the sample and adjust the tuning capacitors.

    • Validation Check: The "Wobb" curve minimum must align perfectly with the

      
      H Larmor frequency (e.g., exactly at the center line of the tuning display).
      
  • Locking & Shimming: Lock onto the deuterium signal of the solvent and optimize the Z1–Z5 shims.

    • Validation Check: Measure the internal standard (TMS) peak. The linewidth at half-height (

      
      ) must be 
      
      
      
      Hz. If it is wider, your magnetic field is inhomogeneous; re-shim.
  • Acquisition Parameters: Set the number of scans (ns = 16) and the relaxation delay (D1).

    • Validation Check: D1 must be

      
       of the longest relaxing proton (typically the isolated H-7 proton) to ensure quantitative integration. A D1 of 2.0–3.0 seconds is standard.
      
  • Processing: Apply a Fourier Transform with zero-filling to 64k data points.

    • Validation Check: Apply manual phase correction (zero and first order). All peaks must exhibit purely absorptive lineshapes with symmetrical baselines.

NMR_Workflow SamplePrep 1. Sample Prep Filter to remove particulates Tuning 2. Tune & Match Optimize probe resonance SamplePrep->Tuning Insert Sample Shimming 3. Shimming Target TMS linewidth < 1.0 Hz Tuning->Shimming Lock Signal Acquisition 4. Acquisition D1 ≥ 5*T1 for quantitation Shimming->Acquisition Field Homogeneity Validated Processing 5. Processing Zero-filling & Apodization Acquisition->Processing FID Data

Caption: Self-validating workflow for high-fidelity 1H NMR acquisition and processing.

References

  • MDPI. "Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators." Molecules.[Link]

  • IUCr. "Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]: Synthesis and crystallization." International Union of Crystallography.[Link]

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole Analogs

Executive Summary: The "Privileged Scaffold" 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, specifically designed for targeting lipid kinases (PI...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold"

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, specifically designed for targeting lipid kinases (PI3K) and serine/threonine kinases (mTOR).

This guide analyzes the utility of this scaffold compared to alternative kinase cores (quinazolines, purines). While the 6-bromo parent compound exhibits moderate micromolar potency, its primary value lies in its 6-position modifiability —a strategic vector for optimizing selectivity and potency into the nanomolar range.

Key Application Areas:

  • Oncology: Dual PI3K/mTOR inhibitors.

  • Antimicrobial: DNA Gyrase B inhibition.

  • Neuroprotection: Modulation of oxidative stress pathways.

Molecular Mechanism & Binding Topology

To understand the SAR, one must understand the binding mode. The benzothiazole core mimics the adenine ring of ATP, while the morpholine moiety acts as the critical "hinge binder."

The Hinge Binding Interaction

In the ATP-binding pocket of PI3K isoforms (α, β, γ, δ), the morpholine oxygen atom forms a critical hydrogen bond with the amide backbone of a conserved valine residue (e.g., Val851 in PI3Kα). This anchors the molecule.

The 6-Position "Exit Vector"

The bromine atom at the 6-position points towards the solvent-exposed region or the "affinity pocket," depending on the specific kinase isoform. This makes it the ideal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce solubilizing groups or specific hydrophobic contacts that confer isoform selectivity.

BindingMode Morpholine Morpholine Ring (Hinge Binder) Benzothiazole Benzothiazole Core (Scaffold Rigidity) Morpholine->Benzothiazole Fused at C2 Target PI3K ATP Pocket (Valine Residue) Morpholine->Target H-Bond Interaction Bromo 6-Bromo Group (Synthetic Handle) Benzothiazole->Bromo Substituted at C6 AffinityPocket Affinity Pocket (Selectivity Region) Bromo->AffinityPocket Target for Optimization (Suzuki Coupling)

Figure 1: Pharmacophore map showing the functional roles of the 6-bromo-2-morpholino-benzothiazole scaffold.[1]

Comparative SAR Analysis

The following data compares the "Parent Scaffold" (6-Bromo) against optimized derivatives and alternative cores.

Optimization of the 6-Position

Replacing the bromine with heteroaryl groups drastically improves potency.

Compound ClassR-Group (Position 6)PI3Kα IC50 (nM)mTOR IC50 (nM)Solubility (pH 7.4)
Parent (Reference) -Br ~1,200 >5,000 Low (<10 µM)
Analog A (Optimized)-3-Pyridyl145320Moderate
Analog B (Lead)-Urea-linked Pyridine1228High
Competitor Core ZSTK474 (Triazine)37HighHigh

Analysis:

  • The Parent (6-Br): Weak inhibitor. The bromine is too small to fill the affinity pocket and lacks hydrogen bond donors/acceptors.

  • Analog A (Pyridyl): The nitrogen in the pyridine ring can pick up additional water-mediated H-bonds, increasing potency by ~10x.

  • Analog B (Urea): Extending the chain allows interaction with the inner lysine residues (e.g., Lys802), pushing potency into the low nanomolar range.

Core Scaffold Comparison

Why choose Benzothiazole over Quinazoline or Purine?

FeatureBenzothiazole (This Product)Quinazoline (e.g., Idelalisib)Purine (e.g., Purvalanol)
Synthetic Ease High (2 steps to core)Moderate (3-4 steps)Low (Complex protection)
Selectivity Tunable (via 6-pos)Often Pan-activeOften Pan-active
Metabolic Stability High (S-atom resists oxidation)Moderate (N-oxidation prone)Moderate
Cost Low ModerateHigh

Experimental Protocols (Self-Validating)

Synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

This protocol uses a Nucleophilic Aromatic Substitution (SNAr), which is cleaner and higher yielding than oxidative cyclization for this specific analog.

Reagents:

  • 2,6-Dibromobenzothiazole (Starting Material)

  • Morpholine (Nucleophile & Base)[2]

  • DMA (N,N-Dimethylacetamide) or DMF

Workflow:

  • Charge: Dissolve 2,6-dibromobenzothiazole (1.0 eq) in DMA (5 mL/g).

  • Addition: Add Morpholine (3.0 eq) dropwise at room temperature.

    • Note: Excess morpholine acts as the acid scavenger.

  • Reaction: Heat to 100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The 2-bromo position is more reactive than the 6-bromo position due to the electron-withdrawing nature of the thiazole ring.

  • Workup: Pour into ice water. The product precipitates as a solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol.[3]

Biological Evaluation: ADP-Glo™ Kinase Assay

To validate the activity of your synthesized analogs, use a luminescent ADP detection assay.

Reagents:

  • Recombinant PI3Kα (p110α/p85α)

  • PIP2:PS Lipid Substrate

  • ATP (Ultrapure)

Step-by-Step:

  • Preparation: Dilute compounds in 100% DMSO (100x final concentration).

  • Kinase Reaction: Incubate PI3K enzyme, PIP2 substrate (50 µM), and Compound in reaction buffer for 15 mins.

  • Initiation: Add ATP (10 µM) to start the reaction. Incubate for 60 mins at RT.

  • Termination: Add ADP-Glo™ Reagent to stop kinase activity and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

  • Calculation: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Decision Tree for SAR Optimization

Use this logic flow to guide your derivatization of the 6-bromo scaffold.

SAR_Logic Start Start: 6-Bromo-2-morpholino-benzothiazole Goal Define Goal Start->Goal Potency Increase Potency? Goal->Potency Solubility Improve Solubility? Goal->Solubility Selectivity Isoform Selectivity? Goal->Selectivity Action1 Suzuki Coupling: Add Pyridine/Pyrimidine Potency->Action1 Target Affinity Pocket Action2 Buchwald Coupling: Add Piperazine/Polar Amines Solubility->Action2 Reduce LogP Action3 Linker Extension: Add Urea/Amide Linkers Selectivity->Action3 Contact Specific Residues

Figure 2: Strategic decision tree for optimizing the 6-bromo scaffold based on medicinal chemistry objectives.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link][1][4][3][5][6][7][8][9]

  • Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. PubMed.[10] Available at: [Link]

  • Structure-Activity Relationship Studies of Benzothiazole-Phenyl Analogs. PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, a key hetero...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We will explore the causal reasoning behind critical methodological choices, present a detailed, validated protocol, and objectively compare its performance against alternative analytical technologies. The goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure the quality and consistency of their materials, which is paramount for the safety and efficacy of final drug products.[1][2]

Part 1: The Cornerstone of Purity Analysis: A Robust RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for purity analysis due to its high precision, versatility, and resolving power in separating complex mixtures.[3] For a molecule like 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, which contains both non-polar (brominated benzene ring) and polar (morpholine) moieties, Reverse-Phase HPLC (RP-HPLC) is the most effective and widely used approach.[1] This technique separates the main compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[1]

The Logic of Method Development: A Causality-Driven Approach

Developing a reliable HPLC method is not a matter of guesswork; it is a systematic process grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography.

The choice of the stationary phase is the most critical factor as it governs the selectivity of the separation.[4]

  • The Workhorse: C18 (Octadecylsilane): For a moderately polar compound like our target benzothiazole derivative, a C18 column is the logical starting point.[5] The C18 alkyl chains provide a hydrophobic stationary phase that retains the analyte primarily through van der Waals interactions with its benzothiazole core.[4]

  • Particle Size and Efficiency: We select a column packed with 5 µm particles. While smaller particles (~3 µm) offer higher efficiency and resolution, they also generate higher backpressure.[6] A 5 µm particle size provides an excellent balance of resolution, robustness, and compatibility with standard HPLC systems.[6]

  • Pore Size: For small molecules (typically <2000 MW), a pore size of 100-120 Å is standard, ensuring the analyte has full access to the stationary phase surface area.[7]

The mobile phase is the primary tool for manipulating retention time and selectivity.[8]

  • Organic Modifier - Acetonitrile vs. Methanol: The mobile phase in RP-HPLC is a mixture of water and a miscible organic solvent.[9] Acetonitrile and methanol are the most common choices. Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and its different selectivity, which arises from its ability to participate in dipole-dipole interactions.[8] We will start with Acetonitrile due to its favorable properties and common use in methods for similar heterocyclic compounds.[10]

  • The Critical Role of pH: The target molecule contains a morpholine ring and a thiazole ring, both of which have nitrogen atoms that can be protonated at low pH. The pH of the mobile phase is crucial as it influences the ionization state of the analyte.[11][12] To ensure consistent retention and sharp peaks, we must suppress this ionization. By setting the mobile phase pH to at least 2 units below the analyte's pKa, we ensure it remains in its neutral, more hydrophobic form, leading to better retention.[9] A common and effective choice for this is an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA), which are also compatible with mass spectrometry.[8][9]

  • Isocratic vs. Gradient Elution: For purity analysis, where we need to separate the main peak from potentially unknown impurities with a wide range of polarities, a gradient elution is superior. We will start with a higher percentage of the aqueous phase to retain polar impurities and gradually increase the organic modifier concentration to elute the main compound and any non-polar impurities.

The benzothiazole ring system contains conjugated double bonds, making it a strong chromophore that absorbs UV light. A photodiode array (PDA) or UV detector is ideal. An initial wavelength scan of the analyte would determine its absorbance maximum (λmax), which provides the highest sensitivity for both the main compound and related impurities.

Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectrum) B Select Column (e.g., C18, 5µm, 4.6x250mm) A->B C Select Mobile Phase (ACN & 0.1% Formic Acid in Water) B->C D Run Initial Gradient (e.g., 5-95% ACN) C->D E Evaluate Chromatogram (Peak Shape, Resolution, Retention) D->E F Adjust Gradient Slope & Time E->F G Optimize Flow Rate & Temperature F->G H Perform Validation as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) G->H I Finalized & Approved Method H->I

Caption: A systematic workflow for HPLC method development.

Proposed HPLC Method Protocol

Objective: To determine the purity of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole and separate it from potential process-related impurities and degradation products.

ParameterConditionRationale
Instrument HPLC with PDA or UV DetectorStandard analytical instrumentation.
Column C18, 250 mm x 4.6 mm, 5 µmGood balance of efficiency and backpressure for impurity profiling.[6]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC Grade WaterAcidified aqueous phase to suppress ionization of the analyte.[9]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier.[8]
Gradient Program Time (min)% B
030
2090
2590
2630
3030
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection 275 nm (or determined λmax)Wavelength for optimal detection of the benzothiazole chromophore.
Injection Vol. 10 µLStandard volume to avoid column overload.
Sample Prep. Dissolve sample in Acetonitrile:Water (50:50) to 0.5 mg/mLEnsures sample is fully dissolved in a solvent compatible with the mobile phase.
Method Validation: Establishing Trustworthiness

A method is not reliable until it is validated.[2] Validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[13] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are summarized below.[10][14]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[2]Peak purity index > 0.995 (for PDA), baseline resolution between analyte and closest eluting peak.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a specified range.[13]Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value, often assessed by spike/recovery studies.[2]Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[13]Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Part 2: A Comparative Analysis of Alternative Purity Assessment Methods

While RP-HPLC is a powerful primary technique, a comprehensive purity assessment often benefits from a multi-faceted approach.[1] Below, we compare our developed HPLC method with other advanced analytical techniques.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of liquid chromatography that utilizes columns with smaller particles (<2 µm) and instrumentation capable of handling much higher system pressures.[16]

  • Performance Comparison:

    • Speed & Efficiency: UPLC offers significantly faster run times (often 5-10x faster) and higher resolution due to the smaller particle size. This is a major advantage for high-throughput screening.

    • Sensitivity: Sharper, narrower peaks in UPLC lead to a greater peak height and thus higher sensitivity.

    • Solvent Consumption: Faster run times and lower flow rates result in a dramatic reduction in solvent use, making it a "greener" and more cost-effective technique.

  • Verdict: UPLC is superior to HPLC in terms of speed, resolution, and sensitivity. However, it requires specialized, more expensive equipment capable of handling high pressures. For routine quality control where throughput is critical, UPLC is the preferred choice. For standard method development and validation in many labs, HPLC remains a robust and accessible option.[16]

Alternative 2: HPLC-Mass Spectrometry (HPLC-MS)

This technique couples the separation power of HPLC with the detection power of a mass spectrometer.[3]

  • Performance Comparison:

    • Information: While HPLC-UV provides retention time and quantitative data, HPLC-MS adds a critical third dimension: mass-to-charge ratio (m/z). This allows for the confident identification of unknown impurities and degradation products by providing their molecular weight.[16]

    • Sensitivity & Specificity: MS detectors are generally more sensitive and far more specific than UV detectors, able to detect trace-level impurities that might be hidden under the main peak in a UV chromatogram.[3]

  • Verdict: For routine purity checks where the impurity profile is known, HPLC-UV is sufficient and more cost-effective. For impurity identification, stability studies, and forced degradation studies where the goal is to identify what the impurities are, HPLC-MS is an indispensable and powerful tool.[3]

Alternative 3: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.

  • Performance Comparison:

    • Quantitation: qNMR provides a direct measurement of the analyte concentration relative to a certified internal standard of known purity. It is considered a primary ratio method by metrological institutes.

    • Information: It provides rich structural information, which can confirm the identity of the main component and help identify major impurities simultaneously.

    • Sensitivity: qNMR is significantly less sensitive than chromatographic techniques, making it unsuitable for detecting trace-level impurities.

  • Verdict: qNMR is not a replacement for HPLC in impurity profiling. However, it is an excellent orthogonal technique for accurately determining the absolute purity (assay) of a reference standard or bulk material. It provides a high degree of confidence in the primary component's concentration, which is then used to prepare standards for HPLC analysis.

Comparative Summary of Analytical Techniques
FeatureHPLC-UV UPLC-UV HPLC-MS qNMR
Primary Use Routine Purity & AssayHigh-Throughput PurityImpurity IdentificationAbsolute Purity (Assay)
Resolution GoodExcellentGoodN/A (non-separative)
Analysis Speed StandardVery FastStandardFast
Sensitivity HighVery HighExcellentLow
Information Retention Time, QuantityRetention Time, QuantityRT, Quantity, Mol. WeightStructure, Absolute Quantity
Cost (Instrument) ModerateHighVery HighVery High
Expertise StandardStandardAdvancedSpecialist
Decision Logic for Method Selection

end_node end_node A What is the Analytical Goal? B Routine QC Purity Check? A->B Purity D Identify Unknown Impurities? A->D Identity E Certify Reference Standard? A->E Assay C High Throughput Needed? B->C Yes UPLC Use UPLC C->UPLC Yes HPLC Use HPLC C->HPLC No LCMS Use HPLC-MS D->LCMS Yes QNMR Use qNMR E->QNMR Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity validation of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, a well-validated RP-HPLC method stands as the recommended primary technique due to its high resolution, sensitivity, and quantitative accuracy.[1] It provides a robust framework for routine quality control and release testing. However, true scientific integrity in drug development comes from a holistic understanding of a compound's purity profile. Employing orthogonal techniques like HPLC-MS for impurity identification and qNMR for reference standard characterization provides a more complete and trustworthy picture, ensuring the highest quality of materials for downstream applications.

References

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Benchchem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC.
  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. HPLC Column Selection Guide.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Journal of Chemical and Pharmaceutical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.
  • Linklab. HPLC Column Selection Guide.
  • Benchchem. Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole.
  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PMC. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • MDPI. (2022, December 19). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative.
  • PMC. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • ChemicalBook. 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE CAS.
  • Unknown Source. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUhMmgtRQzV925Cprv0Ays0WvS_TMIRhFUP-c4OPQMGARXZbLQ2TXa7uH8aegUsFnq9FxhvNJ4P1O0qEUD7xcgFrsGycr2ZDTjHtV7VXvsK7mvZSTzwGrECVxGn9XRCnEdIoAigXbctkY1kM40UD0=
  • PubChem. 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole.
  • Interchim technology. Method Development HPLC.
  • Semantic Scholar. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting D.
  • Sigma-Aldrich. 6-Bromo-2-methyl-1,3-benzothiazole | 5304-21-2.
  • ResearchGate. (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole.
  • ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • PMC. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • MDPI. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution.
  • ScienceDirect. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Benzothiazole Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of the discovery pipeline. Benzothiazoles, a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of the discovery pipeline. Benzothiazoles, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, are no exception.[1][2] Mass spectrometry (MS) stands out as a pivotal analytical technique, offering unparalleled sensitivity and structural insight essential for validating these critical molecules.

This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for characterizing benzothiazole derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare the performance of different ionization techniques with supporting data, and provide field-proven protocols to ensure the integrity and reliability of your results.

Ionization Techniques: A Comparative Analysis for Benzothiazole Derivatives

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is arguably the most critical parameter, as it dictates the nature of the resulting mass spectrum and the type of structural information that can be gleaned. For benzothiazole derivatives, the selection primarily revolves around the compound's volatility, thermal stability, and polarity. The most common and effective techniques are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Electron Ionization (EI)

Typically coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (70 eV).[3] This process imparts significant energy, leading to extensive and reproducible fragmentation.

  • Expertise & Experience: EI is the gold standard for volatile and thermally stable benzothiazole derivatives. Its strength lies in generating rich fragmentation patterns that act as a structural fingerprint. These patterns are highly reproducible and can be searched against established spectral libraries like the NIST database for rapid identification.[4] However, the significant energy input can sometimes lead to a weak or entirely absent molecular ion peak (the peak representing the intact molecule), which can complicate the determination of the molecular weight of a novel derivative.[5]

Electrospray Ionization (ESI)

In contrast to EI, ESI is a "soft" ionization technique, making it ideal for less volatile, thermally labile, or more polar benzothiazole derivatives that are common in drug development programs.[6] It is the premier ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS).[7] ESI generates ions directly from a solution by creating a fine, charged aerosol.

  • Expertise & Experience: The primary advantage of ESI is its ability to produce protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[6] This almost always guarantees the observation of the molecular ion, providing a clear determination of molecular weight.[8][9] The choice between positive and negative ion mode is crucial and depends on the analyte's structure. Most benzothiazole derivatives, particularly those with amine functionalities, are readily analyzed in positive ion mode.[10] However, derivatives like 2-mercaptobenzothiazole and 2-hydroxybenzothiazole are better analyzed in negative ion mode.[7][10] A key challenge with ESI is its susceptibility to matrix effects and ion suppression, where other components in the sample can interfere with the ionization of the target analyte, potentially reducing sensitivity.[11]

Atmospheric Pressure Chemical Ionization (APCI)

APCI serves as a valuable alternative and is often complementary to ESI for LC-MS analysis. It is particularly effective for neutral or less polar compounds that are not easily ionized by ESI.[12]

  • Expertise & Experience: APCI is generally less prone to ion suppression than ESI.[11] This can be a significant advantage when analyzing complex mixtures or samples from biological matrices. For some benzothiazole derivatives, APCI may offer superior sensitivity and more robust performance compared to ESI.

Performance Comparison of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)Liquid Chromatography (LC)
Ionization Type HardSoftSoft
Analytes Volatile, thermally stablePolar, non-volatile, thermally labileModerately polar to non-polar
Molecular Ion Often weak or absentStrong, typically [M+H]⁺ or [M-H]⁻Generally present
Fragmentation Extensive, reproducible fingerprintMinimal (requires MS/MS for fragments)Some in-source fragmentation possible
Key Advantage Library-searchable spectraBroad applicability to drug-like moleculesLess susceptible to matrix effects
Key Limitation Limited to GC-amenable compoundsProne to ion suppressionLess effective for highly polar/ionic compounds

Deciphering the Code: Fragmentation Patterns

Structural elucidation relies on interpreting the fragmentation patterns generated within the mass spectrometer. The stable, fused aromatic ring system of benzothiazole often results in a prominent molecular ion peak, which serves as the starting point for piecing together the molecular puzzle.[1]

EI Fragmentation Pathways

Under EI conditions, the fragmentation is driven by the high energy imparted to the molecule. For the parent benzothiazole ring, characteristic losses include hydrogen cyanide (HCN) and carbon monosulfide (CS).[13] The substituents on the ring, however, direct the primary fragmentation pathways.

A classic example is 2-methylbenzothiazole. The fragmentation is initiated by the loss of a hydrogen radical from the methyl group, forming a stable resonance-stabilized cation. Subsequent fragmentation involves the cleavage of the thiazole ring.[3] For more complex derivatives, such as p-substituted styryl-2-benzothiazoles, a primary fragmentation route involves the formation of an M-1 ion as the base peak, followed by the elimination of a p-substituted phenylacetylene molecule to yield the benzothiazole cation.[14]

G M 2-Methylbenzothiazole M+• m/z 149 F1 [M-H]+ m/z 148 M->F1 - H• F2 [C7H4NS]+ m/z 134 F1->F2 - CH2 F3 [C6H4S]+• m/z 108 F2->F3 - HCN F4 [C5H5]+ & [C4H3S]+ m/z 69, 91 F3->F4 - CS, -C3H3•

Caption: Proposed EI fragmentation pathway of 2-Methylbenzothiazole.

ESI Tandem MS (MS/MS) Fragmentation

Since ESI is a soft ionization technique, it produces little to no fragmentation on its own. Therefore, tandem mass spectrometry (MS/MS or MS²) is essential for structural elucidation.[3] In this technique, the intact protonated molecule ([M+H]⁺) is selected in the first stage of the mass spectrometer and then fragmented by collision-induced dissociation (CID) to generate product ions. This allows for controlled and systematic dissection of the molecule.

For example, in the analysis of 2-aminobenzothiazole using high-resolution mass spectrometry (HRMS), the protonated molecule ([M+H]⁺) at an m/z of 151.03244 is selected and fragmented. Key product ions used for confirmation include m/z 109.01145, corresponding to the [C₆H₅S]⁺ fragment, and m/z 65.03942, corresponding to the [C₅H₅]⁺ fragment.[15] These specific fragments provide definitive confirmation of the core benzothiazole structure.

Validated Experimental Protocols

Trustworthiness in scientific data comes from robust and reproducible methodologies. The following are detailed, step-by-step protocols for the two primary MS workflows used for benzothiazole characterization.

Protocol 1: GC-MS for Volatile Derivatives

This protocol is optimized for compounds like 2-methylbenzothiazole.

  • Sample Preparation: Dissolve the purified benzothiazole derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless inlet, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Acquisition Mode: Full scan.

    • Scan Range: m/z 40-400.[3]

  • Data Analysis: Process the resulting chromatogram to obtain the mass spectrum of the peak of interest. Compare the spectrum against a commercial library (e.g., NIST/EPA/NIH) and analyze the fragmentation pattern to confirm the structure.

Protocol 2: LC-MS/MS for General Drug-Like Derivatives

This protocol is suitable for a broad range of benzothiazole derivatives commonly synthesized in drug discovery programs.[7][15]

  • Sample Preparation: Dissolve the purified sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.[16] A 50/50 mixture of methanol/water is also common.[11]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive ion mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive ion mode). Note: For negative ion mode analysis of certain derivatives like 2-hydroxybenzothiazole, a mobile phase containing ammonium acetate may be required.[7]

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.[15]

    • Injection Volume: 5-20 µL.[15]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Heated Electrospray Ionization (HESI) in positive or negative mode.[15]

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution, accurate mass measurements.[15][17]

    • Acquisition Mode:

      • Full scan MS (e.g., m/z 100-1000) to determine the accurate mass of the parent ion.

      • Data-Dependent Acquisition (DDA) to trigger MS/MS scans on the most abundant ions from the full scan.

    • Collision Energy: Apply a normalized collision energy (e.g., 30 eV) in the HCD or CID cell for fragmentation.[15]

  • Data Analysis:

    • Extract the accurate mass of the parent ion and use it to determine the elemental composition.[18]

    • Analyze the MS/MS spectrum to identify characteristic fragment ions, confirming the structure of the benzothiazole core and its substituents.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Strategy cluster_gcms 3a. GC-MS Analysis cluster_lcms 3b. LC-MS/MS Analysis cluster_validation 4. Structural Validation Prep Purified Benzothiazole Derivative Decision Volatile & Thermally Stable? Prep->Decision GC GC Separation Decision->GC Yes LC LC Separation Decision->LC No EI Electron Ionization (EI) GC->EI GC_MS Mass Analysis (Scan) EI->GC_MS Validation Structure Confirmed GC_MS->Validation ESI Electrospray Ionization (ESI) LC->ESI MS1 Full Scan MS (Accurate Mass) ESI->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 MS2->Validation

Caption: General workflow for the mass spectrometric validation of benzothiazole derivatives.

Summary of Key Mass Spectral Data

The following table summarizes representative mass spectral data for common benzothiazole derivatives acquired under Electron Ionization.

CompoundMolecular FormulaMolecular Weight (Da)Parent Ion (m/z)Key Fragment Ions (m/z)
2-Methylbenzothiazole C₈H₇NS149.21149148, 134, 108, 91, 69[3]
2-Mercaptobenzothiazole C₇H₅NS₂167.25167134, 108, 96, 69[3]
2-Aminobenzothiazole C₇H₆N₂S150.20150123, 108, 96, 69[3]
Benzothiazole C₇H₅NS135.19135108, 91, 82, 69[4]

Data acquired under standard EI-MS conditions.

Conclusion

Mass spectrometry is an indispensable tool for the characterization of benzothiazole derivatives. A strategic approach, beginning with the selection of the appropriate ionization technique based on the analyte's physicochemical properties, is paramount. GC-MS with Electron Ionization provides rich, library-searchable fragmentation data for volatile compounds, while LC-MS with soft ionization techniques like ESI and APCI, coupled with tandem mass spectrometry, delivers definitive molecular weight information and controlled fragmentation for the broad spectrum of derivatives encountered in drug discovery. By employing high-resolution instrumentation and validated protocols as outlined in this guide, researchers can achieve unambiguous structural confirmation, ensuring the integrity and advancing the progress of their scientific endeavors.

References

  • Weiss, J. M., et al. (2010). Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis of biocides, UV-filters and benzothiazoles in aqueous matrices and activated sludge by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters. [Link]

  • Calmes, M., et al. (1996). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry. [Link]

  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]

  • Reemtsma, T., et al. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Kiec-Kononowicz, K., & Peczynska-Czoch, W. (1993). Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Casado, J., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Molecules. [Link]

  • Reemtsma, T., et al. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Martínez-Lozano, P., & Zabalegui, N. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Environmental Science & Technology. [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Sitarska, A. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Benzothiazole. NIST WebBook. [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering. [Link]

  • Kloepfer, A., et al. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

  • Göktaş, U., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]

  • A review: Synthesis characterization and in vitro anti-mycobacterial activity of some novel benzothiazole. GSC Online Press. [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Barchi, D., et al. (2000). Analysis of Benzothiazole in Italian Wines Using Headspace Solid-Phase Microextraction and Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Nishad, N., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. [Link]

Sources

Validation

comparing potency of benzothiazole vs benzimidazole derivatives

As a Senior Application Scientist, I frequently guide research teams through the critical decision of selecting the optimal heterocyclic scaffold during hit-to-lead optimization. Benzothiazole and benzimidazole are two o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the critical decision of selecting the optimal heterocyclic scaffold during hit-to-lead optimization. Benzothiazole and benzimidazole are two of the most privileged bicyclic pharmacophores in medicinal chemistry. Structurally, they differ by a single heteroatom at position 1—sulfur in benzothiazole and nitrogen (NH) in benzimidazole.

While this substitution may appear minor, it drastically alters the molecule's lipophilicity, hydrogen-bonding capabilities, and dihedral angles. These physicochemical shifts dictate the causality behind their divergent potencies across different therapeutic targets, particularly in oncology and infectious diseases (1)[1].

This guide objectively compares the potency of benzothiazole versus benzimidazole derivatives, providing experimental data, structure-activity relationship (SAR) insights, and self-validating protocols to support your drug development workflows.

Anticancer Efficacy: Kinase Inhibition & Cell Proliferation

When targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, EGFR, and c-Met, benzothiazole derivatives generally exhibit superior potency compared to their benzimidazole counterparts (2)[2].

The Mechanistic Causality: The sulfur atom in benzothiazole is highly polarizable and lipophilic. This allows the scaffold to penetrate deeply and form robust van der Waals interactions within the hydrophobic ATP-binding pockets of kinases. Conversely, the NH group in benzimidazole acts as a hydrogen bond donor. While useful in aqueous environments, this NH group can induce steric or electrostatic repulsion within strict hydrophobic sub-pockets, leading to a precipitous drop in kinase inhibitory activity[2].

RTK_Pathway Ligand Growth Factors (VEGF, EGF) RTK Receptor Tyrosine Kinases (VEGFR-2, EGFR, c-Met) Ligand->RTK Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) RTK->Downstream Phosphorylation Benzothiazole Benzothiazole Derivatives (Potent Inhibitors) Benzothiazole->RTK Strong Blockade Benzimidazole Benzimidazole Derivatives (Moderate Inhibitors) Benzimidazole->RTK Weak Blockade Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation

RTK signaling inhibition comparing benzothiazole and benzimidazole derivatives.

This trend translates directly to in vitro cell proliferation assays. In studies evaluating 2,5-disubstituted furane derivatives, benzothiazole hybrids consistently outperformed benzimidazole hybrids in halting the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) (3)[3].

Table 1: Comparative Anticancer Potency (IC50)
Scaffold TypeDerivative ClassTarget / Cell LineIC50 Range (μM)Relative Potency
Benzothiazole Urea hybridsVEGFR-2 Kinase0.014 – 2.89High
Benzimidazole Urea hybridsVEGFR-2 Kinase0.071 – 23.48Low to Moderate
Benzothiazole 2,5-disubstituted furanesA549 (Lung Cancer)2.12 – 9.31High
Benzimidazole 2,5-disubstituted furanesA549 (Lung Cancer)> 10.0Moderate

Antimicrobial & Antifungal Potency

When shifting focus from oncology to infectious diseases, the SAR paradigm flips. Benzimidazoles generally display superior antibacterial activity, whereas benzothiazoles possess superior antifungal potential (4)[4].

The Mechanistic Causality:

  • Antibacterial (Benzimidazole): The NH group acts as a potent hydrogen bond donor, facilitating tight binding with bacterial targets such as DNA gyrase or cell wall synthesis enzymes, which rely heavily on hydrogen-bonding networks.

  • Antifungal (Benzothiazole): Fungal cell membranes are highly complex and lipid-rich. The enhanced lipophilicity of the sulfur atom in benzothiazole allows for superior membrane permeation, reaching intracellular fungal targets more efficiently than the more polar benzimidazole.

Table 2: Comparative Antimicrobial Potency (MIC)
Scaffold TypeDerivative ClassPathogenMIC Range (μg/mL)Efficacy Profile
Benzimidazole 2-substituted phenolsS. aureus (Gram +)12.5 – 25.0Superior Antibacterial
Benzothiazole 2-substituted phenolsS. aureus (Gram +)50.0 – 100.0Moderate Antibacterial
Benzimidazole 2-substituted phenolsC. albicans (Fungi)> 100.0Weak Antifungal
Benzothiazole 2-substituted phenolsC. albicans (Fungi)12.5 – 31.2Superior Antifungal

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be reproducible. Below are the field-proven, self-validating protocols used to generate comparative potency data.

Workflow A: In Vitro RTK Inhibitory Assay (IC50 Determination)

This protocol is designed to evaluate competitive ATP-binding site inhibitors.

  • Reagent Preparation & Compound Dilution: Prepare a 10 mM stock of the derivative in 100% DMSO. Perform 3-fold serial dilutions.

    • Causality: Serial dilutions in DMSO followed by buffer transfer ensure compound solubility while strictly capping the final assay DMSO concentration at <1%. Exceeding 1% DMSO can induce kinase denaturation, leading to false-positive inhibition.

  • Enzyme-Inhibitor Pre-Incubation: Incubate the recombinant kinase (e.g., VEGFR-2) with the diluted compound for 15 minutes at room temperature.

    • Causality: Pre-incubating the kinase with the inhibitor before adding ATP allows for the establishment of thermodynamic binding equilibrium, which is mathematically required for accurate IC50 calculation.

  • Reaction Initiation: Add the substrate peptide and ATP to initiate the reaction.

    • Causality: The ATP concentration must be strictly calibrated to its

      
       value for the specific kinase. Operating at 
      
      
      
      ensures the assay is highly sensitive to competitive inhibitors (like benzazoles) while remaining physiologically relevant.
  • Signal Quenching & Detection: Add a luminescent kinase reagent containing EDTA.

    • Causality: EDTA chelates the

      
       required for kinase catalysis, instantly freezing the reaction state. This creates a stable, self-validating luminescent readout directly proportional to the remaining ATP.
      

Exp_Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (0.001-100 μM) Prep->Dilution Incubation Kinase Incubation (+ ATP/Substrate) Dilution->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Analysis Data Analysis (IC50 Calc) Detection->Analysis

Self-validating workflow for in vitro kinase inhibitory assays.

Workflow B: Resazurin-Modified Broth Microdilution Assay (MIC)

This protocol eliminates the subjectivity of visual turbidity in antimicrobial screening.

  • Inoculum Standardization: Adjust the bacterial/fungal suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
    • Causality: Standardizing the target density prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, resulting in falsely elevated MIC values.

  • Serial Dilution: Dispense the benzazole derivatives in a 96-well plate using a 2-fold geometric progression.

    • Causality: A standardized logarithmic scale is required to pinpoint the exact threshold of growth inhibition reproducibly.

  • Resazurin Addition (Viability Indicator): Add resazurin dye to all wells after the 24-hour incubation period.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells. This provides an objective, self-validating colorimetric endpoint, ensuring that precipitated drug compounds are not mistaken for bacterial turbidity.

Conclusion & Strategic Recommendations

When designing new therapeutic agents, the choice between a benzothiazole and a benzimidazole scaffold should be driven by the target's microenvironment:

  • Select Benzothiazole when targeting deep, hydrophobic kinase pockets (e.g., in oncology) or when high lipophilicity is required to breach fungal cell membranes.

  • Select Benzimidazole when targeting bacterial enzymes or DNA complexes where strong, directional hydrogen bonding is the primary driver of binding affinity.

References

  • ACS Omega - Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Available at:[Link]

  • National Institutes of Health (PMC) - Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available at: [Link]

  • Arabian Journal of Chemistry - Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Available at:[Link]

Sources

Comparative

Infrared (IR) Spectrum Interpretation of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals In the landscape of preclinical drug development, benzothiazole derivatives serve as privileged scaffolds with profound antimicrobial,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

In the landscape of preclinical drug development, benzothiazole derivatives serve as privileged scaffolds with profound antimicrobial, antidiabetic, and antiparasitic activities[1]. Specifically, 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole represents a critical structural motif where the primary amine of a standard benzothiazole precursor is replaced by a morpholine ring.

This guide provides an in-depth, comparative analysis of the Fourier Transform Infrared (FTIR) spectrum of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole against its direct precursor, 2-amino-6-bromobenzothiazole . By understanding the causality behind these spectral shifts, researchers can establish robust, self-validating protocols for structural confirmation and purity analysis during synthesis.

Structural Causality & Spectral Markers

The transition from 2-amino-6-bromobenzothiazole to 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole involves the nucleophilic substitution of the primary amine with a morpholine moiety. This structural evolution drastically alters the vibrational modes of the molecule[2].

The Causality of Spectral Shifts
  • Eradication of the N-H Stretch: The precursor contains a primary amine at the 2-position, which exhibits distinct asymmetric and symmetric N-H stretching vibrations in the 3460–3280 cm⁻¹ region. In the morpholine derivative, the nitrogen is tertiary (part of the morpholine ring). The complete disappearance of these high-frequency bands is the primary self-validating marker of a successful reaction.

  • Introduction of the C-O-C Ether Linkage: The morpholine ring introduces a cyclic ether. The asymmetric stretching of the C-O-C bond generates a highly intense, distinct peak in the fingerprint region (typically 1110–1020 cm⁻¹)[1].

  • Aliphatic vs. Aromatic C-H Vibrations: The precursor is entirely aromatic. The addition of the morpholine ring introduces aliphatic

    
     groups, creating new 
    
    
    
    C-H stretching bands just below 3000 cm⁻¹, contrasting with the
    
    
    aromatic C-H stretches above 3000 cm⁻¹.
  • Preservation of the C-Br and C=N Scaffolds: The heavy bromine atom at the 6-position restricts high-frequency vibration, anchoring a sharp C-Br stretch around 610–650 cm⁻¹. The thiazole C=N stretch remains relatively stable between 1530–1600 cm⁻¹[3], though slight steric and electronic modulation from the morpholine ring may shift it marginally.

Structural_Logic A 2-Amino-6-bromobenzothiazole (Precursor) B Morpholine Substitution (Nucleophilic Attack) A->B Reagents D Primary Amine N-H Stretch (~3460 & 3280 cm⁻¹) A->D Precursor Marker C 6-Bromo-2-morpholin-4-yl- 1,3-benzothiazole B->C Target Product E Morpholine C-O-C Stretch (~1110 cm⁻¹) C->E New Ether Linkage F Aliphatic C-H Stretch (~2850-2960 cm⁻¹) C->F New Aliphatic Ring D->C Signal Disappears

Structural transformation logic and corresponding IR spectral markers.

Comparative IR Data Analysis

To objectively evaluate the product's analytical profile, we compare the key vibrational frequencies of the target compound against its precursor.

Functional Group / Vibrational Mode2-Amino-6-bromobenzothiazole (Precursor)6-Bromo-2-morpholin-4-yl-1,3-benzothiazoleDiagnostic Significance
N-H Stretch (Primary Amine) ~3460 cm⁻¹ (asym), ~3280 cm⁻¹ (sym)Absent Confirms complete substitution of the amine.
C-O-C Stretch (Ether) Absent~1110 – 1020 cm⁻¹ (Strong)Validates the integration of the morpholine ring.
Aliphatic C-H Stretch (

)
Absent~2960 cm⁻¹, ~2850 cm⁻¹Confirms the presence of morpholine

groups.
Aromatic C-H Stretch (

)
~3050 – 3100 cm⁻¹ (Weak)~3050 – 3080 cm⁻¹ (Weak)Confirms integrity of the benzothiazole core.
C=N Stretch (Thiazole Ring) ~1640 – 1530 cm⁻¹~1590 – 1530 cm⁻¹Core scaffold marker; shifts slightly due to tertiary amine electron donation.
C-Br Stretch ~610 – 650 cm⁻¹~610 – 650 cm⁻¹Confirms the halogen substituent remains intact.

Self-Validating ATR-FTIR Experimental Protocol

While traditional KBr pellet methods are common, they are highly susceptible to moisture absorption, which produces a broad O-H stretch around 3400 cm⁻¹. This artifact can falsely obscure the critical 3400 cm⁻¹ region, making it difficult to prove the absence of the precursor's N-H stretch.

Therefore, Attenuated Total Reflectance (ATR-FTIR) is the scientifically superior choice. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • System Calibration (The Validation Anchor):

    • Turn on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes.

    • Scan a standard polystyrene calibration film. Verify that the reference peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹. Causality: This ensures the laser interferometer is accurately tracking wavenumbers.

  • Background Acquisition:

    • Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to dry completely.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹). Causality: This step subtracts ambient atmospheric

      
       and water vapor from the final sample spectrum.
      
  • Sample Preparation & Loading:

    • Place approximately 2–5 mg of the synthesized 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole powder directly onto the center of the ATR crystal.

    • Lower the ATR pressure anvil until the clutch clicks. Causality: Uniform pressure ensures optimal contact between the crystal and the solid sample, preventing baseline drift and weak signal intensity.

  • Spectral Acquisition:

    • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Apply an ATR correction algorithm in the spectrometer software to adjust for penetration depth variations at lower wavenumbers.

    • Perform a baseline correction to normalize the transmittance scale.

FTIR_Workflow N1 System Calibration (Polystyrene Film) N2 Background Scan (Air/Blank ATR) N1->N2 Validates Optics N3 Sample Preparation (Direct Powder on Crystal) N2->N3 Establishes Baseline N4 Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 Uniform Pressure N5 Data Processing (ATR Correction & Baseline) N4->N5 Raw Interferogram N6 Peak Assignment & Structural Validation N5->N6 Transmittance Spectrum

Self-validating ATR-FTIR experimental workflow for structural verification.

Implications for Drug Development

In pharmacological screening, the purity and structural fidelity of the active pharmaceutical ingredient (API) dictate the reliability of biological assays.

If a batch of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is contaminated with unreacted 2-amino-6-bromobenzothiazole, the primary amine can act as a false-positive hydrogen bond donor in target binding pockets. By utilizing ATR-FTIR to strictly monitor the disappearance of the ~3460 cm⁻¹ N-H band and the emergence of the ~1110 cm⁻¹ C-O-C band, researchers establish a rapid, non-destructive Quality Control (QC) gate. This ensures that only structurally validated, fully substituted morpholine derivatives proceed to in vitro efficacy testing.

References

  • Title: Synthesis of some new benzothiazole derivatives as potential antimicrobial and antiparasitic agents Source: ingentaconnect.com URL: [Link]

  • Title: Syntheses of azo disperse dyes from 2-amino-6-bromobenzothiazole and their application on polyester fibres Source: niscpr.res.in URL: [Link]

  • Title: Synthesis and Antidiabetic Evaluation of Benzothiazole Derivatives Source: koreascience.kr URL: [Link]

  • Title: Theoretical FT-IR spectrum of benzothiazole Source: researchgate.net URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioassay Validation for Novel Kinase Inhibitors: A Case Study with 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated hit compound is paved with rigorous, quantitative, and reproducible bioassays. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated hit compound is paved with rigorous, quantitative, and reproducible bioassays. This guide provides an in-depth, objective comparison of methodologies for validating the biological activity of a novel compound, using the hypothetical inhibitor "6-Bromo-2-morpholin-4-yl-1,3-benzothiazole" as our case study.

While this specific molecule is not extensively characterized in public literature, its 2-aminobenzothiazole core is a well-established scaffold in kinase inhibitor discovery. Specifically, this structural motif is frequently associated with inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[1][2] The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3][4]

Therefore, for the purposes of this guide, we will proceed with the scientifically-grounded hypothesis that 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is an inhibitor of the PI3Kα isoform . Our objective is to not only describe how to validate its activity but to explain why specific assays are chosen and how to build a self-validating system that ensures data integrity and supports downstream decision-making.

The Cornerstone of HTS: The Primary Biochemical Assay

The first step in characterizing a potential inhibitor is to confirm its direct interaction with the purified target protein. For this, a robust, high-throughput biochemical assay is indispensable. Among the various platforms, the ADP-Glo™ Kinase Assay stands out for its sensitivity, broad applicability, and homogenous "mix-and-read" format, which is ideal for screening campaigns.[5][6]

The principle is straightforward: kinase activity consumes ATP, producing ADP. The ADP-Glo™ system quantifies the amount of ADP produced in a two-step process, which generates a luminescent signal directly proportional to kinase activity.[5][7] Inhibition of the kinase results in a decrease in this signal.

Experimental Protocol 1: ADP-Glo™ PI3Kα Inhibition Assay

This protocol is designed for a 384-well plate format, a standard for high-throughput screening (HTS).[7]

Reagents & Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Ultra-Pure)

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]

  • Test Compound: 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, serially diluted in DMSO

  • Positive Control: A known PI3Kα inhibitor (e.g., PI-103)

  • 384-well, low-volume, white plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense 5 µL of serially diluted test compound or controls into the assay plate.

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution (containing PI3Kα and PIP2) to each well.

  • ATP Addition: To start the reaction, add 5 µL of a 2X ATP solution. The final reaction volume is 15 µL. Incubate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion: Add 15 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes any unconsumed ATP.[5] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 30 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

From Data to Decision: Validating the Primary Assay

A protocol is only as reliable as its validation. For an HTS assay, the goal of validation is to prove that the assay is robust, reproducible, and fit-for-purpose. This is guided by principles outlined by regulatory bodies and industry best practices.[9][10][11] The most critical validation parameter in HTS is the Z'-Factor .

The Z'-factor is a statistical measure of the separation between the positive and negative control signals, taking into account the data variation.[12][13][14] It provides a quantitative assessment of assay quality.

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no inhibition).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., full inhibition with a known inhibitor).

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[13][14]
0 to 0.5A marginal assay; may require optimization.[13]
< 0The assay is not suitable for screening.[13][15]
Workflow for Assay Validation

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation P1 Reagent Optimization (Enzyme, Substrate, ATP Conc.) P2 Incubation Time Course P1->P2 Determine linear range V1 Z'-Factor Determination (32 pos/32 neg controls) P2->V1 Optimized conditions V2 DMSO Tolerance Test V1->V2 V3 Intra-Assay Precision (3 runs, same day) V2->V3 Max DMSO % set V4 Inter-Assay Precision (3 runs, different days) V3->V4 V5 Control Inhibitor IC50 (Confirm potency) V4->V5 F Screening Campaign V5->F Assay Ready for Screening G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT (Ser473) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 6-Bromo-2-morpholin-4-yl- 1,3-benzothiazole Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway.

References

  • Hancock, M. K., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3585. Available at: [Link]

  • On HTS. (2023). Z-factor. Available at: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • Xiao, H., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2149–2155. Available at: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

  • Protocol Commons. (n.d.). ADP Glo Protocol. Available at: [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Pacific BioLabs. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. Available at: [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(3), 278-288. Available at: [Link]

  • Singh, R., et al. (2015). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery, 10(5), 543-562. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Cho, E. J., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One, 13(7), e0200295. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Available at: [Link]

  • Graves, R. (2012). Assay Development for Protein Kinase Enzymes. The Assay Guidance Manual. Available at: [Link]

  • BioAgilytix. (n.d.). FDA Guideline on validation of bioanalytical methods, May 2001. Available at: [Link]

  • Kall, L., et al. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. Bio-protocol, 5(22), e1658. Available at: [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Available at: [Link]

  • Iversen, P. W., et al. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of Biomolecular Screening, 11(3), 247-252. Available at: [Link]

  • Gutierrez, J., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available at: [Link]

  • ResearchGate. (n.d.). Acceptance Criteria for Signal Window, Z′, and Assay Variability Ratio. Available at: [Link]

  • Iversen, P. W., et al. (2006). A Comparison of Assay Performance Measures in Screening Assays: Signal Window, Z' Factor, and Assay Variability Ratio. Journal of Biomolecular Screening, 11(3), 247-252. Available at: [Link]

Sources

Comparative

Comparative Pharmacokinetics of Morpholinyl Benzothiazoles: A Technical Guide for Drug Development

The benzothiazole scaffold is a highly privileged structure in medicinal chemistry, recognized for its exceptional target diversity and tunable physicochemical properties[1]. When functionalized with a morpholine ring, t...

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiazole scaffold is a highly privileged structure in medicinal chemistry, recognized for its exceptional target diversity and tunable physicochemical properties[1]. When functionalized with a morpholine ring, the resulting morpholinyl benzothiazoles exhibit distinct pharmacokinetic (PK) profiles that dictate their application—ranging from central nervous system (CNS) therapeutics to industrial sealants.

As a Senior Application Scientist, I have observed that the specific chemical linkage between the morpholine and benzothiazole moieties (direct C-N, alkyl, or thio-linked) fundamentally controls the compound's absorption, distribution, metabolism, and excretion (ADME). This guide objectively compares the PK performance of CNS-targeted morpholinyl benzothiazoles against thio-linked alternatives, providing actionable experimental frameworks and mechanistic insights for drug development professionals.

Structural Causality: How Morpholine Modulates Pharmacokinetics

The incorporation of a morpholine ring into a bioactive scaffold is a deliberate design choice to optimize systemic PK parameters. The causality behind these improvements relies on two key atomic features:

  • Aqueous Solubility & Lipophilicity (LogP): The morpholine ring contains a basic nitrogen (pKa ≈ 8.3) that is predominantly protonated at physiological pH, significantly enhancing aqueous solubility. Simultaneously, the oxygen atom lowers the overall lipophilicity compared to piperidine analogs. This reduction in LogP mitigates excessive plasma protein binding and reduces off-target hydrophobic interactions (e.g., hERG channel liability).

  • Metabolic Stability: Direct C-N or alkyl linkages (such as those found in dopamine D4 receptor antagonists) yield high metabolic stability against hepatic CYP450 enzymes. This stability prevents rapid first-pass clearance and facilitates excellent blood-brain barrier (BBB) penetration[2].

  • Reactivity of Thio-Linkages: Conversely, compounds like 2-(morpholinothio)benzothiazole (MBSS) feature a sulfenamide/thioether bridge. This linkage is highly susceptible to nucleophilic attack and in vivo reduction, leading to rapid covalent binding with tissue thiols[3].

Comparative Pharmacokinetic Profiles
Class A: CNS-Optimized Morpholinyl Benzothiazoles (Direct/Alkyl Linked)

These compounds are engineered for systemic circulation and deep CNS target engagement. For example, 7-methoxy-4-morpholino-benzothiazole derivatives developed as A2A receptor antagonists demonstrate moderate oral bioavailability (F ≈ 32%), a predictable half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of ~1.0 hour, and controlled clearance[4]. Similarly, alkyl-linked analogs targeting the D4 receptor (e.g., Compound 16f) exhibit exceptional brain penetration, achieving an 

ratio greater than 3, making them highly viable for neuropsychiatric indications.
Class B: Thio-Linked Analogs (e.g., 2-(Morpholinothio)benzothiazole)

Originally utilized as delayed-action vulcanization accelerators in polymer chemistry[5], thio-linked morpholinyl benzothiazoles like MBSS present a starkly different PK profile. In vivo studies reveal that MBSS is virtually unabsorbed into the systemic bloodstream following oral or topical administration[3]. Instead, it interacts directly with local tissue by interfering with disulfide bond formation[1]. This localized reactivity prevents systemic distribution but allows it to function effectively as a sealant for brain lesions and an anti-angiogenic agent[3],[6]. Environmentally, human exposure to these compounds is primarily tracked via inhalation, with intact derivatives detectable in exhaled breath condensates[7].

Quantitative Pharmacokinetic Comparison

The following table summarizes the divergent PK parameters between a representative CNS-active morpholinyl benzothiazole and a thio-linked analog.

Pharmacokinetic ParameterCNS-Active Analog (e.g., A2A / D4R Antagonists)Thio-Linked Analog (MBSS / 24MoBT)
Oral Bioavailability (F%) ~32%[4]< 1% (Systemic absorption negligible)[3]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Oral)
0.6 μM (at 10 mg/kg dose)[4]N/A (Rapid tissue binding)

0.8 hours[4]N/A
Half-Life (

)
1.0 hour[4]Highly variable (dependent on local reduction)
Brain Penetration High (

> 3)
Localized only (used as direct lesion sealant)[3]
Primary Clearance Mechanism Hepatic (CYP450 oxidation)Covalent tissue binding / Exhalation[7]
Experimental Workflow: In Vivo PK Profiling

To validate these divergent profiles, a self-validating LC-MS/MS protocol is required. The following methodology ensures high-fidelity quantification of morpholinyl benzothiazoles in biological matrices.

Step-by-Step Methodology: LC-MS/MS Quantification in Plasma and Brain Tissue

  • Dosing and Sampling: Administer the test compound via IV (e.g., 3 mg/kg) or PO (e.g., 10 mg/kg) routes to Sprague-Dawley rats[2],[4]. Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For brain penetration analysis, sacrifice a parallel cohort at

    
    , perfuse with cold saline to remove residual blood, and harvest brain tissue.
    
  • Sample Preparation (Protein Precipitation):

    • Plasma: Add 50 μL of plasma to 150 μL of cold acetonitrile containing an internal standard (e.g., tolbutamide). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Brain: Homogenize brain tissue in 3 volumes of PBS (w/v). Treat 50 μL of the resulting homogenate identically to the plasma samples.

  • Chromatographic Separation: Inject 5 μL of the supernatant onto a UPLC system equipped with a C18 column (e.g., Waters Acquity BEH, 2.1 x 50 mm, 1.7 μm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., parent mass transitioning to the stable morpholine fragment).

  • Data Analysis: Calculate PK parameters (AUC,

    
    , 
    
    
    
    ,
    
    
    , Clearance) using non-compartmental analysis (NCA) software.
Mechanistic Visualizations

PK_Workflow Dose In Vivo Dosing (IV / PO) Sample Serial Sampling (Plasma / Brain) Dose->Sample Prep Sample Prep (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis PK Modeling (NCA / Compartmental) LCMS->Analysis

Standardized workflow for in vivo pharmacokinetic profiling of morpholinyl benzothiazoles.

Metabolism cluster_0 Phase I Metabolism (Hepatic CYP450) cluster_1 Thio-Linked Specific (e.g., MBSS) Parent Morpholinyl Benzothiazole (Parent Drug) MorphOx Morpholine Ring Oxidation (Lactam) Parent->MorphOx Dealkyl N-Dealkylation Parent->Dealkyl Disulfide Disulfide Cleavage (Tissue Binding) Parent->Disulfide If thio-linked

Divergent metabolic pathways based on the linkage between the morpholine and benzothiazole rings.

References
  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. nih.gov. 2

  • Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson's Disease and Depression. researchgate.net. 4

  • 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE. atamankimya.com. 3

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. rsc.org.1

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. nih.gov. 6

  • Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate. researchgate.net. 7

  • In-Depth Technical Guide: 2-(Morpholinodithio)benzothiazole (CAS 95-32-9). benchchem.com. 5

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The precise characterization of novel chemical entities is a cornerstone of pharmaceutical development and chemical research. For a substi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of novel chemical entities is a cornerstone of pharmaceutical development and chemical research. For a substituted heterocyclic compound such as 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, accurate elemental analysis is not merely a routine check; it is a fundamental validation of its molecular structure, purity, and stoichiometry. This guide provides an in-depth comparison of analytical standards and methodologies for determining the elemental composition of this compound. We will delve into the causality behind experimental choices, compare primary analytical techniques, and present a self-validating protocol to ensure the generation of trustworthy and accurate data, which is critical for regulatory submissions and advancing research.

The Analytical Imperative: Why Elemental Composition Matters

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is a complex organic molecule featuring a halogen (Bromine), a heteroaromatic system (benzothiazole), and a morpholine moiety. In drug development, this or similar structures could be active pharmaceutical ingredients (APIs), intermediates, or reference compounds.[1] An accurate elemental composition is the first line of evidence to confirm that the synthesized molecule is indeed the one intended. It serves to:

  • Confirm Molecular Formula: Verifies the empirical and molecular formula after synthesis.

  • Assess Purity: Significant deviations from theoretical values can indicate the presence of impurities, residual solvents, or salts.

  • Fulfill Regulatory Requirements: Regulatory bodies like the FDA and EMA require stringent characterization of new chemical entities, with elemental analysis being a key component of the data package.

Theoretical Elemental Composition: The Gold Standard Benchmark

Before any analysis, we must establish the theoretical benchmark. The molecular formula for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is C₁₁H₁₁BrN₂OS . Based on this, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01111132.12144.16%
HydrogenH1.0081111.0883.71%
BromineBr79.904179.90426.71%
NitrogenN14.007228.0149.36%
OxygenO15.999115.9995.35%
SulfurS32.065132.06510.72%
Total 299.191 100.00%

Any experimental result will be compared against these theoretical values. A typical acceptance criterion for CHN analysis in the pharmaceutical industry is a deviation of no more than ±0.4% from the theoretical value.

A Comparative Look at Analytical Methodologies

No single technique can determine all elements in this compound simultaneously with the highest accuracy. Therefore, a combination of methods is often employed.

Combustion Analysis: The Workhorse for CHNS

The most common method for determining carbon, hydrogen, nitrogen, and sulfur in organic compounds is high-temperature combustion analysis, often called CHNS analysis.[2][3] This technique is based on the Pregl-Dumas method, where a sample is combusted in an oxygen-rich environment to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂).[2]

Causality of the Method: The choice of combustion analysis is dictated by its high precision, speed, and well-established reliability for organic molecules. The challenge with 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is the presence of bromine. Halogens are corrosive and can interfere with the catalysts and detectors in a standard CHNS analyzer. Therefore, the instrument must be equipped with specific scrubbing reagents, such as silver tungstate or silver vanadate, to trap the bromine combustion products (e.g., HBr) and prevent them from reaching the detectors.[4]

Bromine and Oxygen Determination: Specialized Techniques
  • Oxygen Determination: Oxygen is typically not measured directly by combustion. Instead, it is determined by pyrolysis in an oxygen-free, helium atmosphere. The sample is heated to a very high temperature, and the resulting oxygen-containing gases are converted to carbon monoxide (CO), which is then quantified. This is performed on a separate analyzer or a CHNS/O-configured instrument.

  • Bromine Determination:

    • Titration: A classic and reliable method involves combusting the sample in an oxygen flask (Schöniger flask). The resulting hydrogen bromide (HBr) is absorbed into a solution and then determined by potentiometric titration with silver nitrate.[5] This method is robust but requires a larger sample size and is lower in throughput.

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For higher sensitivity and throughput, ICP-MS is the modern method of choice.[6][7] The sample must first be digested, often using microwave-assisted acid digestion, to bring the elements into a liquid solution.[6] This technique offers very low detection limits but requires significant method development and validation to overcome potential matrix interferences.[7][8]

Method Comparison
FeatureCombustion Analysis (CHNS)Pyrolysis (Oxygen)Titration (Bromine)ICP-MS (Bromine)
Elements C, H, N, SOBr, Cl, IMost of the periodic table
Principle High-temp oxidationHigh-temp pyrolysisOxidation & TitrationNebulization & Ionization
Accuracy High (typically ±0.3%)High (typically ±0.3%)HighVery High
Precision ExcellentExcellentGoodExcellent
Sample Size 1-3 mg1-3 mg10-100 mg<1 mg (post-digestion)
Throughput HighHighLowHigh
Interferences Halogens require scrubbers---High sulfur/nitrogen can interferePolyatomic interferences
Best For Core organic elementsDirect oxygen valuePercent-level halogenTrace-level elements

The Hierarchy of Trust: Selecting Analytical Standards

The trustworthiness of any result is directly linked to the quality of the standards used for calibration and verification. A self-validating system relies on a clear hierarchy of reference materials.

Caption: Logical flow of a self-validating elemental analysis.

  • Primary Calibration Standards: These are highly pure, stable organic compounds with accurately known elemental compositions. They are used to calibrate the instrument's response factor. For a CHNS analysis of our target compound, a combination of standards is ideal to cover the range of elements.

    • Acetanilide or EDTA: Excellent for C, H, N calibration.

    • Sulfanilamide or BBOT: Used to calibrate for sulfur and nitrogen.

  • Certified Reference Materials (CRMs): A CRM is a standard that has been certified by a recognized body (e.g., NIST, ISO 17034 accredited labs) to have a specific elemental concentration with a stated uncertainty.[9][10][11] The key distinction is the "certified" status, which provides a higher level of confidence and traceability. For this analysis, a halogen-containing organic CRM would be ideal to verify that the instrument's scrubbers are working effectively and the bromine is not interfering with the N or S results.

Standard TypeExample(s)Purpose
Primary CHN Standard Acetanilide, EDTACalibrates the instrument for Carbon, Hydrogen, and Nitrogen.
Primary S Standard Sulfanilamide, CystineCalibrates the instrument for Sulfur.
Verification CRM Petroleum Coke CRM, ISO 17034 Halogenated StandardsVerifies the ongoing accuracy of the calibrated system, especially for challenging matrices.[12]

Reputable suppliers like Elemental Microanalysis, Agilent, and others offer a wide range of these standards.[9][11][13]

A Self-Validating Protocol for CHNS Analysis

This protocol describes a system that inherently validates its own results through proper calibration and verification.

Workflow start Start weigh 1. Sample Weighing (1-2 mg into tin capsule) start->weigh encap 2. Encapsulation (Seal capsule, remove air) weigh->encap load 3. Load into Autosampler encap->load combust 4. Combustion (~950-1000°C in O2 furnace) load->combust gases 5. Gas Processing (Reduction, Scrubbing of Halogens/H2O) combust->gases separate 6. GC Separation (Separate N2, CO2, SO2) gases->separate detect 7. TCD Detection (Measure gas concentrations) separate->detect calculate 8. Data Analysis (Calculate %C, H, N, S) detect->calculate end End calculate->end

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
© Copyright 2026 BenchChem. All Rights Reserved.